Product packaging for 2-Chloro-5-methylthieno[2,3-D]pyrimidine(Cat. No.:CAS No. 83259-31-8)

2-Chloro-5-methylthieno[2,3-D]pyrimidine

Cat. No.: B1487459
CAS No.: 83259-31-8
M. Wt: 184.65 g/mol
InChI Key: MPEUVNBNQLDAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-5-methylthieno[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C7H5ClN2S and its molecular weight is 184.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2S B1487459 2-Chloro-5-methylthieno[2,3-D]pyrimidine CAS No. 83259-31-8

Properties

IUPAC Name

2-chloro-5-methylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-3-11-6-5(4)2-9-7(8)10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEUVNBNQLDAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=NC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671917
Record name 2-Chloro-5-methylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83259-31-8
Record name 2-Chloro-5-methylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methylthieno[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-5-methylthieno[2,3-d]pyrimidine basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-methylthieno[2,3-d]pyrimidine: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. As a derivative of the thieno[2,3-d]pyrimidine scaffold, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules. The thieno[2,3-d]pyrimidine ring system is considered a bioisostere of purine, the fundamental heterocyclic structure found in nucleic acids like DNA and RNA.[1] This structural similarity allows its derivatives to interact with various biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound for professionals in research and drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are essential for laboratory handling, characterization, and regulatory documentation.

PropertyValueSource(s)
CAS Number 83259-31-8[3][4][5][6]
Molecular Formula C₇H₅ClN₂S[4][5]
Molecular Weight 184.65 g/mol [6]
IUPAC Name This compound[4]
Density (Predicted) 1.445 g/cm³[6]
Appearance Typically a solid at room temperatureN/A
Solubility Generally soluble in organic solvents like DMF, DMSO, and chlorinated solvents.N/A

Synthesis and Production

The synthesis of the thieno[2,3-d]pyrimidine core is most commonly achieved through well-established cyclocondensation reactions, with the Gewald reaction being a cornerstone methodology.[7][8][9] This reaction provides access to 2-aminothiophene intermediates, which are then cyclized to form the fused pyrimidine ring. The final chlorination step furnishes the target compound.

General Synthesis Workflow

The synthetic pathway typically involves two main stages: formation of the thieno[2,3-d]pyrimidin-4-one intermediate followed by chlorination.

Synthesis_Workflow cluster_0 Step 1: Thienopyrimidinone Formation cluster_1 Step 2: Chlorination Start 2-Aminothiophene Precursor Intermediate 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one Start->Intermediate Cyclization (e.g., with Formamide) FinalProduct This compound Intermediate->FinalProduct Chlorinating Agent (e.g., POCl₃, Pyridine)

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-5-methylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a core structure in numerous biologically active molecules, acting as a bioisostere of purine and exhibiting a wide range of therapeutic properties, including anticancer and anti-inflammatory activities.[1][2] This document outlines two primary, field-proven synthetic routes, detailing the requisite starting materials, reaction mechanisms, and step-by-step experimental protocols. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy. All protocols are designed to be self-validating, ensuring reproducibility and reliability in a research and development setting.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine nucleus is a privileged scaffold in drug discovery, largely due to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.[2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, kinase inhibition, antimicrobial effects, and central nervous system modulation. The specific target of this guide, this compound, serves as a crucial intermediate for the synthesis of more complex molecules with tailored biological functions. The presence of a reactive chlorine atom at the 2-position provides a handle for further chemical modifications, such as nucleophilic substitution reactions, enabling the generation of diverse compound libraries for drug screening.

Synthetic Strategy: A Two-Pronged Approach

Two principal synthetic routes are presented for the preparation of this compound. Both strategies commence with the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring.

  • Route 1: The Gewald Reaction followed by Cyclization and Chlorination. This classic and widely adopted approach begins with the multicomponent Gewald reaction to assemble the key intermediate, 2-amino-5-methylthiophene-3-carbonitrile.[3][4][5] Subsequent cyclization and chlorination steps yield the desired product.

  • Route 2: Dione Formation and Dichlorination. This alternative pathway involves the synthesis of a 5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione intermediate, which is then subjected to a dichlorination reaction to afford 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine. A selective dechlorination or subsequent reaction at the 4-position would be required to arrive at the target molecule. This route offers access to a key intermediate for the synthesis of various 2- and 4-substituted thienopyrimidines.

The following sections will provide a detailed exposition of each synthetic route, complete with mechanistic insights and comprehensive experimental protocols.

Route 1: Gewald Reaction, Cyclization, and Chlorination

This route is a robust and well-established method for the synthesis of the target compound. It is a three-step process that is generally high-yielding and utilizes readily available starting materials.

Diagram of the Synthetic Pathway (Route 1):

Route 1 cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Chlorination A Propionaldehyde + Malononitrile + Sulfur B 2-Amino-5-methylthiophene-3-carbonitrile A->B Base (e.g., Triethylamine) Ethanol C 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one B->C Formamide Reflux D This compound C->D POCl3 Reflux Route 2 cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Dichlorination cluster_3 Step 4: Selective Reaction/Dechlorination A Propionaldehyde + Ethyl Cyanoacetate + Sulfur B Ethyl 2-amino-5-methylthiophene-3-carboxylate A->B Base (e.g., Morpholine) Ethanol C 5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione B->C Urea or Isocyanate Base D 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine C->D POCl3 Reflux E This compound D->E Selective Nucleophilic Substitution or Reduction

References

An In-Depth Technical Guide to 2-Chloro-5-methylthieno[2,3-d]pyrimidine: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Chloro-5-methylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, and detailed analytical characterization. The protocols and analyses presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and practical applicability.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that is isosteric to purine, a fundamental component of nucleic acids. This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, making them privileged scaffolds in drug discovery.[1] This class of compounds has demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[2]

The specific compound, this compound (CAS No: 83259-31-8), serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. The chlorine atom at the 2-position is a key functional handle, highly susceptible to nucleophilic substitution, which allows for the facile introduction of various pharmacophores.[3] The methyl group at the 5-position can influence the molecule's electronic properties and steric interactions with target proteins, thereby modulating its biological activity.

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₇H₅ClN₂S[4]
Molecular Weight 184.65 g/mol [4]
CAS Number 83259-31-8[4]
Appearance Expected to be a solid-
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbonsGeneral knowledge

Synthesis of this compound

The synthesis of this compound is a multi-step process that is both logical and illustrative of fundamental heterocyclic chemistry. The most common and efficient route involves a three-stage process:

  • Gewald Reaction: Formation of a polysubstituted 2-aminothiophene.

  • Cyclization: Construction of the pyrimidine ring to form the thieno[2,3-d]pyrimidin-4-one.

  • Chlorination: Introduction of the chloro group at the 2-position.

Synthesis_Workflow Start Starting Materials (Propionaldehyde, Ethyl Cyanoacetate, Sulfur) Gewald Step 1: Gewald Reaction Start->Gewald Intermediate1 2-Amino-5-methylthiophene-3-carbonitrile Gewald->Intermediate1 Formation of thiophene ring Cyclization Step 2: Cyclization (with Formamide) Intermediate1->Cyclization Intermediate2 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one Cyclization->Intermediate2 Formation of pyrimidine ring Chlorination Step 3: Chlorination (with POCl3) Intermediate2->Chlorination Product This compound Chlorination->Product Introduction of chlorine

Caption: Synthetic workflow for this compound.

Step 1: Gewald Reaction for 2-Amino-5-methylthiophene-3-carbonitrile

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to 2-aminothiophenes.[5][6] It involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.

Protocol:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add propionaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq), to the stirred mixture. The choice of base is critical as it facilitates the initial Knoevenagel condensation.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

  • Purification: The crude product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield 2-amino-5-methylthiophene-3-carbonitrile.

Step 2: Cyclization to 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one

The formation of the pyrimidine ring is achieved by reacting the 2-aminothiophene intermediate with a one-carbon synthon, typically formamide, which serves as both the reactant and the solvent.[7]

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend the 2-amino-5-methylthiophene-3-carbonitrile (1.0 eq) in an excess of formamide (5-10 eq).

  • Reaction: Heat the mixture to a high temperature, typically 150-180 °C, for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate. Pour the mixture into water to facilitate complete precipitation.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The product, 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one, is often of sufficient purity for the next step. If necessary, it can be recrystallized.

Step 3: Chlorination to this compound

The final step is the chlorination of the hydroxyl group (in its tautomeric form) of the pyrimidinone ring. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[8][9]

Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride guard tube, suspend the 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (5-10 eq). A catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to facilitate the reaction.[10]

  • Reaction: Heat the mixture to reflux (approximately 107 °C) for 2-4 hours. The reaction should be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a fume hood.

  • Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8. The product will precipitate. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Analytical_Workflow Sample Synthesized Compound NMR NMR Spectroscopy (1H and 13C) Sample->NMR Structural Elucidation MS Mass Spectrometry (EI or ESI) Sample->MS Molecular Weight Confirmation IR FTIR Spectroscopy Sample->IR Functional Group Identification HPLC HPLC Analysis Sample->HPLC Purity Determination Data Structural Confirmation & Purity Assessment NMR->Data MS->Data IR->Data HPLC->Data

Caption: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrimidine ring, the proton on the thiophene ring, and the methyl protons.

    • Expected Chemical Shifts (in CDCl₃):

      • Pyrimidine-H: A singlet around δ 8.5-9.0 ppm.[11]

      • Thiophene-H: A singlet around δ 7.0-7.5 ppm.

      • Methyl-H: A singlet around δ 2.5-3.0 ppm.[12]

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

    • Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

      • C=N carbons in pyrimidine ring: δ 150-165 ppm.[11]

      • C-Cl carbon: δ 150-155 ppm.

      • Quaternary carbons of the fused rings: δ 115-170 ppm.[13]

      • CH carbons of the thiophene and pyrimidine rings: δ 120-135 ppm.

      • Methyl carbon: δ 15-20 ppm.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 184 and an isotope peak [M+2]⁺ at m/z 186 with a characteristic 3:1 ratio, which is indicative of the presence of one chlorine atom.

  • Fragmentation: Common fragmentation pathways may include the loss of a chlorine radical (Cl•) and subsequent fragmentation of the heterocyclic ring system.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through an LC-MS system.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for a volatile sample or Electrospray Ionization (ESI) for an LC-MS setup.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorption Bands (in KBr):

    • C=N and C=C stretching (aromatic rings): 1550-1650 cm⁻¹.[13]

    • C-H stretching (aromatic): 3000-3100 cm⁻¹.

    • C-H stretching (methyl): 2850-2960 cm⁻¹.

    • C-Cl stretching: 600-800 cm⁻¹.

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound.

Experimental Protocol for HPLC Analysis:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Purity Assessment: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Chemical Reactivity and Applications in Drug Discovery

The 2-chloro substituent on the thieno[2,3-d]pyrimidine ring is the primary site of reactivity, making it a versatile building block for the synthesis of a diverse library of compounds. It readily undergoes nucleophilic aromatic substitution (SₙAr) reactions with various nucleophiles, including amines, alcohols, and thiols.[3] This reactivity is fundamental to its application in medicinal chemistry, allowing for the strategic introduction of different side chains to optimize the pharmacological properties of the final compounds.

Derivatives of the thieno[2,3-d]pyrimidine scaffold have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Many thieno[2,3-d]pyrimidine derivatives have shown potent anticancer activity by inhibiting various protein kinases.[2]

  • Anti-inflammatory Drugs: The scaffold has been utilized in the development of novel anti-inflammatory agents.

  • Central Nervous System (CNS) Agents: Certain derivatives have shown promise as modulators of CNS targets.[3]

The synthesis of this compound provides a key starting material for the exploration of new chemical space around this important pharmacophore, facilitating the development of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed and practical overview of this compound, from its rational synthesis to its comprehensive analytical characterization. The provided protocols are based on established and reliable methods, offering a solid foundation for researchers in the field. The understanding of its chemical properties, reactivity, and analytical profile is crucial for its effective utilization as a key intermediate in the design and synthesis of novel drug candidates.

References

CAS number for 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We delve into its structural and physicochemical properties, detailed synthesis methodologies, chemical reactivity, and key applications. The document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic importance of this scaffold. Protocols for its multi-step synthesis are provided, along with an analysis of its spectral characteristics and derivatization potential.

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that is considered a bioisostere of purine, the fundamental building block of nucleic acids.[1] This structural analogy to adenine allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, often by mimicking the natural purine bases.[1][2] Consequently, this scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as the foundation for compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective properties.[1][2]

The specific compound, this compound, is a key intermediate in the synthesis of these bioactive molecules. The chlorine atom at the 2-position acts as a versatile chemical handle, providing a reactive site for nucleophilic substitution. This allows for the systematic introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.[3]

Physicochemical and Structural Properties

This compound is a solid organic compound at room temperature. Its core structure consists of a thiophene ring fused to a pyrimidine ring, with a methyl group at position 5 and a chlorine atom at position 2.

PropertyValueSource(s)
CAS Number 83259-31-8[4][5][6][7]
Molecular Formula C₇H₅ClN₂S[4][5]
Molecular Weight 184.65 g/mol [4][8]
IUPAC Name This compound[4]
Density ~1.445 g/cm³[8]
Melting Point Not available[8]
Boiling Point Not available[8]
Canonical SMILES CC1=CC2=C(S1)N=C(N=C2)ClN/A

Synthesis Methodology

The synthesis of this compound is typically achieved through a robust, multi-step sequence. The most common and efficient pathway involves three key stages:

  • Gewald Reaction: Formation of a polysubstituted 2-aminothiophene intermediate.

  • Pyrimidine Ring Formation: Cyclization of the aminothiophene to construct the thieno[2,3-d]pyrimidin-4(3H)-one core.

  • Chlorination: Conversion of the 4-oxo group to the 2-chloro derivative using a chlorinating agent.

Step 1: Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component reaction for synthesizing 2-aminothiophenes.[6] In this case, the reaction involves the condensation of a β-keto ester (ethyl acetoacetate), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst like morpholine or triethylamine.[2] The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to yield the highly functionalized thiophene ring.[6]

Step 2: Pyrimidine Ring Cyclization

The resulting 2-aminothiophene-3-carboxylate intermediate is then cyclized to form the fused pyrimidine ring. A common method involves heating the intermediate with formamide or urea at high temperatures. This reaction builds the pyrimidine ring, resulting in the formation of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one.

Step 3: Aromatic Chlorination

The final step is the conversion of the hydroxyl/oxo group at the 4-position (which exists in tautomeric equilibrium) to a chloro group. This is a critical step that installs the reactive handle for further derivatization. The standard protocol involves refluxing the thienopyrimidinone intermediate in phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base such as N,N-dimethylaniline or pyridine to facilitate the reaction.[9]

Synthesis_Workflow reagents1 Ethyl Acetoacetate + Malononitrile + Sulfur (S₈) step1 Step 1: Gewald Reaction (Base Catalyst, e.g., Morpholine) reagents1->step1 intermediate1 Ethyl 2-amino-4-methyl thiophene-3-carboxylate step1->intermediate1 step2 Step 2: Cyclization (Heat) intermediate1->step2 reagents2 Formamide (HCONH₂) reagents2->step2 intermediate2 5-methylthieno[2,3-d] pyrimidin-4(3H)-one step2->intermediate2 step3 Step 3: Chlorination (Reflux) intermediate2->step3 reagents3 Phosphorus Oxychloride (POCl₃) (Base, e.g., Pyridine) reagents3->step3 product 2-Chloro-5-methyl thieno[2,3-d]pyrimidine step3->product

Fig. 1: Multi-step synthesis pathway for this compound.

Chemical Reactivity and Derivatization Potential

The primary utility of this compound in synthetic chemistry lies in the reactivity of the C2-chloro substituent. The electron-withdrawing nature of the pyrimidine nitrogen atoms makes the C2 position highly susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the facile displacement of the chloride ion by a wide range of nucleophiles.

Common transformations include reactions with:

  • Amines (R-NH₂): To form 2-amino-thieno[2,3-d]pyrimidine derivatives. This is the most common derivatization, used to introduce side chains that can interact with biological targets.

  • Alcohols/Phenols (R-OH): To yield 2-alkoxy or 2-aryloxy ethers.

  • Thiols (R-SH): To produce 2-thioether derivatives.

This versatile reactivity enables the creation of large libraries of analogues from a single, readily accessible intermediate, which is a cornerstone of modern medicinal chemistry.

Reactivity_Diagram start 2-Chloro-5-methyl thieno[2,3-d]pyrimidine product_amine 2-Amino Derivative start->product_amine SₙAr product_ether 2-Alkoxy/Aryloxy Derivative start->product_ether SₙAr product_thioether 2-Thioether Derivative start->product_thioether SₙAr nucleophiles Nucleophiles amine R-NH₂ (Amine) amine->product_amine alcohol R-OH (Alcohol) alcohol->product_ether thiol R-SH (Thiol) thiol->product_thioether

Fig. 2: Key nucleophilic substitution reactions of the title compound.

Applications in Medicinal Chemistry and Drug Discovery

The thieno[2,3-d]pyrimidine scaffold is a rich source of kinase inhibitors and other targeted therapeutics.[2] Derivatives synthesized from this compound have been investigated for several therapeutic applications.

  • Anticancer Agents: A significant area of research has focused on developing derivatives as potent enzyme inhibitors. For example, various substituted thieno[2,3-d]pyrimidines have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in tumor angiogenesis.[10] By modifying the substituent at the 2-position, researchers can tune the binding affinity and selectivity of these compounds, leading to potent anti-cancer agents.[10]

  • CNS Protective Agents: The scaffold has also been explored for its potential in treating neurological disorders.[1][2]

  • Anti-inflammatory and Antimicrobial Agents: The broad biological activity profile of this class of compounds includes anti-inflammatory and antimicrobial effects, making it a versatile starting point for diverse drug discovery campaigns.[1]

Spectral and Analytical Characterization

Disclaimer: The following spectral data are predicted values based on the analysis of structurally analogous compounds, as publicly available experimental spectra for this compound are limited. These values should be used as a guide for characterization.

ParameterExpected Observation
¹H NMR Singlet ~8.5-8.8 ppm (1H, pyrimidine C4-H); Singlet ~7.0-7.3 ppm (1H, thiophene C6-H); Singlet ~2.5 ppm (3H, C5-CH₃).
¹³C NMR Peaks in the range of ~115-170 ppm. Key signals expected for C2 (~155-160 ppm), C4 (~150-155 ppm), C5 (~125-130 ppm), and the methyl carbon (~15 ppm).
FT-IR (cm⁻¹) ~3100-3000 (Aromatic C-H stretch); ~1620-1550 (C=N and C=C stretches of the fused ring system); ~800-700 (C-Cl stretch).
Mass Spec (EI) Expected molecular ion (M⁺) peak at m/z 184 and a characteristic M+2 peak at m/z 186 with an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.

Experimental Protocols

Protocol: Synthesis of this compound

Safety Precaution: This procedure involves hazardous materials, including phosphorus oxychloride, which is highly corrosive and reacts violently with water. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate (0.1 mol), malononitrile (0.1 mol), and ethanol (80 mL).

  • Stir the mixture at room temperature to dissolve the solids.

  • Add elemental sulfur (0.1 mol) to the mixture.

  • Slowly add morpholine (0.12 mol) dropwise over 15 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (200 mL).

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid product under vacuum to yield the thiophene intermediate.

Step 2: Synthesis of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one

  • In a 100 mL round-bottom flask, combine the dried ethyl 2-amino-4-methylthiophene-3-carboxylate from Step 1 (0.05 mol) and formamide (50 mL).

  • Fit the flask with a reflux condenser and heat the mixture to 180-190°C in an oil bath.

  • Maintain the reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A solid product will precipitate.

  • Add water (100 mL) to the flask and stir for 30 minutes.

  • Collect the solid by vacuum filtration, wash with water, and dry completely.

Step 3: Synthesis of this compound

  • Under anhydrous conditions , place the dried 5-methylthieno[2,3-d]pyrimidin-4(3H)-one from Step 2 (0.03 mol) into a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

  • Carefully add phosphorus oxychloride (POCl₃, 30 mL) to the flask in the fume hood.

  • Add 5-10 drops of N,N-dimethylaniline as a catalyst.

  • Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully , pour the reaction mixture onto crushed ice (200 g) in a large beaker with vigorous stirring in a fume hood. This step is highly exothermic and will release HCl gas.

  • Continue stirring until all the ice has melted and the excess POCl₃ has been hydrolyzed.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the crude product with ample water and then dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Conclusion

This compound is a high-value synthetic intermediate with a strategic position in the field of medicinal chemistry. Its straightforward, scalable synthesis, combined with the versatile reactivity of its C2-chloro group, makes it an ideal starting point for the development of novel therapeutics. The robust foundation of the thieno[2,3-d]pyrimidine scaffold as a purine bioisostere ensures its continued relevance in the design of targeted inhibitors and other bioactive molecules for a wide range of diseases. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this important compound in their discovery programs.

References

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-methylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a structural analog of purines, the thieno[2,3-d]pyrimidine scaffold is a key pharmacophore in the development of novel therapeutics, including anticancer and anti-inflammatory agents.[1][2] This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to unambiguously identify and characterize this molecule using modern spectroscopic techniques.

While experimental spectra for this specific compound are not publicly available, this guide will present predicted data based on the analysis of closely related thieno[2,3-d]pyrimidine derivatives and fundamental spectroscopic principles. This approach not only provides a robust framework for the interpretation of future experimental data but also offers insights into the structure-property relationships that govern the spectroscopic behavior of this important class of molecules.

Molecular Structure and Isotopic Abundance

This compound (CAS Number: 83259-31-8; Molecular Formula: C₇H₅ClN₂S) possesses a fused bicyclic system consisting of a thiophene ring and a pyrimidine ring.[3][4] The presence of chlorine and sulfur, both with significant isotopic abundances (³⁵Cl/³⁷Cl ≈ 3:1 and ³²S/³⁴S ≈ 22.5:1), will manifest in the mass spectrum, providing a key diagnostic feature for structural confirmation.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two signals in the aromatic region and one in the aliphatic region, corresponding to the pyrimidine proton, the thiophene proton, and the methyl protons, respectively.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H48.5 - 8.8Singlet-
H67.2 - 7.5Singlet (or very fine quartet)J(H6, CH₃) ≈ 1 Hz
CH₃2.5 - 2.7Singlet (or very fine doublet)J(CH₃, H6) ≈ 1 Hz

Causality Behind Predicted Shifts:

  • H4 (Pyrimidine Proton): Protons on pyrimidine rings are typically deshielded due to the electron-withdrawing nature of the two nitrogen atoms, resulting in a downfield chemical shift.[2]

  • H6 (Thiophene Proton): The proton on the thiophene ring is expected to appear in the typical aromatic region. Its chemical shift is influenced by the adjacent methyl group and the fused pyrimidine ring.

  • CH₃ (Methyl Protons): The methyl group protons will appear as a singlet in the upfield region, characteristic of alkyl groups attached to an aromatic system. A small long-range coupling to the H6 proton may be observed, leading to a very fine splitting.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C2150 - 155
C4152 - 156
C4a125 - 130
C5135 - 140
C5a170 - 175
C6128 - 132
C7a158 - 162
CH₃15 - 20

Causality Behind Predicted Shifts:

  • C2 and C4: These carbons are directly attached to electronegative nitrogen atoms and, in the case of C2, a chlorine atom, causing them to be significantly deshielded and appear at low field.

  • C4a, C5, C5a, C6, C7a: These carbons of the fused ring system will have chemical shifts in the aromatic region, with their precise values determined by the electronic effects of the substituents and the heteroatoms.

  • CH₃: The methyl carbon will resonate in the typical upfield aliphatic region.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural elucidation.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing and Analysis A Weigh ~5-10 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the magnetic field E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum (with proton decoupling) F->H I Perform 2D NMR experiments (COSY, HSQC, HMBC) if necessary F->I J Apply Fourier transform G->J H->J I->J K Phase correction J->K L Baseline correction K->L M Integration of ¹H signals L->M N Peak picking and chemical shift referencing M->N O Assign signals to specific nuclei N->O

Figure 2. A standardized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are tabulated below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretching (aromatic)3100 - 3000Medium
C-H stretching (aliphatic, CH₃)2980 - 2850Medium
C=N stretching (pyrimidine ring)1620 - 1550Strong
C=C stretching (aromatic)1580 - 1450Medium to Strong
C-Cl stretching800 - 600Strong
C-S stretching700 - 600Medium

Causality Behind Predicted Absorptions:

  • C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in aromatic systems, while those below 3000 cm⁻¹ are typical for aliphatic C-H bonds.[5]

  • C=N and C=C Stretching: The strong absorptions in the 1620-1450 cm⁻¹ region are due to the stretching vibrations of the double bonds within the fused aromatic rings.

  • C-Cl and C-S Stretching: The presence of a strong band in the fingerprint region (below 1000 cm⁻¹) can be attributed to the C-Cl and C-S stretching vibrations.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of chlorine, this will appear as a characteristic isotopic cluster:

    • m/z = 184 (for C₇H₅³⁵ClN₂S)

    • m/z = 186 (for C₇H₅³⁷ClN₂S) The expected intensity ratio of these peaks is approximately 3:1.

  • Major Fragmentation Pathways: The fragmentation of the molecular ion can proceed through several pathways, including the loss of small molecules or radicals.

Mass_Fragmentation M [M]⁺˙ m/z 184/186 F1 [M-Cl]⁺ m/z 149 M->F1 - Cl• F2 [M-HCN]⁺˙ m/z 157/159 M->F2 - HCN F3 [M-CH₃]⁺ m/z 169/171 M->F3 - CH₃•

Figure 3. Predicted major fragmentation pathways for this compound.

Causality Behind Fragmentation:

  • Loss of a Chlorine Radical (-Cl•): This is a common fragmentation pathway for chlorinated compounds, leading to a fragment ion at m/z 149.[6]

  • Loss of Hydrogen Cyanide (-HCN): The pyrimidine ring can undergo fragmentation with the loss of HCN, resulting in a fragment at m/z 157/159.

  • Loss of a Methyl Radical (-CH₃•): Cleavage of the methyl group will produce a fragment at m/z 169/171.

Experimental Protocol for Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of this compound. The presented data for ¹H NMR, ¹³C NMR, IR, and MS, along with the underlying principles and experimental protocols, offer a robust framework for the identification and characterization of this important heterocyclic compound. As research into thieno[2,3-d]pyrimidine derivatives continues to expand, the information contained within this guide will serve as a valuable resource for scientists in the field of drug discovery and development.

References

An In-depth Technical Guide to 2-Chloro-5-methylthieno[2,3-d]pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylthieno[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the thieno[2,3-d]pyrimidine scaffold, which is a bioisostere of the purine ring system found in nucleic acids, this molecule serves as a versatile building block for the synthesis of a wide array of pharmacologically active compounds.[1][2] Its unique structural and electronic properties make it a valuable starting material for the development of targeted therapeutics, particularly in the realm of oncology and kinase inhibition.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthetic protocol, and the prominent applications of this compound in modern drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource(s)
Molecular Formula C₇H₅ClN₂S[4]
Molecular Weight 184.65 g/mol [4]
CAS Number 83259-31-8[4]
Appearance Likely a solid at room temperatureGeneral knowledge
Density 1.445 g/cm³[4]
Melting Point Not explicitly reported, but related compounds have melting points in the range of 100-200 °C.General knowledge
Boiling Point Not available[4]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and DMF. Solubility in protic solvents like methanol may be limited.[5]General knowledge

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the reactivity of the chloro-substituent at the 2-position of the pyrimidine ring. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal handle for introducing a wide variety of functional groups.

The underlying reason for this enhanced reactivity lies in the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing effect of the fused thiophene ring and the nitrogen atoms within the pyrimidine ring. This electronic arrangement stabilizes the Meisenheimer complex, the key intermediate in SNAr reactions.

Common nucleophiles that readily displace the chloride ion include:

  • Amines: Primary and secondary amines react to form 2-amino-thieno[2,3-d]pyrimidine derivatives. This is a widely exploited reaction in the synthesis of kinase inhibitors, where the amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.[6]

  • Alcohols and Phenols: Alkoxides and phenoxides can be used to introduce ether linkages at the 2-position.

  • Thiols: Thiolates can be employed to form thioether derivatives.

This facile displacement of the 2-chloro group is the cornerstone of the synthetic utility of this compound, allowing for the rapid generation of diverse compound libraries for biological screening.

Experimental Protocols: A Validated Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the construction of the core thieno[2,3-d]pyrimidine scaffold. The most established and versatile approach involves the celebrated Gewald reaction to assemble a 2-aminothiophene precursor, followed by cyclization to form the pyrimidinone ring, and subsequent chlorination.[7]

Synthesis_Workflow A Propionaldehyde + Malononitrile + Sulfur B Gewald Reaction A->B Base (e.g., Triethylamine) C 2-Amino-5-methylthiophene-3-carbonitrile B->C D Cyclization with Formamide C->D E 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one D->E F Chlorination with POCl3 E->F G This compound F->G

Synthetic workflow for this compound.
Step 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile (Gewald Reaction)

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.

Protocol:

  • To a stirred solution of propionaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol, add elemental sulfur (1 equivalent).

  • Add a catalytic amount of a base, such as triethylamine or morpholine, dropwise to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford 2-amino-5-methylthiophene-3-carbonitrile. The product can be further purified by recrystallization from ethanol if necessary.

Causality: The base catalyzes the Knoevenagel condensation between propionaldehyde and malononitrile, followed by a Michael addition of the sulfur nucleophile. A subsequent intramolecular cyclization and tautomerization yields the aromatic 2-aminothiophene.

Step 2: Synthesis of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one

The 2-aminothiophene-3-carbonitrile is then cyclized to form the thienopyrimidinone core.

Protocol:

  • Heat a mixture of 2-amino-5-methylthiophene-3-carbonitrile (1 equivalent) and an excess of formamide at reflux (around 180-200 °C) for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to yield 5-methylthieno[2,3-d]pyrimidin-4(3H)-one.

Causality: Formamide serves as both a reactant and a solvent in this cyclization. The amino group of the thiophene attacks the carbonyl carbon of formamide, leading to a condensation reaction and the formation of the pyrimidinone ring.

Step 3: Synthesis of this compound

The final step is the chlorination of the hydroxyl group of the pyrimidinone.

Protocol:

  • Carefully add 5-methylthieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline or pyridine.[8]

  • Heat the mixture at reflux (around 110 °C) for 2-4 hours.[7] The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution, until the product precipitates.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization or column chromatography.

Causality: POCl₃ is a powerful chlorinating and dehydrating agent. The pyrimidinone exists in tautomeric equilibrium with its 4-hydroxy form. The hydroxyl group is converted into a better leaving group by reaction with POCl₃, which is then displaced by a chloride ion to yield the final product. The added base helps to facilitate the reaction.[8]

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, and distinct signals for the aromatic protons on the thiophene and pyrimidine rings. The chemical shifts and coupling constants will be characteristic of the thieno[2,3-d]pyrimidine ring system. For a similar compound, 2-chloro-5-methylpyridine, the methyl protons appear around δ 2.27 ppm.[9]

    • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the aromatic carbons of the fused ring system, and the carbon atoms of the pyrimidine ring, with the carbon bearing the chlorine atom appearing at a characteristic downfield shift. For a related compound, 2-chloro-4-methylthio-pyrimidine, the carbon attached to chlorine appears at a distinct chemical shift.[10]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[11] Fragmentation patterns would likely involve the loss of the chlorine atom and subsequent cleavage of the heterocyclic rings.[11]

Applications in Drug Discovery and Medicinal Chemistry

The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of numerous biologically active molecules.

Kinase Inhibitors for Cancer Therapy

A primary application of this compound is in the development of protein kinase inhibitors.[2] Many cancers are driven by the aberrant activity of protein kinases, and small molecules that can block the ATP-binding site of these enzymes are a major class of anticancer drugs.[12]

The 2-amino-thieno[2,3-d]pyrimidine core, readily synthesized from this compound, mimics the adenine core of ATP and can form crucial hydrogen bonds with the hinge region of the kinase active site. By elaborating the structure with various substituents, medicinal chemists can achieve potent and selective inhibition of specific kinases.

Kinase_Inhibition cluster_0 ATP Binding Site of Kinase Hinge Hinge Region (Backbone Amides) Inhibitor 2-Amino-thieno[2,3-d]pyrimidine (from 2-Chloro precursor) Inhibitor->Hinge H-Bonds ATP ATP caption Mechanism of Kinase Inhibition

References

The Genesis of a Privileged Scaffold: A Technical History of Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active agents. Structurally analogous to purines, these heterocyclic systems have been instrumental in the development of targeted therapies, most notably in oncology. This technical guide provides a comprehensive historical narrative of the thieno[2,3-d]pyrimidine core, tracing its conceptual origins, the discovery of pivotal synthetic reactions, and the evolution of its synthesis from foundational methods to contemporary applications. We will delve into the causality behind key experimental choices and provide detailed protocols for foundational synthetic procedures, offering researchers a deep and practical understanding of this critical molecular framework.

Conceptual Origins: The Purine Analogue Strategy

The story of thieno[2,3-d]pyrimidines is intrinsically linked to the pioneering work of George Hitchings and Gertrude Elion in the 1940s and 1950s. Their research was founded on the principle of "rational drug design," a departure from the trial-and-error methods prevalent at the time.[1] They hypothesized that by creating molecules structurally similar to the natural purine bases (adenine and guanine), which are essential for DNA synthesis, they could selectively interfere with the rapid proliferation of cancer cells and microorganisms.[2][3] These "antimetabolites" or "purine analogues" would be taken up by cellular machinery but would fail to function correctly, thereby halting cell division.[1] This groundbreaking work, which led to the development of drugs like 6-mercaptopurine and thioguanine, earned them the 1988 Nobel Prize in Physiology or Medicine and laid the intellectual groundwork for future research into purine bioisosteres.

The thieno[2,3-d]pyrimidine scaffold is a quintessential example of such a bioisostere.[4] By replacing the imidazole ring of a purine with a thiophene ring, chemists could create a molecule with a similar size, shape, and hydrogen bonding profile, capable of interacting with the same biological targets, such as the ATP-binding sites of protein kinases.[4] This realization sparked a decades-long interest in the synthesis and biological evaluation of this heterocyclic system.

The Synthetic Breakthrough: Discovery of the Gewald Reaction

While the idea of thieno[2,3-d]pyrimidines as purine isosteres existed, their practical and widespread synthesis was hampered by the lack of an efficient method to construct the key precursor: a polysubstituted 2-aminothiophene. This changed in 1966 with the landmark discovery by German chemist Karl Gewald.[5]

The Gewald Reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-activated nitrile (like malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst (typically a secondary amine like morpholine) to produce a highly functionalized 2-aminothiophene in a single step.[4][5]

The elegance and efficiency of this reaction were remarkable. It utilized inexpensive starting materials and elemental sulfur, a relatively inert reagent, under mild conditions to create complex, functionalized heterocycles.[5] This discovery was the critical enabling technology that unlocked the field, providing a reliable and versatile route to the thiophene building blocks necessary for the synthesis of thieno[2,3-d]pyrimidines.

Mechanistic Insight into the Gewald Reaction

Understanding the mechanism of the Gewald reaction is key to appreciating its robustness. Although debated for years, it is now generally accepted to proceed through the following key steps:[5]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate (a substituted acrylonitrile).

  • Sulfur Addition: The elemental sulfur (S₈) is activated and adds to the β-carbon of the unsaturated intermediate.

  • Thorpe-Ziegler Cyclization: The sulfur-adduct then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group.

  • Tautomerization: A final tautomerization yields the stable 2-aminothiophene aromatic ring.

The ability to generate the crucial 2-amino-3-cyano or 2-amino-3-carbethoxy thiophene core in a single pot was the synthetic linchpin that allowed medicinal chemists to begin exploring the thieno[2,3-d]pyrimidine scaffold in earnest.

The Genesis of the Fused Ring: Early Synthetic Strategies

With the Gewald reaction providing a steady supply of 2-aminothiophene precursors, the next logical step was the annulation (fusion) of the pyrimidine ring. The earliest and most direct strategies focused on using the ortho-amino and cyano (or ester) functionalities of the Gewald product as handles for cyclization.

The most common historical approach involves the reaction of a 2-aminothiophene-3-carbonitrile or 2-aminothiophene-3-carboxamide with a simple one-carbon electrophile.

Cyclization with Formamide and Related Reagents

One of the most straightforward methods for constructing the thieno[2,3-d]pyrimidin-4(3H)-one core is the reaction of a 2-aminothiophene-3-carboxylate or carboxamide with formamide at high temperatures.[2] This reaction provides the pyrimidinone ring directly, which can then be further functionalized.

A related and widely employed method involves heating the 2-aminothiophene-3-carbonitrile with formic acid, often in the presence of a dehydrating agent, or with triethyl orthoformate. These methods generate the 4-aminothieno[2,3-d]pyrimidine or the 4-oxo derivative, respectively.

Workflow & Protocol: Foundational Synthesis of a Thieno[2,3-d]pyrimidine Core

This section provides a validated, step-by-step protocol for a classic two-step synthesis, beginning with the Gewald reaction to form the thiophene intermediate, followed by cyclization to the thieno[2,3-d]pyrimidin-4-one.

Experimental Workflow Diagram

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidine Annulation Start Ketone/Aldehyde + Activated Nitrile + Sulfur Base Base (e.g., Morpholine) in Solvent (e.g., Ethanol) Start->Base Reaction1 Heat / Stir (e.g., 50°C, 2h) Base->Reaction1 Product1 2-Aminothiophene Intermediate Reaction1->Product1 Reagent2 Formamide Product1->Reagent2 Isolate & Purify Reaction2 Heat to Reflux (e.g., 180-190°C, 16h) Reagent2->Reaction2 Product2 Thieno[2,3-d]pyrimidin-4-one (Final Core) Reaction2->Product2

Caption: Foundational two-step synthesis of the thieno[2,3-d]pyrimidine core.

Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Causality: This protocol utilizes the Gewald reaction. Cyclohexanone is chosen as a common, inexpensive cyclic ketone. Ethyl cyanoacetate provides the activated nitrile and the eventual ester handle. Morpholine serves as an effective basic catalyst to promote the initial condensation and subsequent cyclization steps. Ethanol is a suitable polar protic solvent for this transformation.

Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (10.0 g, 0.102 mol), ethyl cyanoacetate (11.5 g, 0.102 mol), and elemental sulfur (3.27 g, 0.102 mol) in absolute ethanol (50 mL).

  • To the stirred suspension, add morpholine (8.9 mL, 0.102 mol) dropwise over 10 minutes. An exothermic reaction may be observed.

  • Heat the reaction mixture to 50°C and maintain stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture in an ice bath for 1 hour to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

  • The resulting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is typically obtained as a pale yellow solid and can be used in the next step without further purification.

Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[3][7]thieno[2,3-d]pyrimidin-4(3H)-one

Causality: This step demonstrates the pyrimidine ring formation using formamide. Formamide acts as both the reagent, providing the N-C=O unit, and the high-boiling solvent. The high temperature is necessary to drive the condensation and cyclization, eliminating ethanol from the ester and a molecule of water.

Methodology:

  • In a 100 mL round-bottom flask, combine the 2-aminothiophene intermediate from Protocol 1 (10.0 g, 0.042 mol) and formamide (40 mL).

  • Heat the mixture to reflux (approx. 180-190°C) under a nitrogen atmosphere for 16-18 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

  • Add water (50 mL) to the flask and stir for 30 minutes to fully precipitate the product and dissolve excess formamide.

  • Collect the solid by vacuum filtration, wash thoroughly with water (3 x 30 mL), and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60°C to yield the title compound as an off-white to light brown solid.

Evolution and Modern Applications

The foundational synthetic routes laid the groundwork for decades of innovation. Later developments focused on improving yields, reducing reaction times, and expanding the diversity of accessible derivatives. Key advancements include:

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate both the Gewald reaction and subsequent cyclization steps, often reducing reaction times from hours to minutes.

  • Alternative Cyclization Reagents: A vast array of reagents beyond formamide have been employed to install different substituents on the pyrimidine ring directly. These include isothiocyanates, urea, guanidine, and various nitriles, leading to diverse 2- and 4-substituted thieno[2,3-d]pyrimidines.[6]

  • Palladium-Catalyzed Cross-Coupling: The halogenated thieno[2,3-d]pyrimidine core (e.g., 4-chloro derivatives) serves as a versatile handle for introducing complexity via modern cross-coupling reactions like Suzuki and Buchwald-Hartwig, enabling the synthesis of extensive compound libraries for drug discovery screening.

This synthetic versatility has allowed the thieno[2,3-d]pyrimidine scaffold to become a mainstay in drug development, particularly in the field of oncology as kinase inhibitors .[7] The core mimics the adenine portion of ATP, allowing derivatives to sit in the enzyme's active site and block its function.

Data Summary: Key Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors
Compound NameTarget Kinase(s)Therapeutic Area
Gefitinib (analogue) EGFRNon-Small Cell Lung Cancer
Pictilisib (GDC-0941) PI3KOncology (Clinical Trials)
Tepotinib c-MetOncology
Olmutinib (HM61713) EGFR (T790M)Non-Small Cell Lung Cancer

This table illustrates the successful application of the thieno[2,3-d]pyrimidine scaffold in targeting various protein kinases implicated in cancer.

Conclusion and Future Outlook

The history of the thieno[2,3-d]pyrimidine core is a testament to the power of rational drug design and the pivotal role of synthetic innovation. From its conceptualization as a purine bioisostere to the enabling discovery of the Gewald reaction, this scaffold has evolved into one of the most fruitful platforms in medicinal chemistry. Its journey from a theoretical concept to a clinically relevant pharmacophore underscores the critical interplay between fundamental biological hypotheses and practical synthetic chemistry. As our understanding of cellular signaling pathways continues to grow, the inherent versatility and proven track record of the thieno[2,3-d]pyrimidine core ensure that it will remain a subject of intense investigation and a source of novel therapeutics for years to come.

References

The Emerging Therapeutic Potential of 2-Chloro-5-methylthieno[2,3-d]pyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Promise of a Privileged Scaffold

The thieno[2,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized for its structural similarity to purine nucleobases, which allows it to interact with a wide array of biological targets.[1][2] This versatile scaffold has given rise to a multitude of derivatives exhibiting potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective effects.[1] This guide focuses on a specific, yet highly promising derivative: 2-Chloro-5-methylthieno[2,3-d]pyrimidine. The presence of a reactive chloro group at the 2-position makes this compound a pivotal intermediate for the synthesis of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies. We will delve into the potential biological activities of this molecule, grounded in the established pharmacology of its analogs, and provide detailed, field-proven methodologies for its investigation.

Synthesis and Chemical Reactivity: The Gateway to Diversity

The synthesis of the thieno[2,3-d]pyrimidine scaffold is well-established, often commencing with a Gewald reaction to construct the thiophene ring, followed by cyclization to form the fused pyrimidine system.[3][4][5] For this compound, a common synthetic route involves the construction of the corresponding 2-hydroxy (or thione) precursor, which is then subjected to chlorination, typically using phosphoryl chloride (POCl₃).[6]

The true synthetic utility of this compound lies in the reactivity of the C2-chloro substituent. This position is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups, such as amines, alcohols, and thiols.[3] This chemical tractability is paramount for generating libraries of analogs to probe biological targets and optimize for potency, selectivity, and pharmacokinetic properties.

Below is a generalized workflow for the synthesis and derivatization of the title compound.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization via Nucleophilic Substitution Gewald_Reaction Gewald Reaction (Substituted Ketone, Malononitrile, Sulfur) Aminothiophene 2-Amino-4-methylthiophene-3-carbonitrile Gewald_Reaction->Aminothiophene Cyclization Cyclization (e.g., with Formamide) Aminothiophene->Cyclization Thienopyrimidinone 5-Methylthieno[2,3-d]pyrimidin-2(1H)-one/thione Cyclization->Thienopyrimidinone Chlorination Chlorination (POCl3) Thienopyrimidinone->Chlorination Target_Compound This compound Chlorination->Target_Compound Nucleophiles Nucleophiles (Amines, Alcohols, Thiols) Target_Compound->Nucleophiles Biological_Screening Biological Activity Screening Target_Compound->Biological_Screening Derivative_Library Library of 2-Substituted-5-methylthieno[2,3-d]pyrimidines Nucleophiles->Derivative_Library Derivative_Library->Biological_Screening

Caption: Synthetic and derivatization workflow for this compound.

Potential Anticancer Activity: Targeting Kinases and Cell Proliferation

The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy.[1][7] Derivatives have shown potent inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[8][9][10]

The anticancer potential of this compound and its derivatives is therefore significant. The core scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases, while modifications at the 2-position can be tailored to achieve selectivity and potency. For instance, various substituted anilines can be introduced to target the solvent-exposed region of the kinase, a common strategy in designing EGFR inhibitors.[9]

Structure-Activity Relationship (SAR) Insights from Analogs

Studies on related thieno[2,3-d]pyrimidines have provided key SAR insights that can guide the derivatization of our lead compound:

Target KinaseStructural Feature on Thieno[2,3-d]pyrimidine CoreObserved EffectReference
VEGFR-2 Substitution at the 2-position with various amines.High cytotoxic activities against HCT-116 and HepG2 cell lines.[8]
EGFR 4-anilino and 2-phenyl substitutions.Potency against both wild-type and T790M mutant EGFR.[9]
PI3K 2-aryl-4-morpholino substitutions.A hydroxyl group at the 3-position of the 2-phenyl ring is critical for potent inhibition.[9]
FLT3 Modifications based on the IKKβ inhibitor scaffold.Promising inhibitory profile against FMS-like tyrosine kinase 3 (FLT3).[11][12]
Experimental Protocol: In Vitro Anticancer Evaluation

A robust initial assessment of anticancer activity involves a tiered approach, starting with cytotoxicity screening, followed by target-specific kinase inhibition assays.

A. Cell Viability (MTT) Assay [9]

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

B. Kinase Inhibition Assay (e.g., ADP-Glo™ for VEGFR-2)

  • Reaction Setup: In a 96-well plate, combine the kinase (e.g., VEGFR-2), a suitable substrate (e.g., a generic peptide substrate), and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction, producing a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration.

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Thieno_Pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno_Pyrimidine->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine derivatives.

Potential Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also been investigated as antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria.[14][15] Some compounds have demonstrated potent activity against multi-drug resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[14] The mechanism of action is not fully elucidated but may involve the inhibition of essential bacterial enzymes. Given that thieno[2,3-d]pyrimidines can be considered bioisosteres of purines, they may interfere with nucleic acid synthesis or other metabolic pathways that utilize purines.

Experimental Protocol: Antimicrobial Susceptibility Testing

The initial evaluation of antimicrobial properties is typically performed using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive strains (Staphylococcus aureus, Bacillus subtilis) and Gram-negative strains (Escherichia coli, Pseudomonas aeruginosa).[16]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Anti-inflammatory Activity

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Several thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory properties.[17][18][19] These compounds have shown the ability to reduce inflammation in animal models, often comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[19][20] A proposed mechanism for some derivatives is the reduction of prostaglandin E2 (PGE2) levels, a key mediator of inflammation.[21]

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[21]

This is a classic and reliable model for evaluating acute inflammation.

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Grouping and Administration: Divide the animals into groups: a control group (vehicle), a reference group (e.g., Diclofenac sodium or Indomethacin), and test groups receiving different doses of the thieno[2,3-d]pyrimidine derivatives. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vₜ).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV = Vₜ - V₀.

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery. Its synthetic accessibility and the reactivity of the C2-chloro group provide a robust platform for generating diverse chemical entities. Based on the extensive research into the broader thieno[2,3-d]pyrimidine class, derivatives of this compound are strong candidates for developing novel therapeutics, particularly in the realms of oncology, infectious diseases, and inflammatory disorders. The experimental protocols outlined in this guide provide a clear, validated pathway for researchers to begin exploring the biological potential of this promising scaffold. Future work should focus on synthesizing a focused library of derivatives and screening them against a wide panel of biological targets to uncover novel and potent therapeutic agents.

References

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine scaffold, a fused heterocyclic system, has emerged as a cornerstone in contemporary drug discovery.[1][2] Structurally, it can be viewed as a bioisostere of purine, the fundamental building block of nucleic acids, which provides a strategic advantage for its interaction with a multitude of biological targets.[1][3] This structural mimicry, combined with the rich electron density of the thiophene ring and the hydrogen bonding capabilities of the pyrimidine ring, endows thieno[2,3-d]pyrimidine derivatives with a remarkable versatility to engage with various enzymes and receptors. Consequently, this scaffold has been extensively explored and has given rise to a plethora of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The π-rich and electron-deficient nature of this fused heterocycle allows for precise chemical modifications, making it an ideal framework for the design of targeted therapies.[2]

Synthetic Strategies: Constructing the Thieno[2,3-d]pyrimidine Core

The synthesis of the thieno[2,3-d]pyrimidine nucleus is a well-established area of heterocyclic chemistry, with several reliable and versatile methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule. A common and efficient approach involves the construction of a substituted 2-aminothiophene precursor, followed by cyclization to form the pyrimidine ring.

One of the most widely employed methods is the Gewald reaction , which provides a straightforward route to polysubstituted 2-aminothiophenes. This multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base. The resulting 2-aminothiophene-3-carbonitrile or 2-aminothiophene-3-carboxamide is a versatile intermediate for the subsequent pyrimidine ring formation.

The pyrimidine ring is then typically constructed by reacting the 2-aminothiophene intermediate with various one-carbon or three-carbon synthons. For instance, reaction with formamide, formic acid, or orthoesters can lead to the formation of the pyrimidine ring.[3] Alternatively, cyclization with urea or thiourea can introduce a carbonyl or thiocarbonyl group at the 4-position of the thieno[2,3-d]pyrimidine core.

A key intermediate in many synthetic pathways is the 4-chlorothieno[2,3-d]pyrimidine, which can be prepared by treating the corresponding 4-oxo derivative with a chlorinating agent like phosphoryl chloride.[4] This 4-chloro intermediate is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups at this position, which is often crucial for modulating biological activity.[4][5]

Synthesis_Workflow Start Ketone/Aldehyde + Activated Nitrile + Sulfur Gewald Gewald Reaction Start->Gewald Aminothiophene 2-Aminothiophene-3-carbonitrile/ -carboxamide Gewald->Aminothiophene Cyclization Pyrimidine Ring Formation (e.g., with Formamide) Aminothiophene->Cyclization Thienopyrimidinone Thieno[2,3-d]pyrimidin-4-one Cyclization->Thienopyrimidinone Chlorination Chlorination (e.g., POCl3) Thienopyrimidinone->Chlorination ChloroIntermediate 4-Chlorothieno[2,3-d]pyrimidine Chlorination->ChloroIntermediate NucleophilicSubstitution Nucleophilic Substitution (with Amines, etc.) ChloroIntermediate->NucleophilicSubstitution FinalProduct Substituted Thieno[2,3-d]pyrimidine Derivatives NucleophilicSubstitution->FinalProduct

A generalized workflow for the synthesis of thieno[2,3-d]pyrimidine derivatives.

Diverse Biological Activities of Thieno[2,3-d]pyrimidine Derivatives

The thieno[2,3-d]pyrimidine scaffold has proven to be a prolific source of bioactive molecules with a wide range of therapeutic applications.[1][2][6] The following table summarizes some of the key biological activities reported for this class of compounds.

Biological ActivityTarget/Mechanism of ActionExample ApplicationsReferences
Anticancer Kinase inhibition (e.g., EGFR, VEGFR-2, PI3K, KRAS G12D), Topoisomerase II inhibition, Apoptosis inductionTreatment of various cancers including lung, breast, colon, and pancreatic cancer[3][7][8][9][10][11]
Anti-inflammatory Inhibition of inflammatory mediatorsTreatment of inflammatory diseases[1]
Antimicrobial Inhibition of microbial growthTreatment of bacterial and fungal infections[1][6][12]
Antiviral Inhibition of viral replicationTreatment of viral infections[1]
CNS Protective Modulation of CNS targetsTreatment of neurodegenerative diseases[1][2]
GnRH Antagonists Gonadotropin-releasing hormone receptor antagonismTreatment of reproductive diseases[13]
PDE4 Inhibitors Phosphodiesterase 4 inhibitionTreatment of inflammatory airway diseases[14]

Mechanism of Action: Thieno[2,3-d]pyrimidines as Kinase Inhibitors

A significant portion of the research on thieno[2,3-d]pyrimidine derivatives has focused on their potent activity as kinase inhibitors, making them highly valuable in the field of oncology.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Thieno[2,3-d]pyrimidines, due to their structural similarity to the ATP (adenosine triphosphate) binding site of kinases, can act as competitive inhibitors, blocking the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[7][15] Thieno[2,3-d]pyrimidine-based EGFR inhibitors have been developed that show potent activity against both wild-type and mutant forms of the receptor.[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Thieno Thieno[2,3-d]pyrimidine Inhibitor Thieno->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Transcription->Proliferation

Inhibition of the EGFR signaling pathway by a thieno[2,3-d]pyrimidine derivative.

Structure-Activity Relationship (SAR) Studies

The biological activity of thieno[2,3-d]pyrimidine derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic core.[1][5][7] Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds.

Key positions for modification on the thieno[2,3-d]pyrimidine scaffold are typically the 2-, 4-, 5-, and 6-positions.

  • Position 2: Substitution at the 2-position, often with an aryl or heteroaryl group, can have a profound impact on activity. The electronic and steric properties of this substituent can influence binding to the target protein. For instance, in a series of PI3K inhibitors, a hydroxyl group at the 3-position of a 2-phenyl ring was found to be crucial for potent inhibition.[7]

  • Position 4: The 4-position is frequently substituted with an amino group, which can be further functionalized. This position often projects into the solvent-exposed region of the binding pocket and can be modified to improve solubility and pharmacokinetic properties. In many kinase inhibitors, a 4-anilino moiety is a common feature.[7]

  • Positions 5 and 6: Modifications at the 5- and 6-positions of the thiophene ring can also modulate activity and selectivity. These positions can be substituted with various groups to probe the topology of the binding site. For example, in a series of GnRH receptor antagonists, a 5-aminomethyl group was found to be a key feature for good receptor binding.[13]

SAR_Diagram ThienoCore R2 R2: Aryl/Heteroaryl - Influences target binding - Electronic/steric effects are critical ThienoCore:e->R2:w Position 2 R4 R4: Amino/Anilino - Interacts with hinge region - Modulates solubility ThienoCore:n->R4:s Position 4 R5_R6 R5/R6: Alkyl/Aryl - Probes binding pocket - Affects selectivity ThienoCore:sw->R5_R6:ne Positions 5 & 6

Key positions for modification on the thieno[2,3-d]pyrimidine core for SAR studies.

Experimental Protocol: Synthesis of a Representative 4-Anilino-thieno[2,3-d]pyrimidine Derivative

This protocol describes a general procedure for the synthesis of a 4-anilino-substituted thieno[2,3-d]pyrimidine, a common structural motif in kinase inhibitors.

Step 1: Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile (Gewald Reaction)

  • To a stirred solution of the appropriate ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to afford the desired 2-aminothiophene-3-carbonitrile.

Step 2: Synthesis of the Thieno[2,3-d]pyrimidin-4-one

  • Heat a mixture of the 2-aminothiophene-3-carbonitrile (1.0 eq) in an excess of formamide at 150-160 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thieno[2,3-d]pyrimidin-4-one.

Step 3: Chlorination to 4-Chlorothieno[2,3-d]pyrimidine

  • To the thieno[2,3-d]pyrimidin-4-one (1.0 eq), add an excess of phosphoryl chloride (POCl₃) and a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture at reflux for 3-5 hours.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonia solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chlorothieno[2,3-d]pyrimidine.

Step 4: Nucleophilic Substitution with an Aniline

  • Dissolve the 4-chlorothieno[2,3-d]pyrimidine (1.0 eq) and the desired aniline (1.1 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Add a catalytic amount of acid (e.g., concentrated HCl) or a base (e.g., triethylamine) if necessary.

  • Heat the reaction mixture at reflux for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture and precipitate the product by adding water or an anti-solvent.

  • Collect the solid by filtration, wash with a suitable solvent, and purify by column chromatography or recrystallization to obtain the final 4-anilino-thieno[2,3-d]pyrimidine derivative.

Future Perspectives

The thieno[2,3-d]pyrimidine scaffold continues to be a highly attractive and fruitful area of research in medicinal chemistry. Future efforts will likely focus on the development of more selective and potent inhibitors for a wider range of biological targets. The exploration of novel synthetic methodologies to access more complex and diverse derivatives will also be crucial. Furthermore, the application of computational tools, such as molecular docking and dynamic simulations, will play an increasingly important role in the rational design of new thieno[2,3-d]pyrimidine-based therapeutic agents. The versatility and proven track record of this privileged scaffold ensure its continued prominence in the quest for novel and effective medicines.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This comprehensive guide details the nucleophilic substitution reactions of 2-Chloro-5-methylthieno[2,3-d]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine core is a bioisostere of purine and is found in a variety of biologically active molecules, including kinase inhibitors and anticancer agents.[1][2] The chloro-substituent at the 2-position provides a reactive handle for the introduction of diverse functionalities, making this compound a valuable intermediate in the synthesis of compound libraries for drug discovery.

This document provides a detailed exploration of the underlying reaction mechanisms, a survey of representative nucleophilic substitution reactions, and step-by-step protocols for their practical implementation.

Mechanistic Overview: The SNAr Reaction on the Thieno[2,3-d]pyrimidine Scaffold

The nucleophilic substitution of the 2-chloro group on the 5-methylthieno[2,3-d]pyrimidine core proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring, being electron-deficient, activates the chloro-substituent for nucleophilic attack. The fused thiophene ring further influences the electronic distribution of the bicyclic system.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the electron-withdrawing pyrimidine ring. The subsequent departure of the chloride ion restores the aromaticity of the system, yielding the substituted product.

Caption: Generalized SNAr mechanism on this compound.

Synthesis of the Starting Material: this compound

While commercially available from several suppliers, this compound can also be synthesized in a multi-step sequence, typically starting with a Gewald reaction to construct the substituted thiophene ring.

Protocol 2.1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile

This protocol is based on the well-established Gewald reaction, a multicomponent condensation that provides access to polysubstituted 2-aminothiophenes.[3]

Materials:

  • Propionaldehyde

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propionaldehyde (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add morpholine (0.5 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-5-methylthiophene-3-carbonitrile.

Protocol 2.2: Synthesis of 5-Methyl-3H-thieno[2,3-d]pyrimidin-4-one

Materials:

  • 2-Amino-5-methylthiophene-3-carbonitrile

  • Formamide

Procedure:

  • In a round-bottom flask, heat a mixture of 2-amino-5-methylthiophene-3-carbonitrile (1 equivalent) and an excess of formamide (10-15 equivalents).

  • Maintain the temperature at 180-190 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add water to the flask and collect the solid by vacuum filtration.

  • Wash the solid with water and then ethanol, and dry to obtain 5-methyl-3H-thieno[2,3-d]pyrimidin-4-one.

Protocol 2.3: Chlorination to this compound

Materials:

  • 5-Methyl-3H-thieno[2,3-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.

  • To a stirred suspension of 5-methyl-3H-thieno[2,3-d]pyrimidin-4-one (1 equivalent) in toluene, add phosphorus oxychloride (3-5 equivalents) followed by a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux (around 110-120 °C) for 4-6 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Nucleophilic Substitution Reactions with Amines

The displacement of the 2-chloro group with various amines is a widely employed transformation to generate libraries of 2-amino-5-methylthieno[2,3-d]pyrimidine derivatives for biological screening.

Protocol 3.1: General Procedure for the Reaction with Aliphatic and Aromatic Amines

Materials:

  • This compound

  • Desired amine (e.g., aniline, morpholine, piperidine)

  • Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF))

  • Base (e.g., triethylamine, potassium carbonate) - optional, but often beneficial

Procedure:

  • In a reaction vessel, dissolve this compound (1 equivalent) and the desired amine (1.1-1.5 equivalents) in a suitable solvent.

  • If the amine is used as its hydrochloride salt, or if the reaction is sluggish, add a base (1.5-2 equivalents).

  • Heat the reaction mixture to a temperature ranging from 80 °C to reflux, depending on the reactivity of the amine and the solvent used. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration, washed with the reaction solvent and then water, and dried.

  • If the product remains in solution, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Nucleophile Solvent Base Temperature (°C) Time (h) Yield (%) Reference
AnilineEthanol-Reflux6~85[4]
4-MethoxyanilineIsopropanolEt₃NReflux8~90[4]
MorpholineDMFK₂CO₃1004~92[1]
N-MethylpiperazineDMF-Reflux34Not specified[1]

Nucleophilic Substitution Reactions with O- and S-Nucleophiles

The 2-chloro substituent can also be displaced by oxygen and sulfur nucleophiles to yield the corresponding ethers and thioethers, respectively. These reactions often require the use of a base to generate the more nucleophilic alkoxide or thiolate.

Protocol 4.1: General Procedure for the Reaction with Alcohols and Phenols

Materials:

  • This compound

  • Desired alcohol or phenol

  • Base (e.g., sodium hydride, sodium methoxide, potassium carbonate)

  • Solvent (e.g., tetrahydrofuran (THF), DMF)

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution or suspension of the alcohol or phenol (1.2 equivalents) and a suitable base (1.2 equivalents) in an anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the alkoxide or phenoxide.

  • Add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture.

  • Heat the reaction mixture as required (from room temperature to reflux) and monitor its progress by TLC.

  • After the reaction is complete, cool to room temperature and quench by the careful addition of water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Protocol 4.2: General Procedure for the Reaction with Thiols

Materials:

  • This compound

  • Desired thiol

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the thiol (1.1 equivalents), and a base (1.5 equivalents) in a suitable solvent.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete as indicated by TLC.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting thioether by column chromatography or recrystallization.

Nucleophile Type Example Nucleophile Solvent Base Temperature (°C) Time (h) Yield (%)
O-NucleophilePhenolDMFK₂CO₃1205~75
S-NucleophileThiophenolDMFK₂CO₃602~90

Troubleshooting and Key Considerations

  • Low Reactivity: If a nucleophilic substitution reaction is proceeding slowly, consider increasing the reaction temperature, using a more polar aprotic solvent like DMF or DMSO, or employing a stronger base to generate a more potent nucleophile. Microwave irradiation can also significantly accelerate these reactions.[4]

  • Side Reactions: In some cases, especially with bifunctional nucleophiles, reaction at multiple sites may occur. Careful control of stoichiometry and reaction conditions can help to minimize the formation of side products.

  • Purification: The products of these reactions can often be purified by standard techniques such as recrystallization or silica gel chromatography. The choice of eluent for chromatography will depend on the polarity of the product.

  • Safety: Always handle phosphorus oxychloride and other corrosive reagents in a well-ventilated fume hood with appropriate personal protective equipment. Reactions involving sodium hydride should be conducted under an inert atmosphere and quenched with extreme care.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of substituted thieno[2,3-d]pyrimidines. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the chemistry of this important heterocyclic system and to generate novel compounds with potential applications in drug discovery and development. The straightforward nature of the nucleophilic aromatic substitution reactions on this scaffold makes it an attractive target for both academic and industrial research.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Importance of the Thieno[2,3-d]pyrimidine Core and its Functionalization via Suzuki Coupling

The thieno[2,3-d]pyrimidine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a "bioisostere" of purine. This structural similarity allows it to interact with a wide range of biological targets, leading to its incorporation into numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1]

The functionalization of this core structure is paramount for developing new chemical entities with tailored pharmacological profiles. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for this purpose. It facilitates the formation of carbon-carbon bonds between the electron-deficient 2-position of the thieno[2,3-d]pyrimidine ring and a diverse array of aryl, heteroaryl, or vinyl boronic acids or esters.[2][3] The reaction's high functional group tolerance, generally high yields, and the commercial availability of a vast library of boronic acid building blocks make it an indispensable method in drug discovery campaigns.

This guide focuses specifically on the coupling of 2-Chloro-5-methylthieno[2,3-d]pyrimidine. While aryl chlorides are known to be less reactive than their corresponding bromides or iodides, recent advancements in catalyst and ligand design have made their use in Suzuki couplings increasingly routine and efficient.[4]

The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle

A foundational understanding of the reaction mechanism is critical for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps, orchestrated by a palladium(0) catalyst.

Suzuki_Mechanism A Pd(0)Ln (Active Catalyst) B Oxidative Addition C Ar-Pd(II)-Cl(Ln) (Palladacycle) B->C Ar-Cl D Transmetalation E Ar-Pd(II)-R(Ln) (Di-organic Complex) D->E R-B(OR')2, Base F Reductive Elimination F->A Ar-R G Ar-R (Coupled Product) F->G H Ar-Cl (2-Chloro-5-methyl- thieno[2,3-d]pyrimidine) H->B I R-B(OR')2 (Boronic Acid/Ester) I->D J Base J->D

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The choice of an electron-rich and bulky phosphine ligand is crucial to promote this step.[5]

  • Transmetalation: The organic group (R) from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the chloride. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium complex.[6]

  • Reductive Elimination: The two organic groups (the thienopyrimidine and the R group) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky ligands can accelerate this final step.

Key Reaction Parameters and Their Optimization

The success of the Suzuki coupling hinges on the judicious selection of several key components. For a challenging substrate like an electron-deficient heteroaryl chloride, careful optimization is often necessary.

Comparative Overview of Reaction Conditions

The following table summarizes typical conditions used for the Suzuki coupling of chloro-heterocycles, providing a starting point for optimization with this compound.

ComponentExample ReagentsTypical Concentration/LoadingRationale and Key Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, PEPPSI-IPr1-5 mol%Pd(PPh₃)₄ is a common choice but can be sensitive to air and moisture. Pd(dppf)Cl₂ offers greater stability and is effective for many heteroaryl couplings. Pd₂(dba)₃ is a stable Pd(0) source used in conjunction with a ligand. PEPPSI-IPr and other N-heterocyclic carbene (NHC) catalysts are highly active for unreactive chlorides.[3][7]
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhos, dppf1-2 eq. relative to PdLigands stabilize the Pd(0) catalyst and modulate its reactivity. Bulky, electron-rich phosphines (e.g., XPhos, SPhos) are often superior for activating C-Cl bonds.[5] For pre-formed catalysts like Pd(dppf)Cl₂, an external ligand is not always necessary.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF2-3 equivalentsThe base activates the boronic acid for transmetalation. K₂CO₃ is a common, cost-effective choice. K₃PO₄ is a stronger base that can be effective in challenging couplings. Cs₂CO₃ is highly effective but more expensive. KF can be used in cases where stronger bases might cause side reactions.[8]
Solvent 1,4-Dioxane, Toluene, DMF, Acetonitrile/Water-1,4-Dioxane and Toluene are common aprotic solvents. Often, the addition of water is necessary to dissolve the inorganic base and facilitate the reaction. DMF is a more polar option. The choice of solvent can significantly impact reaction rate and yield.[3]
Temperature 80-120 °C-Higher temperatures are generally required for the activation of aryl chlorides. Microwave irradiation can significantly reduce reaction times.[3][9]
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol esters1.1-1.5 equivalentsPinacol esters are often more stable and less prone to protodeboronation (a common side reaction) than the corresponding boronic acids.[6]

Standardized Protocol and Workflow

This section provides a detailed, step-by-step protocol for a typical Suzuki coupling reaction of this compound. This should be considered a starting point, and optimization may be required for specific boronic acid partners.

Workflow start Start reagents 1. Reagent Preparation - Dry Schlenk flask - Add this compound,  boronic acid, base, and catalyst/ligand start->reagents inert 2. Inert Atmosphere - Evacuate and backfill flask  with Argon or Nitrogen (3x) reagents->inert solvent 3. Solvent Addition - Add degassed solvent(s)  via syringe inert->solvent reaction 4. Reaction - Heat to desired temperature  (e.g., 100 °C) with stirring - Monitor by TLC or LC-MS solvent->reaction workup 5. Work-up - Cool to room temperature - Dilute with organic solvent - Filter through Celite reaction->workup extraction 6. Extraction - Wash with water/brine - Dry organic layer (e.g., Na2SO4) workup->extraction purification 7. Purification - Concentrate in vacuo - Purify by column chromatography extraction->purification analysis 8. Characterization - NMR, MS, etc. purification->analysis end End analysis->end

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Materials
  • This compound (1.0 equiv.)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 equiv.)

  • Pd(PPh₃)₄ (0.03 equiv., 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Inerting the System: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methylthieno[2,3-d]pyrimidine.

Troubleshooting and Self-Validation

A robust protocol includes measures for validation and troubleshooting.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Inefficient base/ligand combination- Use a more active catalyst system (e.g., Pd₂(dba)₃/XPhos or a PEPPSI catalyst).- Increase the reaction temperature (up to 120 °C or use microwave heating).- Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and ligands (e.g., SPhos).
Protodeboronation - Presence of excess water or protic sources- Boronic acid instability- Use the corresponding boronic acid pinacol ester.- Ensure anhydrous solvents and reagents are used.- Use a milder base like KF.
Dehalogenation of Starting Material - Catalyst deactivation pathway- Presence of hydride sources- Change the ligand to one that promotes reductive elimination over other pathways.- Ensure solvents are pure and free from potential hydride donors.
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.- Reduce the catalyst loading.

Analytical Validation: The identity and purity of the final product should be rigorously confirmed.

  • TLC/LC-MS: For reaction monitoring and preliminary purity assessment.

  • ¹H and ¹³C NMR: To confirm the structure of the coupled product.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

By understanding the mechanistic principles and systematically optimizing the key reaction parameters, researchers can effectively utilize the Suzuki-Miyaura coupling to synthesize a diverse range of novel 2-aryl-5-methylthieno[2,3-d]pyrimidine derivatives for further investigation in drug discovery and development programs.

References

Preparation of novel anticancer agents from 2-Chloro-5-methylthieno[2,3-d]pyrimidine.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Evaluation of Novel Anticancer Agents from 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Oncology

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Structurally, it acts as a bioisostere of purine, a fundamental component of nucleic acids, allowing it to interact with a wide range of biological targets.[2][3] This structural mimicry has positioned the thieno[2,3-d]pyrimidine scaffold as a "privileged structure" in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[3][4]

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[4] Thieno[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors of various oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Fms-like Tyrosine Kinase 3 (FLT3).[2][4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel anticancer agents starting from the versatile building block, this compound. We will detail the synthetic protocols, methods for biological evaluation, and the underlying scientific rationale for these experimental choices.

Strategic Approach: Leveraging the C2-Position for Library Synthesis

The choice of this compound as the starting material is strategic. The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable chemical handle for introducing molecular diversity.[7][8] This allows for the systematic synthesis of a library of analogues by reacting the scaffold with various nucleophiles, most commonly primary or secondary amines. The goal is to append different chemical moieties that can form key interactions within the ATP-binding pocket of a target kinase, thereby inhibiting its function and arresting cancer cell proliferation.

The overall workflow involves a two-stage process: chemical synthesis followed by biological screening.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation Start 2-Chloro-5-methyl- thieno[2,3-d]pyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) with diverse amines Start->Reaction Library Compound Library of C2-amino derivatives Reaction->Library Purify Column Chromatography & Characterization Library->Purify Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Purify->Cytotoxicity Screening IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action (e.g., Kinase Inhibition Assay) IC50->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR

Caption: High-level workflow for novel anticancer agent development.

PART I: Chemical Synthesis Protocol

This section details the synthesis of a representative C2-substituted thieno[2,3-d]pyrimidine derivative. The protocol is designed to be robust and adaptable for generating a library of compounds.

Reaction Scheme: Nucleophilic Substitution

The core reaction involves the displacement of the C2-chloride with an amine nucleophile, typically a substituted aniline, in the presence of a non-nucleophilic base.

G mol1 Start: this compound conditions Solvent (e.g., 2-propanol) Base (e.g., DIPEA) Heat (Reflux) mol1->conditions mol2 + R-NH2 (Amine) mol2->conditions mol3 Product: N-substituted-5-methylthieno[2,3-d]pyrimidin-2-amine conditions->mol3 S_NAr

Caption: General scheme for SNAr at the C2 position.

Materials and Reagents
ReagentGradeSupplier
This compound≥97%Commercial
4-FluoroanilineReagentPlus®, ≥99%Commercial
2-Propanol (IPA)Anhydrous, 99.5%Commercial
N,N-Diisopropylethylamine (DIPEA)≥99.5%Commercial
Ethyl Acetate (EtOAc)ACS GradeCommercial
HexanesACS GradeCommercial
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradePrepared in-house
Brine (Saturated NaCl Solution)ACS GradePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial
Silica Gel230-400 meshCommercial
Detailed Step-by-Step Protocol: Synthesis of N-(4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-2-amine
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.03 mmol).

  • Reagent Addition: Add anhydrous 2-propanol (20 mL) to the flask. Stir the mixture until the starting material is fully dissolved. To this solution, add 4-fluoroaniline (0.61 g, 5.54 mmol, 1.1 equivalents) followed by N,N-diisopropylethylamine (DIPEA) (1.3 mL, 7.55 mmol, 1.5 equivalents).

    • Rationale: DIPEA is a bulky, non-nucleophilic base used to neutralize the hydrochloric acid (HCl) generated during the reaction. Using a non-nucleophilic base is crucial to prevent it from competing with the aniline nucleophile.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes as the mobile phase.

    • Rationale: The reaction is heated to provide the necessary activation energy for the SNAr reaction. An inert atmosphere prevents potential side reactions.

  • Reaction Completion: The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting chloro-pyrimidine.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the 2-propanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).

    • Rationale: The NaHCO₃ wash neutralizes any remaining acidic components. The brine wash helps to remove residual water from the organic layer and aids in phase separation.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes. Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield a pure solid.

  • Final Product: Dry the resulting solid under high vacuum to obtain N-(4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-2-amine as a white to off-white solid. Record the final mass and calculate the percentage yield.

Expected Results and Characterization

The synthesis should yield the desired product in good purity. The structure and identity must be confirmed using standard analytical techniques.

Compound ExampleMolecular FormulaExpected Yield (%)Key ¹H NMR Signals (δ, ppm)MS (ESI+) [M+H]⁺
N-(4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-2-amineC₁₃H₁₀FN₃S75-858.65 (s, 1H, pyrimidine-H), 7.70 (m, 2H, Ar-H), 7.10 (m, 2H, Ar-H), 7.05 (s, 1H, thiophene-H), 2.50 (s, 3H, CH₃)276.06
N-(4-methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-2-amineC₁₄H₁₃N₃OS70-808.60 (s, 1H, pyrimidine-H), 7.60 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 7.00 (s, 1H, thiophene-H), 3.80 (s, 3H, OCH₃)288.08

PART II: Biological Evaluation Protocols

After successful synthesis and characterization, the novel compounds must be evaluated for their anticancer activity.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.[9] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • Cell Lines: HCT-116 (colon cancer), MCF-7 (breast cancer), HepG2 (liver cancer).[5]

  • Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: MTT solution (5 mg/mL in PBS), Dimethyl Sulfoxide (DMSO), Doxorubicin (positive control).

  • Equipment: 96-well plates, multichannel pipette, CO₂ incubator, microplate reader.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound and the positive control (Doxorubicin) in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of test compounds to the wells. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) alone.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

    • Rationale: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Example Data Table:

Compound IDTarget Cancer LineIC₅₀ (µM) ± SD
N-(4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-2-amineHCT-1164.5 ± 0.3
N-(4-methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-2-amineHCT-1168.2 ± 0.6
Doxorubicin (Reference)HCT-1160.8 ± 0.1
Protocol 2: Kinase Inhibition Assay

Compounds showing significant cytotoxicity should be further evaluated for their ability to inhibit specific kinase targets known to be modulated by this scaffold, such as VEGFR-2 or EGFR.[5][6]

G Start Recombinant Kinase (e.g., VEGFR-2) Reaction Incubate to allow Kinase Reaction Start->Reaction Substrate Peptide Substrate Substrate->Reaction ATP ATP ATP->Reaction Compound Test Compound (Potential Inhibitor) Compound->Reaction Detection Detection Reagent (Measures ADP or Phospho-substrate) Reaction->Detection Signal Measure Signal (Luminescence/Fluorescence) Detection->Signal Analysis Calculate % Inhibition and IC50 Signal->Analysis G cluster_R R-Group Substituent Core Thieno[2,3-d]pyrimidine Core (Constant) R1 R = 4-Fluoro (EWG) -> High Potency (IC50 = 4.5 µM) Core->R1 influences R2 R = 4-Methoxy (EDG) -> Moderate Potency (IC50 = 8.2 µM) Core->R2 influences R3 R = H (Unsubstituted) -> Low Potency (IC50 = 15 µM) Core->R3 influences

References

Application Notes & Protocols: 2-Chloro-5-methylthieno[2,3-d]pyrimidine as a Versatile Synthetic Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, materials scientists, and drug development professionals on the application of 2-Chloro-5-methylthieno[2,3-d]pyrimidine. While the thieno[2,3-d]pyrimidine scaffold is extensively documented for its profound impact in medicinal chemistry, this guide focuses on its foundational properties and its emerging, high-potential applications in materials science. We will explore its role not as an end-product, but as a critical and versatile building block for creating novel functional materials.

The core utility of this molecule lies in the strategic placement of a chloro-substituent at the 2-position of the electron-deficient pyrimidine ring. This site serves as a highly reactive handle for synthetic chemists, enabling a broad range of molecular elaborations through nucleophilic substitution reactions. This reactivity is the gateway to tuning the molecule's electronic and photophysical properties, making it a compelling precursor for next-generation organic electronics and sensing technologies.

Foundational Profile of this compound

Before delving into complex applications, a thorough understanding of the precursor's fundamental characteristics is essential. This molecule is a heterocyclic aromatic compound featuring a thiophene ring fused to a pyrimidine ring.[1]

Physicochemical Characteristics

The key properties of the title compound are summarized below, providing essential data for experimental planning, reaction stoichiometry, and safety considerations.

PropertyValueReference(s)
CAS Number 83259-31-8[2][3][4]
Molecular Formula C₇H₅ClN₂S[2][4]
Molecular Weight 184.65 g/mol [4][5]
Appearance Typically an off-white to yellow solidN/A
Purity Commercially available up to 99%[2]
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., 2-8°C)[5][6]
Core Reactivity and Mechanistic Insight

The synthetic potential of this compound is dominated by the reactivity of the chlorine atom at the C2 position. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further pronounced at the C2 and C4 positions, making them susceptible to nucleophilic attack.

The chlorine atom at C2 is an excellent leaving group, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the straightforward introduction of a wide array of functional groups, including amines, alcohols, and thiols, by reacting the chloro-derivative with appropriate nucleophiles.[7] This synthetic versatility is the primary reason for its value as a building block.

cluster_0 Chemical Structure & Reactivity mol  this compound Product Functionalized Derivative mol->Product S N Ar Reaction Nu Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nu->Product HCl HCl (byproduct) Product->HCl OLED_Stack cluster_0 Conceptual OLED Device Stack Cathode Cathode (e.g., Al) ETL            Electron Transport Layer (ETL)e.g., Derivative of Thieno[2,3-d]pyrimidine         EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) Anode Anode (e.g., ITO) cluster_workflow Sensor Material Synthesis Workflow Start 2-Chloro-5-methyl- thieno[2,3-d]pyrimidine Step1 Functionalization (S N Ar Reaction) Start->Step1 Step2 Introduce Polymerizable Group or Fluorophore Step1->Step2 Step3 Polymerization or Surface Grafting Step2->Step3 End Final Sensor Material Step3->End

References

Application Note & Protocol: Synthesis of the Thieno[2,3-d]pyrimidine Core via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine ring system is a fused heterocyclic scaffold of considerable interest in medicinal chemistry and drug development.[1][2] Structurally, it can be considered a bioisostere of purine, a fundamental component of DNA and RNA, which allows it to interact with a wide range of biological targets.[1][3] This versatile core is found in compounds exhibiting a broad spectrum of pharmacological activities, including anticancer[1][3][4], anti-inflammatory[1], antimicrobial[1], and protein kinase inhibitory activities.[3][4][5] The development of efficient and reliable synthetic routes to this privileged scaffold is therefore a critical endeavor for advancing new therapeutic agents.

One of the most powerful and convergent methods for constructing the key 2-aminothiophene precursor required for thieno[2,3-d]pyrimidine synthesis is the Gewald reaction.[6][7] This multicomponent reaction offers a straightforward and atom-economical approach to highly substituted thiophenes, which can then be elaborated into the desired fused pyrimidine system.[8] This application note provides a detailed overview of the Gewald reaction mechanism, a step-by-step protocol for the synthesis of a representative thieno[2,3-d]pyrimidine derivative, troubleshooting guidance, and a summary of the biological relevance of this important class of molecules.

The Gewald Reaction: A Mechanistic Overview

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur, typically in the presence of a basic catalyst.[9][10][11] The reaction proceeds through a cascade of well-defined steps, initiated by a Knoevenagel condensation.

The currently accepted mechanism involves the following key transformations[9][12][13][14]:

  • Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between the carbonyl compound (ketone or aldehyde) and the active methylene compound (α-cyanoester). This step forms a stable α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur (typically in its S₈ crown form) is then added to the enolate of the Knoevenagel product. The precise mechanism of sulfur addition is complex and can involve the formation of polysulfide intermediates.

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene ring. This final aromatization step is the thermodynamic driving force for the reaction.

Gewald_Mechanism

Experimental Protocol: Synthesis of a Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine Derivative

This protocol details a two-step synthesis, beginning with the Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization to the thieno[2,3-d]pyrimidine core. This is a representative procedure adapted from literature methods.[15][16]

Part 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

protocol_part1

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclohexanone98.149.8 g (10.4 mL)0.1 mol
Ethyl Cyanoacetate113.1211.3 g (10.7 mL)0.1 mol
Elemental Sulfur32.063.2 g0.1 mol
Morpholine87.128.7 g (8.7 mL)0.1 mol
Ethanol46.0750 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), elemental sulfur (0.1 mol), and ethanol (30 mL).

  • Warm the mixture to 40-45 °C with stirring.

  • Add morpholine (0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 50 °C. An exothermic reaction may be observed.

  • After the addition is complete, stir the reaction mixture at 50 °C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water with vigorous stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration.

  • Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL) to remove impurities.

  • Dry the product under vacuum to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a solid.

Part 2: Cyclization to 5,6,7,8-Tetrahydrobenzo[9][16]thieno[2,3-d]pyrimidin-4(3H)-one

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminothiophene (from Part 1)225.3111.25 g0.05 mol
Formamide45.0450 mL-

Procedure:

  • In a 100 mL round-bottom flask, combine the 2-aminothiophene derivative (0.05 mol) from Part 1 and formamide (50 mL).

  • Heat the mixture to reflux (approximately 180-190 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 150 mL of cold water. A precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5,6,7,8-tetrahydrobenzo[9][16]thieno[2,3-d]pyrimidin-4(3H)-one.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield in Gewald Reaction 1. Inactive sulfur. 2. Base is not sufficiently strong or added too quickly. 3. Knoevenagel condensation did not proceed.1. Use finely powdered, high-purity sulfur. 2. Use a suitable base like morpholine or triethylamine; control the addition rate to manage the exotherm.[15] 3. Ensure the carbonyl compound is reactive and the reaction is stirred efficiently.
Formation of Dark, Tarry Byproducts 1. Reaction temperature too high. 2. Prolonged reaction time. 3. Impure starting materials.1. Maintain the temperature strictly as per the protocol (45-50 °C). 2. Monitor the reaction closely by TLC and stop when the starting material is consumed. 3. Use purified reagents and solvents.
Incomplete Cyclization to Pyrimidine 1. Insufficient reaction time or temperature. 2. Formamide decomposition.1. Ensure the reflux temperature is reached and maintained for the recommended duration. 2. Use fresh, high-quality formamide. Consider alternative cyclizing agents like formic acid if issues persist.[3]
Difficulty in Product Purification 1. Presence of unreacted starting materials or byproducts. 2. Product is an oil instead of a solid.1. Optimize the washing steps during work-up. Use column chromatography if simple washing/recrystallization is insufficient. 2. Try triturating the oil with a non-polar solvent (e.g., hexane) to induce solidification.

Applications and Biological Significance

The thieno[2,3-d]pyrimidine scaffold synthesized via the Gewald reaction serves as a versatile platform for the development of potent therapeutic agents. The 2-amino and 3-carboxylate groups of the initial thiophene product, and the 4-oxo group of the pyrimidine, provide reactive handles for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR).[1]

Derivatives have shown significant promise in several therapeutic areas:

  • Anticancer Agents: Many thieno[2,3-d]pyrimidines function as kinase inhibitors, targeting enzymes like VEGFR-2, PI3K, and FLT3, which are crucial for cancer cell proliferation and survival.[4][5][15]

  • Anti-inflammatory Drugs: Certain derivatives have been investigated for their ability to inhibit inflammatory pathways, showing potential for treating inflammatory diseases.[1]

  • Antimicrobial and Antiviral Agents: The scaffold has been incorporated into molecules with activity against various pathogens.[1][2]

The strategic application of the Gewald reaction allows for the efficient generation of libraries of thieno[2,3-d]pyrimidine analogues, accelerating the discovery of new drug candidates.[17][18]

References

Application Note: Strategic Derivatization of 2-Chloro-5-methylthieno[2,3-d]pyrimidine for Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine makes it an effective bioisostere for the adenine base in ATP, enabling it to competitively bind to the ATP-binding site of numerous protein kinases.[1][2] This has established the scaffold as a "privileged structure" for developing potent kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][3] Consequently, derivatives of thieno[2,3-d]pyrimidine have been successfully developed as inhibitors for a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR-2), Fibroblast Growth Factor Receptor (FGFR), and Phosphoinositide 3-kinase (PI3K), showing significant anticancer activity.[4][5][6][7]

This guide focuses on the 2-chloro-5-methylthieno[2,3-d]pyrimidine building block. The chlorine atom at the C2 position serves as a versatile synthetic handle, allowing for the introduction of diverse chemical functionalities through various organic reactions. This strategic derivatization is key to generating libraries of novel compounds for biological screening, aiming to identify candidates with high potency and selectivity against specific kinase targets.

The Starting Point: Reactivity of this compound

The starting material, this compound, features a chlorine atom on an electron-deficient pyrimidine ring. This electronic arrangement makes the C2 position highly susceptible to two primary classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The methyl group at the C5 position provides a fixed substitution point, allowing for a focused exploration of the chemical space around the C2 and, potentially, the C4 positions. The choice of reaction pathway enables chemists to append a wide array of aryl, heteroaryl, alkyl, or amino groups, systematically modulating the steric and electronic properties of the molecule to optimize its interaction with the target protein.

G cluster_start Core Scaffold cluster_reactions Derivatization Strategies cluster_products Compound Library Start 2-Chloro-5-methyl- thieno[2,3-d]pyrimidine Suzuki Suzuki-Miyaura (C-C Coupling) Start->Suzuki R-B(OH)2 Pd Catalyst, Base Buchwald Buchwald-Hartwig (C-N Coupling) Start->Buchwald R1R2-NH Pd Catalyst, Base SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nu-H (e.g., R-NH2) Base or Heat Aryl 2-Aryl/Heteroaryl Derivatives Suzuki->Aryl Amine 2-Amino Derivatives Buchwald->Amine Subst 2-Alkoxy/Thio/Amino Derivatives SNAr->Subst

Caption: Key derivatization pathways for the 2-chloro thienopyrimidine scaffold.

Synthetic Derivatization Protocols

Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl/vinyl halide and a boronic acid.[8] For the 2-chlorothieno[2,3-d]pyrimidine core, this reaction is ideal for introducing a variety of (hetero)aryl groups at the C2 position. These appended rings can probe deep into the ATP-binding pocket of kinases, forming critical π-stacking or hydrogen bond interactions.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used, commercially available, and effective catalyst for coupling reactions involving chloro-heteroarenes.[9] The phosphine ligands stabilize the Pd(0) active species and participate in the catalytic cycle.

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) is used. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step. It is generally sufficient for this type of coupling and avoids potential side reactions associated with stronger bases.

  • Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water is common. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

Protocol: Synthesis of 2-(4-methoxyphenyl)-5-methylthieno[2,3-d]pyrimidine

  • To a microwave vial, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the vial with argon or nitrogen three times to create an inert atmosphere.

  • Add Pd(PPh₃)₄ (0.05 eq) to the vial.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, to achieve a substrate concentration of ~0.1 M).

  • Seal the vial and heat the reaction mixture to 100-110 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Entry Boronic Acid Product Yield (%)
1 Phenylboronic acid 2-Phenyl-5-methylthieno[2,3-d]pyrimidine 85
2 4-Methoxyphenylboronic acid 2-(4-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidine 91
3 3-Pyridinylboronic acid 5-Methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine 78

| 4 | Thiophene-2-boronic acid | 5-Methyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine | 82 |

Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[10][11] This reaction allows for the coupling of primary or secondary amines with the C2 position of the scaffold, introducing substituents capable of acting as hydrogen bond donors or acceptors, which are critical for anchoring the inhibitor in the kinase hinge region.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is required.[12] These ligands are crucial for promoting the challenging reductive elimination step that forms the C-N bond and preventing side reactions like β-hydride elimination.[13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used. Its function is to deprotonate the amine, forming the corresponding amide in the catalytic cycle, which then displaces the halide on the palladium center.[12]

  • Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are used to ensure a water-free environment, as water can interfere with the catalyst and base.

Protocol: Synthesis of 5-Methyl-N-phenylthieno[2,3-d]pyrimidin-2-amine

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by this compound (1.0 eq), aniline (1.1 eq), and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 90-110 °C under argon for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography (hexane/ethyl acetate) to obtain the desired 2-amino derivative.

  • Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Strategy 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitrogen atoms in the pyrimidine ring sufficiently activate the C2 position for direct displacement of the chloride by strong nucleophiles. This method is often simpler and more cost-effective than cross-coupling reactions as it does not require a metal catalyst.[14][15]

Causality Behind Experimental Choices:

  • Nucleophile: A wide range of nucleophiles, such as primary/secondary amines, alkoxides, and thiolates, can be used. The reaction is generally more efficient with more nucleophilic species.[16]

  • Solvent & Conditions: Polar aprotic solvents like DMF or DMSO can accelerate the reaction. In many cases, heating is required to overcome the activation energy barrier. For amine nucleophiles, using the amine itself as the solvent or adding a non-nucleophilic base (e.g., DIPEA) can be effective.

Protocol: Synthesis of N-benzyl-5-methylthieno[2,3-d]pyrimidin-2-amine

  • In a sealed tube, dissolve this compound (1.0 eq) in n-butanol or DMF.

  • Add benzylamine (2.0-3.0 eq) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Seal the tube and heat to 120-140 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl (to remove excess amine), followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the final product.

  • Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Integrated Workflow: From Synthesis to Biological Hit

The generation of a compound library is followed by a systematic biological screening cascade to identify promising "hit" compounds. This workflow ensures that synthetic efforts are efficiently translated into meaningful biological data.

G A 2-Chloro-5-methyl- thieno[2,3-d]pyrimidine B Parallel Synthesis (Suzuki, Buchwald, SNAr) A->B C Purification & QC (Chromatography, NMR, MS) B->C D Compound Library (Arrayed in 96-well plates) C->D E Primary Screen: In Vitro Kinase Assay (Single Concentration) D->E F Identify 'Hits' (e.g., >50% Inhibition) E->F G Secondary Screen: Dose-Response (IC50) F->G H Tertiary Screen: Cell-Based Proliferation Assay G->H I Lead Candidate H->I

Caption: A typical workflow from synthesis to lead candidate identification.

Protocols for Biological Screening

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific kinase, such as VEGFR-2, which is a key mediator of angiogenesis in tumors.[4][5] The ADP-Glo™ Kinase Assay is a common luminescent-based method.

G cluster_pathway Simplified VEGFR-2 Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 P1 Dimerization & Autophosphorylation VEGFR2->P1 P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->P2 P3 Angiogenesis, Cell Proliferation P2->P3 Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by a synthesized derivative.

Protocol: VEGFR-2 Kinase Assay (ADP-Glo™)

  • Reagent Preparation: Prepare kinase buffer, VEGFR-2 enzyme solution, substrate solution (e.g., a generic peptide substrate), and ATP solution.

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to a 384-well plate. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add VEGFR-2 enzyme, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for 1 hour.

  • Signal Generation (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation (Step 2): Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which drives a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The light signal is proportional to the ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.[4][17]

Protocol: MTT Assay on HCT-116 Colon Cancer Cells

  • Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM). Include appropriate vehicle (DMSO) and positive (e.g., Paclitaxel) controls.

  • Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the viability data against the compound concentration.

Table 2: Representative Biological Activity Data

Compound ID C2-Substituent VEGFR-2 IC₅₀ (nM) HCT-116 GI₅₀ (µM)
I-1 4-Methoxyphenyl 85 4.10[4]
I-2 Phenyl 150 7.50
II-1 Phenylamino 25 2.80[4]
II-2 3-Hydroxyphenylamino 15 1.95

| Sorafenib | (Positive Control) | 90 | 3.90 |

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel kinase inhibitors. Through systematic derivatization using robust synthetic methods like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, a diverse chemical library can be rapidly assembled. A tiered screening approach, beginning with in vitro enzymatic assays and progressing to cell-based functional assays, provides a clear and efficient path to identify potent and selective lead compounds for further optimization in drug discovery programs. The protocols and strategies outlined in this guide offer a validated framework for researchers to explore the rich chemical and biological potential of this privileged scaffold.

References

Application Notes and Protocols for Reactions Involving 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Structurally analogous to purines, derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including roles as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective agents.[1][2] The utility of this scaffold is greatly enhanced by the ability to introduce diverse functional groups, thereby tuning the molecule's steric, electronic, and pharmacokinetic properties.

2-Chloro-5-methylthieno[2,3-d]pyrimidine is a key intermediate in the synthesis of a variety of functionalized thienopyrimidines. The chlorine atom at the 2-position is highly susceptible to nucleophilic displacement and serves as a handle for palladium-catalyzed cross-coupling reactions. This document provides detailed, field-proven protocols for several key transformations of this compound, offering researchers a practical guide to leveraging this versatile building block.

Safety Precautions

Researchers must consult the Safety Data Sheet (SDS) for this compound and all other reagents before commencing any experimental work.[3][4][5][6][7] As a class of compounds, chloro-pyrimidines are often harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5]

General Handling Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]

  • Accidental Release: In case of a spill, evacuate the area and prevent dust formation. Collect the spilled material using appropriate equipment and dispose of it as hazardous waste.[4][5]

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.[3][6]

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

The electron-deficient nature of the pyrimidine ring, further activated by the fused thiophene, makes the C2-position highly susceptible to nucleophilic aromatic substitution. This allows for the straightforward synthesis of 2-amino-5-methylthieno[2,3-d]pyrimidine derivatives.

Rationale:

This protocol utilizes a base-promoted SNAr reaction. A polar aprotic solvent like dimethyl sulfoxide (DMSO) is chosen to facilitate the dissolution of the reactants and to promote the reaction, which often proceeds more readily in such solvents. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the amine nucleophile or to act as an acid scavenger for the HCl generated during the reaction. The reaction is typically heated to ensure a reasonable reaction rate.

Experimental Workflow:

sn_ar_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, amine, and K2CO3 in a vial B Add DMSO as solvent A->B 1. C Seal vial and heat (e.g., 80-120 °C) B->C D Monitor by TLC/LC-MS C->D 2. E Cool to RT, pour into water D->E F Extract with organic solvent (e.g., EtOAc) E->F 3. G Wash, dry, and concentrate F->G 3. H Purify by column chromatography G->H 3.

Caption: Workflow for the SNAr reaction of this compound.

Detailed Step-by-Step Protocol (Example with Aniline):

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 200 mg, 1.01 mmol).

  • Add anhydrous potassium carbonate (279 mg, 2.02 mmol).

  • Add anhydrous DMSO (5 mL).

  • Add aniline (110 µL, 1.21 mmol).

  • Seal the vial tightly with a screw cap.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water (50 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired 2-(phenylamino)-5-methylthieno[2,3-d]pyrimidine.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. In this context, it enables the arylation or vinylation of the C2-position of the thieno[2,3-d]pyrimidine core.

Rationale:

This protocol employs a standard palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), which is effective for the coupling of many heteroaryl chlorides.[8] A mixed solvent system of 1,4-dioxane and water is used to dissolve both the organic-soluble chloro-heterocycle and the water-soluble inorganic base. An inorganic base like potassium carbonate is required for the transmetalation step of the catalytic cycle. Microwave irradiation can often be used to accelerate the reaction, leading to shorter reaction times and potentially higher yields.[8]

Reaction Mechanism Overview:

suzuki_mechanism pd0 Pd(0)L_n hetpdcl Het-Pd(II)L_n-Cl pd0->hetpdcl Oxidative Addition hetcl Het-Cl hetcl->hetpdcl hetpdar Het-Pd(II)L_n-Ar hetpdcl->hetpdar Transmetalation boronic Ar-B(OH)2 boronic->hetpdar base Base (K2CO3) base->hetpdar hetpdar->pd0 Reductive Elimination product Het-Ar hetpdar->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol (Example with Phenylboronic Acid):

Materials:

  • This compound (1.0 eq)

  • Phenylboronic Acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water (deionized)

Procedure:

  • In a microwave reaction vial, combine this compound (200 mg, 1.01 mmol), phenylboronic acid (185 mg, 1.52 mmol), and potassium carbonate (419 mg, 3.03 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add 1,4-dioxane (6 mL) and deionized water (2 mL) via syringe.

  • Seal the vial and place it in a microwave reactor. Heat the mixture to 100-120 °C for 15-45 minutes. Alternatively, the reaction can be heated conventionally at 90 °C for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (30 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-methyl-2-phenylthieno[2,3-d]pyrimidine.

Data Summary Table for Suzuki Coupling:
EntryBoronic AcidProductTypical Yield
1Phenylboronic Acid5-methyl-2-phenylthieno[2,3-d]pyrimidine75-90%
24-Methoxyphenylboronic Acid2-(4-methoxyphenyl)-5-methylthieno[2,3-d]pyrimidine70-85%
3Thiophene-2-boronic Acid5-methyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine65-80%

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

For less nucleophilic amines or when SNAr reactions are sluggish, the Buchwald-Hartwig amination provides a powerful alternative for C-N bond formation.[9] This reaction is known for its broad substrate scope and functional group tolerance.[9][10]

Rationale:

The Buchwald-Hartwig amination relies on a palladium catalyst with specialized, bulky, electron-rich phosphine ligands. These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard. The reaction must be performed under an inert atmosphere as the Pd(0) catalyst is oxygen-sensitive.

Detailed Step-by-Step Protocol (Example with Morpholine):

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (38 mg, 0.08 mmol).

  • Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound (200 mg, 1.01 mmol), sodium tert-butoxide (136 mg, 1.41 mmol), and a stir bar.

  • Evacuate and backfill this flask with inert gas.

  • Add anhydrous toluene (5 mL), followed by morpholine (132 µL, 1.52 mmol).

  • Transfer the pre-formed catalyst solution from step 2 to the reaction mixture via cannula or syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield 4-(5-methylthieno[2,3-d]pyrimidin-2-yl)morpholine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thienopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of 2-Chloro-5-methylthieno[2,3-d]pyrimidine. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.

The synthesis of this compound is a multi-step process, typically commencing with the construction of a substituted thiophene ring, followed by pyrimidine annulation and subsequent chlorination. Each of these stages presents unique challenges that can impact yield, purity, and scalability. This document provides a structured troubleshooting guide and a set of frequently asked questions to address these issues directly.

Overall Synthetic Workflow

A standard and reliable route to the target compound is illustrated below. It involves three primary transformations: the Gewald reaction to form the thiophene core, cyclization with formamide to build the pyrimidine ring, and chlorination using phosphorus oxychloride (POCl₃) to install the key chloro-substituent.

Synthetic_Workflow A Acetone + Malononitrile + Sulfur B 2-Amino-3-cyano-5-methylthiophene A->B Gewald Reaction (Base Catalyst, e.g., Morpholine) C 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one B->C Cyclization (Formamide, High Temp.) D This compound (Target Compound) C->D Chlorination (POCl3) SP 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine (Major Side Product) C->SP Over-chlorination (Excess POCl3 / Harsh Conditions)

Caption: General synthetic pathway for this compound.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific problems you may encounter during your synthesis, presented in a question-and-answer format.

Question 1: My initial Gewald reaction to form the 2-amino-3-cyano-5-methylthiophene intermediate is low-yielding and produces a complex mixture. What is going wrong?

Answer: The Gewald reaction, while powerful, is sensitive to reaction conditions, and several side reactions can occur.[1]

  • Causality & Mechanism: The reaction proceeds via a Knoevenagel condensation between acetone and malononitrile to form an α,β-unsaturated dinitrile intermediate, followed by the addition of sulfur and subsequent cyclization.[2] Low yields often stem from issues in one of these distinct mechanistic steps.

    • Incomplete Knoevenagel Condensation: If the base catalyst (e.g., morpholine, triethylamine) is not efficient or used in suboptimal amounts, the initial condensation may be slow or incomplete, leaving unreacted starting materials.

    • Uncontrolled Exotherm: The reaction is exothermic. Without proper temperature control (typically maintaining 45-50°C), side reactions like polymerization of the nitrile or uncontrolled sulfur reactions can lead to tar formation.

    • Side Product Formation: An insufficient amount of sulfur can lead to the isolation of the stable Knoevenagel intermediate. Conversely, improper reaction stoichiometry or temperature can lead to other substituted thiophenes.

  • Troubleshooting & Solutions:

    • Temperature Control: Use a water bath to maintain a steady temperature. Do not allow the internal temperature to exceed 55°C.

    • Catalyst Choice: Morpholine is a highly effective catalyst for this reaction. Ensure it is added portion-wise to control the initial exotherm.

    • Order of Addition: Add the base catalyst slowly to a mixture of the ketone, nitrile, and sulfur. This controlled initiation is critical for preventing runaway reactions.

    • Solvent: While often run in ethanol, using a solvent like DMF can sometimes improve solubility and moderate the reaction.[3]

Question 2: During the chlorination of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one with POCl₃, my main product is the 2,4-dichloro derivative, not the desired 2-chloro product. Why does this happen?

Answer: This is the most common and significant side reaction in this synthesis. The formation of the 2,4-dichloro byproduct arises from the tautomeric nature of the starting material and the reactivity of the chlorinating agent.

  • Causality & Mechanism: The starting material, 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one, exists in equilibrium with its tautomer, 5-Methylthieno[2,3-d]pyrimidine-2,4-diol (the enol form), especially under the acidic conditions of the POCl₃ reaction. Both the lactam at C4 and the lactam at C2 can be converted to chloro groups by POCl₃. The reaction at C4 is generally faster, but with sufficient heat and reaction time, dichlorination is highly favorable.[4][5]

Dichlorination_Mechanism Start 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one Tautomer Tautomerizes to 2,4-Dihydroxy form Start->Tautomer POCl3, Heat Mono_Chloro 4-Chloro Intermediate Tautomer->Mono_Chloro POCl3 Di_Chloro 2,4-Dichloro Side Product Mono_Chloro->Di_Chloro Excess POCl3 High Temp / Long Time

Caption: Pathway to the over-chlorinated side product.

  • Troubleshooting & Solutions:

    • Control Stoichiometry: Using a large excess of POCl₃ is a primary cause of over-chlorination. Reduce the amount of POCl₃ to 1.5-3.0 equivalents. A solvent-free approach using equimolar POCl₃ in a sealed reactor has been shown to be effective for similar systems.[6]

    • Temperature and Time Management: Monitor the reaction closely by TLC. As soon as the starting material is consumed, begin the workup. Lowering the reaction temperature (e.g., from reflux to 80-90°C) and reducing the reaction time can significantly favor mono-chlorination.

    • Use of Additives: Adding a base like N,N-dimethylaniline or N,N-diisopropylethylamine can moderate the reaction and sometimes improve selectivity.[7][8]

Question 3: After quenching my POCl₃ reaction with ice/water, I observe a significant amount of my starting material reappearing in the crude product. What is causing this reversion?

Answer: The chloro group at the 4-position of the thienopyrimidine ring is highly susceptible to nucleophilic substitution, particularly hydrolysis.

  • Causality & Mechanism: this compound is an activated aryl chloride. When the reaction mixture is quenched in water or aqueous base, water acts as a nucleophile, attacking the electron-deficient C4 position and displacing the chloride ion. This hydrolysis reaction regenerates the starting 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one.[9]

  • Troubleshooting & Solutions:

    • Anhydrous Workup: Whenever possible, avoid a direct aqueous quench. A common procedure is to remove the excess POCl₃ under reduced pressure first.[8]

    • Cold & Fast Quench: If an aqueous quench is necessary, perform it very carefully by pouring the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This keeps the temperature low and dilutes the reactants quickly, minimizing the hydrolysis rate.

    • Extraction into a Non-polar Solvent: Immediately after quenching, extract the product into a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate. The product is more stable in the organic phase.

    • pH Control: Neutralize the acidic mixture carefully with a cold, dilute base (e.g., NaHCO₃ or Na₂CO₃ solution), ensuring the temperature does not rise significantly. Avoid using strong bases like NaOH, which can accelerate hydrolysis.

Frequently Asked Questions (FAQs)

Q: What is the role of DMF when used as an additive or solvent with POCl₃?

A: When phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are mixed, they react to form the Vilsmeier-Haack reagent, a chloroiminium salt.[10][11] This reagent is a potent electrophile and is the active species in Vilsmeier-Haack formylation reactions. In the context of chlorination, it acts as a highly effective dehydrating and activating agent for the hydroxyl groups on the pyrimidine ring, facilitating their conversion to chlorides under milder conditions than POCl₃ alone.[12]

Q: Are there alternative chlorinating agents to POCl₃?

A: While POCl₃ is the most common and cost-effective reagent for this transformation, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used, often in the presence of a catalytic amount of DMF. However, for converting heterocyclic hydroxyl groups to chlorides, POCl₃ remains the industry and academic standard due to its high reactivity and reliability.[6]

Q: What are the best practices for purifying the final this compound?

A: Purification typically involves removing the starting material, the 2,4-dichloro side product, and non-polar impurities.

  • Column Chromatography: This is the most effective method. A silica gel column using a gradient elution system, typically starting with hexane or heptane and gradually increasing the polarity with ethyl acetate, is standard. The 2,4-dichloro byproduct is less polar and will elute before the desired mono-chloro product. The starting hydroxy-compound is highly polar and will either remain on the baseline or elute last.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be effective. Suitable solvents include isopropanol, ethanol, or mixtures of ethyl acetate and hexane. This is particularly useful for removing trace impurities after chromatography to obtain material of very high purity.

Data Summary: Impact of Reaction Conditions on Chlorination

The following table summarizes how key parameters in the chlorination step influence the product distribution.

ParameterConditionImpact on Desired ProductImpact on Side ProductsRationale
POCl₃ Stoichiometry 1.5 - 3.0 eq.Favored Decreases 2,4-dichloro formationLimits the availability of the chlorinating agent for the second chlorination step.
> 5.0 eq. (Excess)Decreased SelectivityFavors 2,4-dichloro formation[5]Drives the reaction towards the thermodynamically stable dichlorinated product.
Temperature 80 - 90 °CFavored Decreases 2,4-dichloro formationProvides enough energy for the first chlorination without significantly activating the second site.
> 110 °C (Reflux)Decreased SelectivityFavors 2,4-dichloro formationHigh thermal energy overcomes the activation barrier for the second chlorination.
Reaction Time Monitored by TLC (typically 2-4h)Optimal MinimizedReaction is stopped once the starting material is consumed, preventing over-reaction.
Prolonged (>8h)Decreased YieldIncreased 2,4-dichloro & degradationAllows the slower second chlorination to proceed to completion and can cause product degradation.
Workup Anhydrous / Cold QuenchMaximizes Recovery Decreases hydrolysis productPrevents the nucleophilic attack of water on the activated C4-Cl bond.[9]
Warm Aqueous QuenchDecreased RecoveryIncreases hydrolysis productAccelerates the rate of the hydrolysis side reaction.

Standard Experimental Protocol: Chlorination Step

This protocol is a representative method designed to minimize common side reactions.

Materials:

  • 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylaniline (0.1 eq, optional)

  • Toluene (as a chaser solvent)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq).

  • Add phosphorus oxychloride (3.0 eq) and N,N-dimethylaniline (0.1 eq) at room temperature.

  • Heat the reaction mixture to 85-90°C with stirring.

  • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete in 3-5 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Add toluene (2 volumes) and remove all volatile components (excess POCl₃ and toluene) under reduced pressure. Caution: POCl₃ is corrosive. Use an appropriate trap.

  • Carefully add crushed ice to the flask, followed by cold DCM.

  • Slowly neutralize the mixture by adding saturated NaHCO₃ solution with vigorous stirring, maintaining the temperature below 10°C.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel.

References

Technical Support Center: Purification of 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of 2-Chloro-5-methylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. My approach is to explain the causality behind experimental choices, ensuring you understand not just the "how" but the "why" of each step.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound and its analogs.

Question 1: My crude product has a low purity (<85%) after the initial aqueous workup. What is the best first-pass purification strategy?

Answer: A low purity level after initial extraction and washing suggests the presence of significant amounts of unreacted starting materials, reagents, or side-products. The choice between column chromatography and recrystallization depends on the nature of these impurities.

  • Expertise & Experience: For a complex mixture with multiple impurities of varying polarities, silica gel column chromatography is the most robust initial purification method. It excels at separating compounds based on their differential adsorption to the stationary phase. Recrystallization is less effective when impurities are present in high concentrations or have similar solubility profiles to the desired product.

  • Causality: The chlorine atom and the thienopyrimidine core impart moderate polarity to the molecule. Impurities could range from non-polar starting materials to highly polar byproducts. Chromatography provides the resolving power needed to separate these distinct species. For related thieno[2,3-d]pyrimidine derivatives, column chromatography using solvent systems like methanol in chloroform or ethyl acetate in hexane has proven effective.[1][2]

  • Recommended Action: Proceed with silica gel column chromatography. A detailed protocol is provided in the "Experimental Protocols" section below.

Question 2: I performed column chromatography, but two spots are co-eluting on the TLC plate. How can I improve separation?

Answer: Co-elution indicates that the chosen solvent system (mobile phase) does not provide adequate resolution between your product and an impurity on the silica gel (stationary phase).

  • Expertise & Experience: The key is to modify the polarity of the eluent to exploit subtle differences in the functional groups of the co-eluting compounds. Simply increasing the percentage of the polar solvent is often not the answer.

  • Causality: Separation on silica gel is governed by a compound's ability to hydrogen bond with the silanol groups and its polarity. To resolve closely eluting spots, you need to alter the solvent selectivity. This can be achieved by:

    • Changing Solvent Composition: Instead of a simple two-solvent system (e.g., hexane/ethyl acetate), introduce a third solvent. For instance, adding a small amount of dichloromethane (CH₂Cl₂) or a trace of triethylamine (Et₃N) can significantly alter the interactions. Et₃N is particularly useful if one of the compounds is acidic, as it will deprotonate the acidic site and change its retention factor (Rf).

    • Switching Solvent Systems: If a hexane/ethyl acetate gradient is failing, switch to a completely different system, such as dichloromethane/methanol.[3] This changes the nature of the solvent-solute interactions.

  • Recommended Action:

    • Run several analytical TLCs using different solvent systems to find one that shows baseline separation. Test systems like Dichloromethane/Methanol, Toluene/Ethyl Acetate, or Hexane/Acetone.

    • If the impurity is acidic, add 0.1-0.5% triethylamine to your mobile phase. If it's basic, a similar amount of acetic acid can be used.

Question 3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's causing this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent, or if the cooling process is too rapid.

  • Expertise & Experience: This is a classic recrystallization problem often solved by refining the solvent system and controlling the cooling rate. For thieno[2,3-d]pyrimidines, mixed solvent systems are frequently required.[1][4]

  • Causality: The product is too soluble in the chosen solvent at its boiling point, and cooling it quickly doesn't give the molecules time to orient themselves into a crystal lattice. The presence of impurities can also inhibit crystallization and promote oiling.

  • Recommended Action:

    • Solvent Selection: Use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane). Then, slowly add a "poor" solvent in which it is sparingly soluble (e.g., Hexane) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly. A Hexane/CH₂Cl₂ system has been successfully used for similar compounds.[1]

    • Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer if necessary. This maximizes crystal growth time.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a nucleation site for crystal growth.

    • Seeding: If you have a small amount of pure crystal, add a single seed crystal to the cooled, saturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q: What are the most common purification methods for this compound? A: The two primary methods are silica gel column chromatography and recrystallization . Column chromatography is generally used for initial purification from a complex reaction mixture, while recrystallization is excellent for removing minor impurities and obtaining a final product with high crystalline purity.[1][2][4]

Q: How do I choose between column chromatography and recrystallization? A: Use the decision tree below. Generally, if your crude product is less than 90% pure or contains multiple byproducts, start with column chromatography. If the product is over 90% pure and you need to remove only one or two minor impurities, or if you want to obtain crystalline material for analysis (like X-ray crystallography), recrystallization is the preferred method.

Q: What are the likely impurities in the synthesis of this compound? A: Impurities are typically related to the synthetic route. Common syntheses involve cyclization to form the thienopyrimidine core followed by chlorination.[2][5] Potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding 2-hydroxy-5-methylthieno[2,3-d]pyrimidine.

  • Chlorinating Agent Residue: Excess chlorinating agents like phosphorus oxychloride (POCl₃) are typically quenched and removed during aqueous workup, but byproducts can persist.

  • Side-Products: From incomplete cyclization or over-chlorination.

  • Solvents: Residual high-boiling solvents used in the reaction (e.g., xylene, DMF).[2][3]

Q: What analytical techniques should I use to assess the purity of my final product? A: A combination of techniques is essential for confirming both identity and purity:

  • Thin-Layer Chromatography (TLC): For a quick purity check and to ensure the absence of starting material.

  • Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR): To confirm the chemical structure and check for impurities with proton or carbon signals.

  • Mass Spectrometry (MS): To confirm the molecular weight. The isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.[6]

  • Melting Point: A sharp melting point range indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative purity value (e.g., >98%).

Data & Protocols

Table 1: Recommended Purification Solvents for Thieno[2,3-d]pyrimidine Analogs
Purification MethodSolvent System (v/v)Compound ClassReference
Column Chromatography1% Methanol in ChloroformTetrahydrobenzo[5][7]thieno[2,3-d]pyrimidines[2]
Column Chromatography10:1 Dichloromethane:MethanolThieno[2,3-d]pyrimidine-2,4(1H,3H)-diones[3]
RecrystallizationHexane / DichloromethaneHydroxythieno[2,3-d]pyrimidin-6(5H)-ones[1]
RecrystallizationMethanolImidazolidine-dione substituted thienopyrimidines[4]
RecrystallizationChloroformImidazolidine-dione substituted thienopyrimidines[4]
Experimental Protocol 1: Silica Gel Column Chromatography

This protocol is a self-validating system for purifying moderately polar compounds like this compound.

1. Preparation of the Column: a. Select a glass column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight). b. Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane). c. Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb), ensuring no air bubbles are trapped.

2. Loading the Sample: a. Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. b. Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. c. Carefully add the dissolved sample or the dry-loaded silica to the top of the column.

3. Elution and Fraction Collection: a. Begin eluting with the low-polarity mobile phase. b. Gradually increase the polarity of the mobile phase (gradient elution) as needed, for example, from 5% to 20% Ethyl Acetate in Hexane. c. Collect fractions in test tubes and monitor the elution process using TLC. d. Combine the fractions containing the pure product.

4. Product Isolation: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator. b. Place the resulting solid or oil under high vacuum to remove residual solvent.

Experimental Protocol 2: Recrystallization

This protocol is designed to achieve high purity for a solid product.

1. Solvent System Selection: a. Place a small amount of your compound in a test tube. Add a few drops of a potential "good" solvent (e.g., Dichloromethane) and observe for high solubility. b. In another test tube, test a "poor" solvent (e.g., Hexane) and observe for low solubility. c. A good pair is one where the compound is soluble in the "good" solvent when hot but insoluble when cold, and sparingly soluble in the "poor" solvent even when hot.

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid. Use a steam bath or hot plate for heating.

3. Decolorization (Optional): a. If the solution is colored due to minor impurities, add a small amount of activated charcoal and heat for a few minutes. b. Perform a hot filtration through a fluted filter paper to remove the charcoal.

4. Crystallization: a. If using a single solvent, allow the flask to cool slowly to room temperature. b. If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes persistently cloudy. Add a drop of the "good" solvent to re-clarify. c. Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation.

5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities. c. Dry the crystals in a vacuum oven.

Visualized Workflows

Purification_Decision_Tree start Crude Product (Post-Workup) check_purity Assess Purity by TLC/¹H NMR start->check_purity chromatography Perform Silica Gel Column Chromatography check_purity->chromatography < 90% Pure OR Multiple Impurities recrystallize Perform Recrystallization check_purity->recrystallize > 90% Pure AND Need Crystalline Solid final_purity_check1 Check Purity of Fractions chromatography->final_purity_check1 final_purity_check2 Check Purity of Crystals recrystallize->final_purity_check2 final_purity_check1->recrystallize Needs Further Purification pure_product Pure Product (>98%) final_purity_check1->pure_product Purity OK final_purity_check2->chromatography Purity Not OK final_purity_check2->pure_product Purity OK

General_Purification_Workflow isolate isolate analyze analyze isolate->analyze final_product final_product analyze->final_product Purity > 98% purify purify analyze->purify Purity < 98%

References

Technical Support Center: Overcoming Poor Solubility of 2-Chloro-5-methylthieno[2,3-d]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-methylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in organic solvents during their experiments. As a crystalline, heterocyclic compound, this compound can exhibit limited solubility, which can impact reaction kinetics, purification, and screening assays. This resource provides a comprehensive set of troubleshooting strategies and frequently asked questions to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my chosen organic solvent. Why is this happening?

A1: this compound is a planar, heterocyclic compound with a stable crystal lattice. The energy required to break down this crystal lattice and solvate the individual molecules can be substantial. Poor solubility is often a result of a mismatch between the polarity of the solvent and the solute, as well as strong intermolecular forces within the crystal structure of the compound. Thienopyrimidine derivatives, in general, have been noted for their low solubility in many common organic solvents.[1]

Q2: What are the first steps I should take to try and dissolve the compound?

A2: The initial steps should involve simple physical methods to increase the rate of dissolution. These include:

  • Agitation: Vigorous stirring or shaking increases the interaction between the solvent and the solute particles.

  • Heating: Gently warming the mixture can increase the kinetic energy of the solvent molecules, often leading to higher solubility.[2][3] However, be mindful of the compound's stability at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates, increasing the surface area available for solvation.[4][5]

Q3: Are there any solvents that are known to be effective for dissolving thienopyrimidine derivatives?

A3: While specific data for this compound is not widely published, related compounds have shown solubility in polar aprotic solvents. These include:

  • Dimethylformamide (DMF)[6][7]

  • Dimethyl sulfoxide (DMSO)[8][9][10]

  • N-Methyl-2-pyrrolidone (NMP)

It is often a good starting point to test the solubility in these solvents.

Q4: Can I use a mixture of solvents?

A4: Yes, using a co-solvent system is a very effective technique.[11][12][13] A mixture of two or more miscible solvents can have different solvating properties than the individual solvents, which can be highly effective at disrupting the crystal lattice of a poorly soluble compound.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This troubleshooting guide provides a systematic workflow for researchers to follow when encountering solubility issues with this compound.

Step 1: Initial Solvent Screening

The first step in addressing poor solubility is to perform a systematic solvent screening. This will help you identify the most promising solvents or solvent systems for your application.

Protocol for Solvent Screening:

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a different organic solvent (e.g., 0.5 mL). Start with a range of solvents with varying polarities.

  • Observation at Room Temperature: Vigorously stir or vortex each vial for 2-5 minutes. Observe and record the degree of dissolution (e.g., completely dissolved, partially dissolved, insoluble).

  • Gentle Heating: For vials where the compound is not fully dissolved, gently warm the mixture (e.g., to 40-50 °C) while stirring. Be cautious not to boil the solvent. Record any changes in solubility.

  • Data Recording: Systematically record your observations in a table.

Table 1: Solvent Screening for this compound

Solvent Polarity Index Boiling Point (°C) Solubility at RT (Qualitative) Solubility with Heating (Qualitative) Notes
Dichloromethane (DCM) 3.1 40
Tetrahydrofuran (THF) 4.0 66
Ethyl Acetate (EtOAc) 4.4 77
Acetone 5.1 56
Acetonitrile (MeCN) 5.8 82
Isopropanol (IPA) 3.9 82
Ethanol (EtOH) 4.3 78
Dimethylformamide (DMF) 6.4 153
Dimethyl Sulfoxide (DMSO) 7.2 189

| N-Methyl-2-pyrrolidone (NMP) | 6.5 | 202 | | | |

This table should be filled out by the researcher based on their experimental observations.

Step 2: Physical Dissolution Enhancement Techniques

If initial screening shows partial solubility, the following techniques can be employed to improve dissolution.

**dot graph TD { A[Start: Poorly Soluble Compound] --> B{Initial Solvent Screening}; B --> C{Soluble?}; C -- Yes --> D[Proceed with Experiment]; C -- No --> E{Apply Physical Methods}; E --> F[Heating]; E --> G[Sonication]; E --> H[Vortexing/Stirring]; F --> I{Soluble?}; G --> I; H --> I; I -- Yes --> D; I -- No --> J{Advanced Techniques}; J --> K[Co-solvency]; J --> L[Consider Alternative Solvents]; K --> M{Soluble?}; L --> M; M -- Yes --> D; M -- No --> N[Consult Further/Re-evaluate Synthesis]; } } Caption: Decision workflow for addressing solubility issues.

Heating Protocol:

  • Place the vial containing the compound and solvent in a heating block or water bath.

  • Gradually increase the temperature while stirring. For most common organic solvents, a temperature of 40-60°C is a good starting point.[2][3]

  • Monitor the dissolution and be careful not to exceed the boiling point of the solvent.

  • Causality: Increasing the temperature provides more kinetic energy to the solvent molecules, allowing them to more effectively break the intermolecular forces within the crystal lattice of the solute.[3]

Sonication Protocol:

  • Place the sealed vial in an ultrasonic bath.

  • Sonicate for 5-15 minute intervals.[5]

  • Check for dissolution after each interval.

  • Causality: Sonication uses high-frequency sound waves to induce cavitation (the formation and collapse of microscopic bubbles). This process generates localized high pressure and temperature, which can break apart solid particles and increase the surface area for dissolution.[4]

Step 3: Co-solvency

If a single solvent is not effective, a co-solvent system can be a powerful tool.

**dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} } Caption: Experimental workflow for co-solvency testing.

Co-solvency Protocol:

  • Select Solvents: Choose a primary solvent in which the compound has some, albeit limited, solubility. Select a miscible co-solvent, often a more polar one like DMF or DMSO.[11][12]

  • Prepare Mixtures: Create a series of solvent mixtures with varying ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of primary solvent to co-solvent).

  • Test Solubility: Add a known amount of this compound to each mixture and observe the solubility as described in the solvent screening protocol.

  • Causality: A co-solvent system can alter the overall polarity and hydrogen bonding properties of the solvent environment. This can create a more favorable interaction with the solute, reducing the energy barrier for dissolution.[13]

Table 2: Example Co-solvent Screening Data

Primary Solvent Co-Solvent Ratio (v/v) Solubility (mg/mL) Notes
Dichloromethane DMF 9:1
Dichloromethane DMF 4:1
Dichloromethane DMF 1:1
Tetrahydrofuran DMSO 9:1
Tetrahydrofuran DMSO 4:1

| Tetrahydrofuran | DMSO | 1:1 | | |

This table should be populated by the researcher with their experimental data.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used before starting any experiment.

References

Common pitfalls in the handling of thieno[2,3-d]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thieno[2,3-d]pyrimidine Compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the synthesis, purification, handling, and biological evaluation of this important class of heterocyclic compounds. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the integrity and success of your experimental work.

Section 1: Synthesis and Purification

The synthesis of the thieno[2,3-d]pyrimidine scaffold is a cornerstone of many research programs. However, it is not without its challenges. This section addresses common issues encountered during synthesis and purification, providing actionable troubleshooting strategies.

Frequently Asked Questions (FAQs): Synthesis

Q1: My Gewald reaction for the 2-aminothiophene precursor is giving a low yield. What are the likely causes and how can I optimize it?

A1: Low yields in the Gewald reaction are a frequent issue and can often be attributed to several factors:

  • Inefficient Knoevenagel-Cope Condensation: The initial condensation between the active methylene nitrile and the carbonyl compound is a critical step. The choice of base is crucial, with tertiary amines like triethylamine being commonly used. Ensure that the water formed during this step is effectively removed, as it can inhibit the reaction.[1]

  • Poor Sulfur Reactivity: Elemental sulfur can be difficult to dissolve and may not react efficiently. Using a polar solvent such as ethanol or dimethylformamide (DMF) can improve its solubility and reactivity. Gentle heating (40-60 °C) can also be beneficial.[1]

  • Dimerization of the Intermediate: The α,β-unsaturated nitrile intermediate can undergo dimerization, leading to the formation of a six-membered ring byproduct.[1][2] To minimize this, carefully control the reaction temperature and the rate of addition of your reagents.

Troubleshooting the Gewald Reaction

Problem Possible Cause Suggested Solution
Low YieldIncomplete Knoevenagel-Cope condensationUse a suitable base (e.g., triethylamine) and ensure removal of water.
Poor sulfur reactivityUse a polar solvent (e.g., ethanol, DMF) and apply gentle heat (40-60 °C).[1]
Dimerization of the intermediateAdjust the reaction temperature and the rate of reagent addition.[1]
Formation of Side ProductsDimerization of the α,β-unsaturated nitrileOptimize reaction conditions (temperature, addition rate) to favor the desired cyclization.
Other thiophene isomersCarefully control reaction conditions and purify the product thoroughly.

Q2: I am having trouble with the Dimroth rearrangement to form the final thieno[2,3-d]pyrimidine ring. What factors influence the success of this reaction?

A2: The Dimroth rearrangement is a powerful tool for synthesizing N-substituted 4-aminothieno[2,3-d]pyrimidines.[3][4][5][6][7] Its success is influenced by several factors:

  • Catalyst: The reaction is often catalyzed by acid or base. The choice and concentration of the catalyst can significantly impact the reaction rate and yield.

  • Substituents: The electronic nature of the substituents on both the aminothiophene and the reacting amine can affect the ease of the rearrangement. Electron-withdrawing groups can facilitate the ring-opening step.

  • Reaction Conditions: Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Dimroth rearrangement.[8]

Frequently Asked Questions (FAQs): Purification

Q1: My thieno[2,3-d]pyrimidine compound is highly polar and difficult to purify by standard silica gel chromatography. What are my options?

A1: The purification of polar, nitrogen-containing heterocycles like thieno[2,3-d]pyrimidines can be challenging. Here are some effective strategies:

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography using a C18 column can be a good option. However, if the compound is too polar, it may elute in the solvent front. In such cases, specialized columns like C18Aq, which are designed for highly aqueous mobile phases, can be beneficial.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds. It utilizes a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of an aqueous solvent.

  • Ion-Exchange Chromatography: If your compound has ionizable groups, ion-exchange chromatography can be a highly effective purification method.

Alternative Purification Strategies for Polar Thieno[2,3-d]pyrimidines

Technique Stationary Phase Mobile Phase Best Suited For
Reverse-PhaseC18, C18AqAcetonitrile/Water or Methanol/Water with additives (e.g., TFA, formic acid)Moderately to highly polar compounds.
HILICSilica, Amine, DiolHigh organic solvent (e.g., acetonitrile) with a small amount of aqueous bufferVery polar compounds that are not retained on C18.
Ion-ExchangeAnion or Cation Exchange ResinAqueous buffers with a salt gradientCompounds with acidic or basic functional groups.

Section 2: Compound Handling and Storage

The stability and solubility of thieno[2,3-d]pyrimidine compounds are critical for obtaining reliable and reproducible data in biological assays.

Frequently Asked Questions (FAQs): Solubility and Stability

Q1: I'm observing precipitation of my thieno[2,3-d]pyrimidine compound when I dilute my DMSO stock into aqueous buffer for a biological assay. What's happening and how can I fix it?

A1: This is a classic solubility issue. Many heterocyclic compounds, including thieno[2,3-d]pyrimidines, have low aqueous solubility. A high concentration in a DMSO stock solution does not guarantee solubility upon dilution into an aqueous medium. It is crucial to determine the kinetic and thermodynamic solubility of your compound in the specific buffer you are using.

Q2: How can I determine the solubility of my compound?

A2: There are two key solubility measurements:

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer. It is a high-throughput method useful in early-stage drug discovery.

  • Thermodynamic Solubility: This represents the true equilibrium solubility of the solid compound in a buffer over a longer period. It is a more accurate measure and is important for lead optimization.

A detailed protocol for a shake-flask solubility assay is provided in the "Experimental Protocols" section.

Q3: My compound appears to be losing activity over time in my assay plate. What could be the cause?

A3: This could be due to compound instability in your assay buffer. It is essential to assess the chemical stability of your thieno[2,3-d]pyrimidine derivative under the exact conditions of your experiment (e.g., buffer composition, pH, temperature, and incubation time). A stability-indicating HPLC method should be used to monitor the concentration of the parent compound over time. A protocol for assessing compound stability is provided below.

Section 3: Biological Evaluation

Ensuring the validity of biological data requires careful consideration of potential artifacts and off-target effects.

Frequently Asked Questions (FAQs): Biological Assays

Q1: I'm getting inconsistent results in my cell-based assay. Could my thieno[2,3-d]pyrimidine compound be causing problems?

A1: Inconsistent results can arise from several compound-related issues:

  • Low Solubility and Precipitation: As discussed earlier, compound precipitation can lead to variable and inaccurate results.

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that can non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results.[3][9][10]

  • Cytotoxicity: The compound itself might be toxic to the cells at the concentrations being tested, independent of its intended target.

Q2: How can I test for compound aggregation?

A2: Several methods can be used to detect small molecule aggregation:

  • Dynamic Light Scattering (DLS): This technique directly measures the size of particles in a solution and can detect the formation of aggregates.[10][11]

  • Counter-screens with Detergents: Including a small amount of a non-ionic detergent (e.g., Triton X-100) in your assay can disrupt aggregates. A significant change in the compound's activity in the presence of the detergent is a strong indicator of aggregation-based activity.[10]

Q3: My thieno[2,3-d]pyrimidine is a kinase inhibitor, but I'm concerned about its selectivity. How can I assess off-target effects?

A3: Kinase inhibitor selectivity is a critical aspect of drug development. Several approaches can be used to profile the selectivity of your compound:

  • Kinase Panel Screening: Commercially available services can screen your compound against a large panel of kinases to identify off-target interactions.

  • Chemical Proteomics: This technique uses affinity chromatography with your immobilized inhibitor to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[2] This can provide a comprehensive view of the compound's binding partners within a cellular context.

Section 4: Spectroscopic Characterization

Accurate structural elucidation is fundamental to any chemical research. This section provides guidance on interpreting common spectroscopic data for thieno[2,3-d]pyrimidine compounds.

Frequently Asked Questions (FAQs): NMR and Mass Spectrometry

Q1: I'm having difficulty interpreting the ¹H NMR spectrum of my thieno[2,3-d]pyrimidine derivative. The peaks are broad and there are more signals than I expect.

A1: These are common challenges when analyzing the NMR spectra of nitrogen-containing heterocycles.

  • Peak Broadening: This can be caused by several factors, including intermediate rate exchange due to tautomerism or restricted rotation around single bonds. Quadrupolar broadening from the nitrogen atoms in the pyrimidine ring can also contribute.

  • Unexpected Signals: The presence of more signals than expected can be due to the existence of tautomers in solution or impurities from the synthesis.

A D₂O exchange experiment is a simple and effective way to identify exchangeable protons (e.g., NH, OH), which will disappear from the spectrum after the addition of D₂O.

Q2: What are the key features to look for in the mass spectrum of a thieno[2,3-d]pyrimidine compound?

A2: When interpreting the mass spectrum, pay attention to the following:

  • Molecular Ion (M⁺): This is the peak corresponding to the intact molecule and provides the molecular weight.

  • Nitrogen Rule: A compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. Since thieno[2,3-d]pyrimidines contain two nitrogen atoms, their molecular ion peak should have an even mass-to-charge ratio (m/z), assuming no other odd-valent atoms are present.

  • Isotopic Peaks: The presence of sulfur will result in a characteristic M+2 peak with an abundance of about 4.4% relative to the molecular ion peak.

Experimental Protocols

Protocol 1: Shake-Flask Solubility Assay

This protocol describes a method for determining the thermodynamic solubility of a thieno[2,3-d]pyrimidine compound.

Materials:

  • Solid thieno[2,3-d]pyrimidine compound

  • Biological buffer of interest (e.g., PBS, pH 7.4)

  • Sealed containers (e.g., glass vials)

  • Orbital shaker incubator

  • Centrifuge

  • 0.22 µm syringe filters

  • Validated stability-indicating HPLC method

Procedure:

  • Add an excess amount of the solid compound to a known volume of the biological buffer in a sealed container.

  • Place the container in an orbital shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the sample for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After incubation, allow the sample to stand to let undissolved particles settle.

  • Centrifuge the sample to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate mobile phase.

  • Quantify the concentration of the compound in the diluted supernatant using a validated stability-indicating HPLC method.

  • Perform the experiment in triplicate for each buffer.

Protocol 2: Compound Stability Assay in Biological Buffer

This protocol outlines a method to assess the chemical stability of a thieno[2,3-d]pyrimidine compound in a biological buffer.

Materials:

  • Stock solution of the thieno[2,3-d]pyrimidine compound in DMSO

  • Biological buffer of interest

  • Temperature-controlled incubator

  • Validated stability-indicating HPLC method

Procedure:

  • Prepare a solution of the compound in the biological buffer at a known starting concentration (e.g., 10 µM) from the DMSO stock. Ensure the final DMSO concentration is low (e.g., <0.5%).

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from the solution.

  • Immediately quench any degradation by adding an equal volume of cold acetonitrile or methanol.

  • Analyze the samples for the concentration of the parent compound using a validated stability-indicating HPLC method. The method should be able to resolve the parent compound from any potential degradants.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.

Visualizations

Workflow for Troubleshooting Low Synthetic Yield

G Troubleshooting Low Yield in Thieno[2,3-d]pyrimidine Synthesis cluster_sm Starting Material Issues cluster_conditions Reaction Condition Optimization cluster_analysis Reaction Mixture Analysis start Low Yield Observed check_sm Verify Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions analyze_mixture Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analyze_mixture sm_impure Impure Starting Materials check_sm->sm_impure temp Temperature too low/high? check_conditions->temp time Reaction time too short/long? check_conditions->time reagents Incorrect stoichiometry? check_conditions->reagents side_products Identify Side Products analyze_mixture->side_products unreacted_sm Unreacted Starting Material Present? analyze_mixture->unreacted_sm sm_solution Purify Starting Materials sm_impure->sm_solution end Improved Yield sm_solution->end Re-run Reaction optimize Systematically vary conditions (DoE) temp->optimize time->optimize reagents->optimize optimize->end Re-run Reaction side_products->end Re-run Reaction unreacted_sm->end Re-run Reaction G Handling Poorly Soluble Compounds in Biological Assays cluster_troubleshoot Solubility Enhancement Strategies start Compound shows poor solubility in assay buffer solubility_assay Determine Kinetic and Thermodynamic Solubility start->solubility_assay is_solubility_sufficient is_solubility_sufficient solubility_assay->is_solubility_sufficient Is solubility sufficient for the required assay concentration? proceed Proceed with Assay is_solubility_sufficient->proceed Yes troubleshoot Troubleshoot Solubility is_solubility_sufficient->troubleshoot No cosolvent Use a co-solvent (e.g., DMSO, ethanol) at a non-toxic concentration troubleshoot->cosolvent formulation Consider formulation strategies (e.g., cyclodextrins, surfactants) troubleshoot->formulation ph_adjustment Adjust buffer pH (if compound has ionizable groups) troubleshoot->ph_adjustment retest_solubility Re-evaluate solubility and assay performance cosolvent->retest_solubility Retest Solubility formulation->retest_solubility Retest Solubility ph_adjustment->retest_solubility Retest Solubility is_solubility_sufficient2 is_solubility_sufficient2 retest_solubility->is_solubility_sufficient2 Is solubility now sufficient? is_solubility_sufficient2->proceed Yes redesign Consider compound modification or redesign is_solubility_sufficient2->redesign No

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-methylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important synthetic intermediate. Our focus is on providing practical, experience-driven insights to ensure the successful and safe execution of your synthesis.

I. Synthetic Overview & Key Challenges

The synthesis of this compound typically proceeds via the chlorination of a 5-methylthieno[2,3-d]pyrimidin-4(3H)-one precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1] While this reaction is effective on a lab scale, scaling up introduces several challenges, primarily related to reaction control, workup procedures, and product purification.

This guide will address common issues such as incomplete reactions, byproduct formation, and difficulties in product isolation and purification, with a special focus on the critical POCl₃-mediated chlorination and quenching steps.

Experimental Workflow Overview

Synthesis_Workflow cluster_0 Step 1: Thienopyrimidinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Workup & Purification A Starting Materials (e.g., 2-amino-3-cyano-4-methylthiophene) B Cyclization (e.g., with formic acid or formamide) A->B Reaction C 5-methylthieno[2,3-d]pyrimidin-4(3H)-one B->C Formation D Chlorination (POCl₃) C->D Reaction E Crude this compound D->E Formation F Quenching (e.g., ice water, aq. NaHCO₃) E->F Process G Extraction F->G Process H Purification (e.g., Recrystallization, Chromatography) G->H Process I Pure Product H->I Final Product

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion to the Chloro-Product

Question: My reaction shows a low yield of this compound, with a significant amount of starting material remaining. What could be the cause?

Answer:

Several factors can contribute to incomplete chlorination. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Insufficient POCl₃ The stoichiometry of POCl₃ is critical. While it can act as both reagent and solvent, an insufficient amount will lead to incomplete reaction. Solution: Ensure at least a 3-5 fold molar excess of POCl₃ relative to the starting thienopyrimidinone. For sluggish reactions, using POCl₃ as the solvent can be beneficial.
Low Reaction Temperature The chlorination of the lactam functionality of the thienopyrimidinone requires sufficient thermal energy to proceed at a reasonable rate. Solution: Ensure the reaction mixture is heated to reflux (typically around 105-110 °C for neat POCl₃). Monitor the internal temperature of the reactor.
Reaction Time Complex heterocyclic chlorinations can be slower than anticipated. Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC).[2] If the reaction has not gone to completion after the initially planned time, extend the reflux period and continue monitoring.
Moisture Contamination POCl₃ reacts violently with water, which will consume the reagent and reduce its effectiveness for the desired chlorination. Solution: Use oven-dried glassware and ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield of this compound check_reagents Verify Reagent Quality & Stoichiometry Is POCl₃ fresh and in sufficient excess? Are all reagents anhydrous? start->check_reagents check_conditions Review Reaction Conditions Was the reaction at reflux temperature? Was the reaction time sufficient? check_reagents->check_conditions Reagents OK check_tlc Analyze TLC Data Is starting material still present? Are there new, unexpected spots? check_conditions->check_tlc Conditions Correct re_run Re-run Reaction with Optimized Parameters check_tlc->re_run Incomplete Reaction investigate_byproducts Investigate Byproduct Formation check_tlc->investigate_byproducts Byproducts Observed

Caption: A systematic approach to troubleshooting low product yield.

Problem 2: Formation of a Major Byproduct

Question: I am observing a significant amount of a major byproduct in my reaction. How can I identify and minimize it?

Answer:

The most common byproduct in this synthesis is the hydrolysis of the desired product back to the starting 5-methylthieno[2,3-d]pyrimidin-4(3H)-one. This typically occurs during the workup phase.

Identification and Minimization of the Hydrolysis Byproduct:

  • Identification: The byproduct will have a similar polarity to the starting material and can be identified by comparing its TLC retention factor (Rf) to that of the starting material. Mass spectrometry will also confirm the identity of the byproduct, showing the molecular weight of the starting material.

  • Minimization during Workup: The chloro-substituent at the 2-position is susceptible to nucleophilic attack by water, especially under non-neutral pH conditions.[3]

    • Controlled Quenching: The quenching of excess POCl₃ is highly exothermic and must be done carefully to avoid localized heating, which can accelerate hydrolysis. A "reverse quench," where the reaction mixture is slowly added to a cold quenching solution (e.g., a mixture of ice and saturated aqueous sodium bicarbonate), is highly recommended.[4] This helps to maintain a low temperature and neutralize the acidic byproducts (phosphoric acid and HCl) simultaneously.

    • pH Control: Maintaining a neutral or slightly basic pH during the aqueous workup is crucial to prevent hydrolysis.[3]

    • Rapid Extraction: After quenching, promptly extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to minimize its contact time with the aqueous phase.

Problem 3: Difficulties with the POCl₃ Quench on a Large Scale

Question: Quenching the excess POCl₃ on a larger scale is proving to be difficult to control and potentially hazardous. What is the safest and most efficient way to perform this step?

Answer:

The quenching of POCl₃ is a critical step that requires careful planning and execution, especially at scale, due to its highly exothermic nature.[5] Incomplete hydrolysis can lead to the accumulation of energetic metastable intermediates, posing a significant safety risk.[6][7]

Recommended Safe Quenching Protocol (Reverse Quench):

  • Preparation: In a separate, appropriately sized reactor, prepare a stirred solution of crushed ice and water or a dilute aqueous base such as sodium bicarbonate or sodium acetate.[4] The volume of the quench solution should be sufficient to absorb the heat generated.

  • Cooling: Cool the quench solution to 0-5 °C using an ice bath.

  • Slow Addition: Slowly add the reaction mixture containing the excess POCl₃ to the vigorously stirred, cold quench solution. The rate of addition should be controlled to maintain the temperature of the quench mixture below 20-25 °C.

  • Monitoring: Monitor the temperature of the quench mixture continuously. If the temperature rises too quickly, stop the addition and allow the mixture to cool before resuming.

  • Stirring: After the addition is complete, continue to stir the mixture for at least one hour to ensure complete hydrolysis of all reactive phosphorus species.[1]

  • pH Adjustment and Extraction: Adjust the pH of the mixture to neutral or slightly basic with a suitable base, and then proceed with the extraction of the product.

Safety Considerations for POCl₃ Quenching:

Safety Precaution Rationale
Personal Protective Equipment (PPE) Always wear chemical-resistant gloves, safety goggles, and a lab coat.
Fume Hood Perform the entire procedure in a well-ventilated fume hood.
Reverse Quench Never add the quenching solution to the reaction mixture, as this can lead to a violent, uncontrolled exotherm.[4]
Temperature Control Use a temperature probe to monitor the quench mixture's temperature and control the addition rate accordingly.
Emergency Preparedness Ensure an emergency shower and eyewash station are readily accessible.

Problem 4: Product Oiling Out or Forming an Emulsion During Workup

Question: My product is not precipitating as a solid after quenching and is either oiling out or forming a persistent emulsion during extraction. How can I resolve this?

Answer:

This is a common issue when scaling up, often due to the presence of viscous phosphorous byproducts or impurities.

Solutions:

  • Co-solvent Addition: Adding a co-solvent to the quench mixture can sometimes help to break up emulsions and facilitate phase separation. Suitable co-solvents include toluene or methyl tert-butyl ether (MTBE).

  • Filtration through Celite®: If a fine precipitate is causing the emulsion, filtering the entire biphasic mixture through a pad of Celite® or another filter aid can help to break the emulsion.

  • Brine Wash: Washing the organic layer with a saturated aqueous sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Temperature Adjustment: Gently warming or cooling the mixture can sometimes help to break an emulsion. This should be done with caution and with consideration for the stability of the product.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the chlorination reaction?

A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[2] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. The product, being less polar than the starting thienopyrimidinone, will have a higher Rf value. Staining with an appropriate agent (e.g., potassium permanganate) can aid in visualization.

Q2: My final product is off-color (e.g., yellow or brown). How can I improve its purity and color?

A2: The color is likely due to impurities formed during the reaction or workup.

  • Recrystallization: Recrystallization is an effective method for purifying the final product.[8] Suitable solvents include ethanol, isopropanol, or a mixture of dichloromethane and hexane.

  • Activated Carbon Treatment: If the color is due to highly colored, non-polar impurities, a treatment with activated carbon during the recrystallization process can be effective. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, stir for a short period, and then filter the hot solution to remove the carbon before allowing the solution to cool and crystallize.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be used for purification.[9]

Q3: Can I use other chlorinating agents besides POCl₃?

A3: While POCl₃ is the most common and cost-effective reagent for this transformation, other chlorinating agents such as thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) can also be used.[10] However, the reaction conditions and workup procedures may need to be optimized for these alternative reagents.

Q4: What are the key storage conditions for this compound?

A4: The product is a chlorinated heterocycle and can be sensitive to moisture and light over time. It should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.

IV. References

  • Kappe, C. O. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(4), 879–884.

  • Li, X., et al. (2012). A Safe and Scalable Process for the Vilsmeier–Haack Reaction. Organic Process Research & Development, 16(7), 1727–1731.

  • BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem.

  • Edelmann, F. T. (2020). How can I properly quench POCl3? ResearchGate.

  • Kappe, C. O. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Publications.

  • ACS Figshare. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Figshare.

  • Chen, C., et al. (2020). Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. Organic Process Research & Development, 24(12), 2846–2856.

  • Scott, J. D., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480.

  • Oda, K., et al. (2005). SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5- YL). Semantic Scholar.

  • Tanimoto, H., & Ohno, H. (2023). Continuous‐/Micro‐Flow Reactions Using Highly Electrophilic PCl3 and POCl3. Chemistry – A European Journal, 29(34), e202300407.

  • Patel, K., et al. (2018). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidines. Organic Chemistry: Current Research, 7(2), 1-12.

  • Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34(1), 1-14.

  • Smolecule. (n.d.). 2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine. Smolecule.

  • Pal, M., et al. (2013). Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 11(33), 5516-5533.

  • ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 14. ResearchGate.

  • Song, Y. H., et al. (2017). 1,3-Bis(5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2017(4), M961.

References

Preventing decomposition of 2-Chloro-5-methylthieno[2,3-d]pyrimidine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Chloro-5-methylthieno[2,3-d]pyrimidine (CMPT). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block in their synthetic endeavors. As a key intermediate, the stability of CMPT is paramount to achieving high yields and purity in subsequent reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the decomposition of CMPT during experimental workflows.

Troubleshooting Guide: Preventing Decomposition in Reactions

This section addresses common issues encountered during reactions involving this compound, focusing on identifying the root cause of decomposition and providing actionable solutions.

Issue 1: Low Yield and Presence of an Unexpected Polar Byproduct in Nucleophilic Substitution Reactions

Scenario: You are performing a nucleophilic substitution reaction with an amine or alcohol on this compound, but you observe a significant amount of a more polar byproduct by TLC or LC-MS, leading to a low yield of your desired product.

Probable Cause: The primary cause is often the hydrolysis of the starting material, where the 2-chloro group is replaced by a hydroxyl group, forming 2-hydroxy-5-methylthieno[2,3-d]pyrimidine. This byproduct is more polar and unreactive under the same conditions.

Causality Explained: The C2 position of the thieno[2,3-d]pyrimidine scaffold is electron-deficient, making the chloro-substituent a good leaving group for nucleophilic aromatic substitution (SNAr). Water, even in trace amounts in your solvent or reagents, can act as a nucleophile, leading to hydrolysis. This process is often accelerated by the presence of a base.

Solutions:

  • Rigorous Anhydrous Conditions:

    • Solvent Choice: Use anhydrous solvents. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF) are recommended. If using DMF, be aware that it can contain trace amounts of dimethylamine and water, so using a fresh bottle or a properly dried solvent is crucial.

    • Drying of Reagents: Ensure all reagents, especially the nucleophile and any amine bases (e.g., triethylamine, DIPEA), are dry. Liquid amines can be dried over KOH or distilled.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[1]

  • Choice of Base:

    • Non-Nucleophilic Bases: When a base is required to scavenge the HCl byproduct, use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or Proton-Sponge®.

    • Inorganic Bases: Anhydrous inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, as they are less likely to introduce water compared to aqueous base solutions.

  • Temperature Control:

    • While heating may be necessary to drive the reaction to completion, excessive temperatures can accelerate the rate of hydrolysis. Monitor the reaction progress closely and use the minimum temperature required.

Issue 2: Complete Consumption of Starting Material but No Desired Product Formation

Scenario: Your reaction monitoring (TLC or LC-MS) shows that the this compound has been consumed, but you do not see a spot or peak corresponding to your expected product. Instead, you might see a baseline spot on TLC or a very early eluting peak in LC-MS.

Probable Cause: This could be due to dehalogenation of the starting material, especially if certain reagents are present. The resulting 5-methylthieno[2,3-d]pyrimidine is often less reactive and has different chromatographic properties.

Causality Explained: Chloropyrimidines can undergo reductive dehalogenation in the presence of reducing agents or under certain catalytic conditions. This is a known side reaction for this class of compounds.

Solutions:

  • Reagent Purity Check:

    • Ensure that none of your reagents are contaminated with reducing agents. For example, some sources of amine nucleophiles might have trace metal impurities from their synthesis.

    • If using a palladium catalyst for a cross-coupling reaction, ensure that the reaction conditions are not overly reductive (e.g., excessive hydride sources).

  • Avoid Protic Solvents with Certain Bases:

    • While less common, some combinations of protic solvents (like ethanol) and bases can create reducing conditions. Whenever possible, stick to aprotic solvents for nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its long-term stability?

A1: Proper storage is critical. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] It is advisable to store it under an inert atmosphere (Argon or Nitrogen) to protect it from moisture and oxygen.[1] Keep it away from strong acids, bases, and oxidizing agents.[4]

Q2: What is the primary decomposition product of this compound?

A2: The most common decomposition product is 2-hydroxy-5-methylthieno[2,3-d]pyrimidine, which results from hydrolysis. This compound exists in equilibrium with its tautomer, 5-methylthieno[2,3-d]pyrimidin-2(1H)-one.

Q3: Can I use protic solvents like methanol or ethanol for reactions with this compound?

A3: It is generally not recommended. Protic solvents are nucleophilic and can react with the 2-chloro group, leading to the formation of the corresponding 2-alkoxy byproduct. If a protic solvent is absolutely necessary, the reaction should be conducted at the lowest possible temperature and for the shortest possible time to minimize this side reaction.

Q4: I am preparing this compound from the corresponding 2-hydroxy precursor using POCl₃. What are the best practices for work-up and purification to ensure the stability of the product?

A4: After the reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), it is crucial to remove all traces of the acidic reagent and byproducts.[5][6]

  • Work-up: Carefully quench the reaction mixture by pouring it onto ice water. This should be done slowly and with good stirring in a fume hood.

  • Neutralization: Neutralize the acidic aqueous solution with a base like sodium bicarbonate or sodium carbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the product with a suitable organic solvent like DCM or ethyl acetate.

  • Washing: Wash the organic layer with brine to remove residual water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure at a low temperature.

  • Purification: If necessary, purify the product by column chromatography on silica gel. It is important to use dry solvents for chromatography and to not let the compound sit on the column for an extended period.

Q5: What analytical techniques are best for monitoring the decomposition of this compound?

A5:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the reaction. The hydrolyzed byproduct, 2-hydroxy-5-methylthieno[2,3-d]pyrimidine, will be significantly more polar and have a lower Rf value than the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most effective technique. It allows for the separation of the starting material, desired product, and byproducts, and provides mass information to confirm their identities. The hydrolyzed byproduct will have a molecular weight corresponding to the replacement of Cl (35.45 g/mol ) with OH (17.01 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the formation of byproducts. The chemical shifts of the protons on the thienopyrimidine core will change upon substitution of the chloro group.

Data Summary and Protocols

Table 1: Recommended Reaction Conditions for Nucleophilic Substitution
ParameterRecommendationRationale
Solvent Anhydrous Aprotic (e.g., THF, Dioxane, DCM, DMF)Prevents hydrolysis and solvolysis of the C-Cl bond.
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture.[1]
Base Non-nucleophilic (e.g., DIPEA, K₂CO₃)Scavenges HCl without competing with the primary nucleophile or introducing water.
Temperature 25 °C to 80 °C (monitor closely)Balances reaction rate with the potential for thermal degradation.
Reagents Use anhydrous reagents where possibleMinimizes sources of water that can lead to hydrolysis.
Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware (oven-dried)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Seal the flask with a septum and purge with Nitrogen or Argon for 10-15 minutes.

  • Add anhydrous DMF via syringe. Stir until the starting material is fully dissolved.

  • Add the amine nucleophile via syringe, followed by the dropwise addition of DIPEA.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing Decomposition Pathways and Workflows

Diagram 1: Key Decomposition Pathway

G cluster_0 Reaction Conditions A 2-Chloro-5-methyl- thieno[2,3-d]pyrimidine B 2-Hydroxy-5-methyl- thieno[2,3-d]pyrimidine (Decomposition Product) A->B H₂O / Base (Hydrolysis) C Desired Nucleophilic Substitution Product A->C Nucleophile (Nu⁻) (Desired Reaction)

Caption: Primary decomposition versus the desired reaction pathway for CMPT.

Diagram 2: Recommended Experimental Workflow

G cluster_1 Workflow for Stable Product Synthesis prep Preparation (Dry Glassware, Inert Gas) reaction Reaction (Anhydrous Solvent, Non-nucleophilic Base) prep->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purify Purification (Chromatography / Recrystallization) workup->purify product Stable Final Product purify->product

Caption: Recommended workflow to minimize CMPT decomposition during reactions.

References

Technical Support Center: Purity Determination of 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 2-Chloro-5-methylthieno[2,3-d]pyrimidine. This guide is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries. Here, we address common challenges and provide in-depth, troubleshooting-oriented answers to questions you may encounter during purity analysis. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

The determination of purity is a critical step in drug development and chemical synthesis, ensuring the safety, efficacy, and quality of the final product.[1] this compound (MW: 184.65 g/mol , Formula: C₇H₅ClN₂S) is a heterocyclic compound belonging to the thienopyrimidine class, a scaffold of significant interest in medicinal chemistry.[2][3][4] Accurate purity assessment requires robust analytical methods capable of separating and quantifying the main component from any potential process-related impurities or degradation products.[5]

This document is structured as a series of frequently asked questions (FAQs) organized by analytical technique, reflecting the typical workflow and challenges encountered in a modern analytical laboratory.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[6] A properly validated HPLC method is essential for reliable impurity profiling.[7]

Frequently Asked Questions (HPLC)

Q1: I'm starting from scratch. How do I develop a robust reversed-phase HPLC method for this compound?

A1: Method development should be a systematic process. The goal is to achieve adequate resolution between the main peak (analyte) and all potential impurities with good peak shape and a reasonable run time.

  • Causality: The choice of column, mobile phase, and detector settings is dictated by the analyte's physicochemical properties. This compound is a moderately polar, aromatic heterocyclic compound with a pKa that suggests it will be neutral over a wide pH range, making reversed-phase chromatography an ideal starting point.

Step-by-Step Protocol: Initial Method Development

  • Column Selection: Begin with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). C18 columns provide excellent hydrophobic retention for a wide range of organic molecules.

  • Mobile Phase:

    • Aqueous (A): 0.1% Formic Acid in HPLC-grade water. The acid helps to protonate any residual silanols on the column packing, improving peak shape.

    • Organic (B): Acetonitrile. It generally provides lower backpressure and better UV transparency than methanol.

  • Initial Gradient: Start with a broad scouting gradient to elute all components. For example: 5% B to 95% B over 20 minutes.

  • Detection: Use a Diode Array Detector (DAD) or UV-Vis detector. Monitor at multiple wavelengths, including the UV maxima of your compound (e.g., scan from 200-400 nm and select an optimal wavelength, likely around 254 nm or 270 nm).

  • Flow Rate & Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard starting points.

  • Optimization: Based on the scouting run, adjust the gradient to improve resolution around the main peak and any observed impurities. If peaks are poorly retained, consider a less polar stationary phase (like C8) or a different organic modifier.

Q2: My chromatogram shows a noisy or drifting baseline. What are the common causes and how can I fix it?

A2: Baseline instability is a frequent issue that can compromise the accuracy of integration, especially for low-level impurities.[8] The causes can be chemical or instrumental.

  • Causality: A stable baseline requires a consistent mobile phase composition and a clean, equilibrated system. Any factor that alters the refractive index or UV absorbance of the mobile phase flowing through the detector cell will cause baseline disturbances.

Troubleshooting Flowchart: HPLC Baseline Instability

HPLC_Troubleshooting start Unstable Baseline (Noise/Drift) mobile_phase Check Mobile Phase - Freshly prepared? - Adequately degassed? - Miscible solvents? - High purity (HPLC grade)? start->mobile_phase Start Here pump Inspect Pump - Leaks? - Consistent pressure? - Check valves OK? mobile_phase->pump If problem persists solve_mobile Solution: - Prepare fresh mobile phase - Degas/sonicate - Use HPLC-grade solvents mobile_phase->solve_mobile column Evaluate Column - Equilibrated? - Contaminated? - Reaching end of life? pump->column If problem persists solve_pump Solution: - Tighten fittings - Purge pump heads - Clean/replace check valves pump->solve_pump detector Check Detector - Lamp energy OK? - Contaminated flow cell? - Temperature stable? column->detector If problem persists solve_column Solution: - Flush with strong solvent - Increase equilibration time - Replace column column->solve_column solve_detector Solution: - Replace lamp - Flush flow cell - Check lab temperature detector->solve_detector

Caption: A logical workflow for diagnosing HPLC baseline issues.

Specific to Chlorinated Compounds: Chlorinated compounds themselves are generally stable under typical reversed-phase conditions. However, if using chlorinated solvents as part of a normal-phase system or during sample preparation, be aware they can degrade to form acidic byproducts, which can affect the baseline.[8] Always use high-purity, stabilized solvents.

Q3: I see significant peak tailing for my main analyte peak. Why is this happening?

A3: Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase or issues within the fluidic path.

  • Causality: Ideal chromatography involves a single, uniform interaction mechanism (e.g., hydrophobic interaction). Secondary interactions, such as ionic interactions with exposed silanol groups on the silica backbone of the column, create multiple retention mechanisms, leading to peak asymmetry.

Common Causes & Solutions:

  • Silanol Interactions: Free silanol groups on the silica surface can interact with basic nitrogen atoms in your heterocyclic molecule.

    • Solution: Lower the mobile phase pH (e.g., to pH 2.5-3 with formic or phosphoric acid). This protonates the silanols, minimizing the interaction. Using a modern, end-capped column also significantly reduces this effect.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Column Contamination/Void: Buildup of strongly retained compounds at the column inlet or a physical void in the packing material can distort peak shape.

    • Solution: Use a guard column and filter all samples.[9] Try flushing the column with a strong solvent (like isopropanol) or, if a void is suspected, replace the column.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for purity analysis, especially for identifying volatile or semi-volatile impurities that may not be detected by HPLC-UV.

Frequently Asked Questions (GC-MS)

Q1: Is GC-MS a suitable technique for this compound?

A1: Yes, provided the compound is thermally stable and sufficiently volatile. With a molecular weight of ~185 g/mol , it should be amenable to GC analysis.

  • Trustworthiness: The primary validation step is to confirm that the compound does not degrade in the heated GC inlet. This can be tested by comparing the peak area response at different inlet temperatures. A consistent response suggests thermal stability.

Key Advantages for this Analyte:

  • High Efficiency: Capillary GC columns offer extremely high separation efficiency.

  • Mass Spectrometry Data: Provides structural information and confirmation of identity for both the main peak and any impurities.[10]

Initial GC-MS Parameters

ParameterRecommended SettingRationale
Column 30 m x 0.25 mm, 0.25 µm DB-5ms or equivalentA general-purpose, low-polarity column suitable for a wide range of semi-volatile organic compounds.
Inlet Temperature 250 °CA good starting point to ensure volatilization without causing degradation. This should be optimized.
Carrier Gas Helium, constant flow ~1.2 mL/minInert and provides good efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/minA standard program to elute compounds across a range of boiling points.
MS Source Temp 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp 150 °CStandard temperature for the quadrupole.

Q2: How does the mass spectrum confirm the presence of a chlorine atom in my molecule?

A2: The presence of chlorine is definitively confirmed by its characteristic isotopic pattern.

  • Expertise & Experience: Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[11] This means any ion containing one chlorine atom will appear in the mass spectrum as a pair of peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[12][13]

For this compound (exact mass of ³⁵Cl isotopologue ≈ 183.99), you should observe:

  • A molecular ion (M⁺) peak at m/z ≈ 184.

  • An M+2 peak at m/z ≈ 186.

  • The peak at m/z 186 should be about one-third the height of the peak at m/z 184.[11][14]

This 3:1 isotopic signature is a powerful diagnostic tool that confirms the presence and number of chlorine atoms in the molecule and its fragments.[10]

Section 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the absolute purity of a compound without the need for a reference standard of the same substance.[15] It is an excellent orthogonal technique to chromatography.[15]

Frequently Asked Questions (qNMR)

Q1: How can I use ¹H NMR to determine the absolute purity of my sample?

A1: Quantitative ¹H NMR (qNMR) determines purity by comparing the integral of a specific proton signal from your analyte against the integral of a known signal from a certified internal standard of known purity and weight.[16]

  • Causality: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known molar amount of an internal standard, you can use the relative integral areas to calculate the molar amount of your analyte, and thus its purity by mass.

Step-by-Step Protocol: qNMR Purity Assay

  • Select an Internal Standard: Choose a standard that has a simple spectrum with at least one sharp singlet that does not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices. The standard must be non-volatile, stable, and not react with your analyte.

  • Sample Preparation: a. Accurately weigh a specific amount of your this compound sample (e.g., ~10 mg). b. Accurately weigh a specific amount of the certified internal standard (e.g., ~10 mg). c. Dissolve both solids completely in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a volumetric flask. d. Transfer an aliquot to an NMR tube.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters. This is critical and involves:

    • Long Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of the protons being quantified (typically >30 seconds). This ensures complete relaxation between scans.

    • Sufficient Scans: Acquire enough scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>250:1) for the signals being integrated.

    • 90° Pulse Angle: Ensure the excitation pulse is properly calibrated.

  • Data Processing & Calculation: a. Carefully integrate a well-resolved proton signal from your analyte (I_analyte) and a signal from the internal standard (I_std). b. Normalize the integrals by dividing by the number of protons each signal represents (N_analyte and N_std). c. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • MW = Molecular Weight

    • m = mass

    • P_std = Purity of the internal standard

Workflow for Analytical Method Selection and Validation

Validation_Workflow cluster_Plan Planning & Development cluster_Validate Method Validation (ICH Guidelines) cluster_Implement Implementation start Define Analytical Need (Purity Assay, Impurity ID) choose_tech Select Technique(s) - HPLC for routine purity - qNMR for absolute purity - GC/LC-MS for impurity ID start->choose_tech develop Develop Method - Optimize separation - Ensure peak integrity choose_tech->develop specificity Specificity (Discrimination from impurities) develop->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (For impurities) precision->lod_loq robustness Robustness (Small method variations) lod_loq->robustness routine Routine Use in QC - System Suitability Testing (SST) - Batch Release Testing robustness->routine transfer Method Transfer (To other labs/sites) routine->transfer

Caption: A typical workflow for analytical method validation in a pharmaceutical setting.[17]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-5-methylthieno[2,3-d]pyrimidine and Other Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its versatile functionalization allows for the synthesis of a vast array of biologically active molecules. Among the plethora of pyrimidine derivatives, 2-Chloro-5-methylthieno[2,3-d]pyrimidine stands out as a key building block, offering a unique combination of steric and electronic properties conferred by its fused thiophene ring system. This guide provides an in-depth comparison of the reactivity of this compound with simpler chloropyrimidines, supported by theoretical principles and illustrative experimental protocols.

Understanding the Reactivity Landscape of Chloropyrimidines

The reactivity of chloropyrimidines is primarily dictated by the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms withdraw electron density, making the carbon atoms susceptible to nucleophilic attack. The position of the chlorine atom significantly influences its lability, with the general order of reactivity in nucleophilic aromatic substitution (SNAr) being C4(6) > C2 > C5. This is due to the degree of activation by the ring nitrogens.

Furthermore, the presence of other substituents on the pyrimidine ring can dramatically modulate its reactivity. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the ring, accelerating nucleophilic substitution. Conversely, electron-donating groups (EDGs) decrease the electrophilicity, often retarding the reaction rate.

The Influence of the Fused Thiophene Ring and Methyl Group

In this compound, two key structural features distinguish its reactivity from simple chloropyrimidines: the fused thiophene ring and the methyl group at the 5-position.

  • Fused Thiophene Ring: Thiophene is an electron-rich aromatic heterocycle. When fused to the pyrimidine ring, it acts as an electron-donating group.[1][2] This electron-donating nature increases the electron density of the pyrimidine ring system, which is expected to decrease its reactivity towards nucleophilic aromatic substitution compared to an unsubstituted chloropyrimidine.

  • 5-Methyl Group: The methyl group is a weak electron-donating group through an inductive effect. This further contributes to a slight increase in the electron density of the thieno[2,3-d]pyrimidine core.

Therefore, from a theoretical standpoint, this compound is anticipated to be less reactive in SNAr reactions than simple, unactivated chloropyrimidines like 2-chloropyrimidine. However, this potential decrease in reactivity can be advantageous, offering greater selectivity and control in complex synthetic sequences.

G cluster_thienopyrimidine This compound cluster_chloropyrimidine 2-Chloropyrimidine Thiophene Fused Thiophene (Electron-Donating) Pyrimidine_Core_T Pyrimidine Core (Less Electron-Deficient) Thiophene->Pyrimidine_Core_T donates e- density Methyl 5-Methyl Group (Electron-Donating) Methyl->Pyrimidine_Core_T donates e- density Reactivity_T Decreased Reactivity in SNAr Pyrimidine_Core_T->Reactivity_T Pyrimidine_Core_C Pyrimidine Core (Electron-Deficient) Reactivity_C Higher Reactivity in SNAr Pyrimidine_Core_C->Reactivity_C

Caption: Electronic effects on the reactivity of the pyrimidine core.

Comparative Reactivity in Key Transformations

While direct kinetic comparisons are scarce in the literature, we can infer the relative reactivity of this compound and simpler chloropyrimidines by examining typical reaction conditions and outcomes for two cornerstone reactions in medicinal chemistry: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental for introducing a wide range of nucleophiles onto the pyrimidine ring. The reaction generally proceeds via a two-step addition-elimination mechanism, with the formation of a Meisenheimer complex as the rate-determining step.

General Trend: The reactivity of chloropyrimidines in SNAr reactions is highly sensitive to the electronic nature of the ring. For instance, 2-chloropyrimidine is significantly more reactive than chlorobenzene due to the electron-withdrawing nature of the nitrogen atoms.[3]

Comparison:

  • 2-Chloropyrimidine: Readily undergoes SNAr with a variety of nucleophiles, including amines, alkoxides, and thiolates, often under mild to moderate conditions.[3]

  • This compound: Due to the electron-donating nature of the fused thiophene ring, it is expected to be less reactive than 2-chloropyrimidine. This may necessitate slightly more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a stronger base) to achieve comparable yields.

Illustrative Data:

SubstrateNucleophileConditionsYieldReference
2-ChloropyrimidineAnilineKF, water, 110 °C86%[3]
2-Chloro-5-phenylthieno[2,3-d]pyrimidine4-(N-Boc-amino)piperidineDIEA, ethylene glycol, 110°C, 3hQuantitative[4]

Note: The conditions and nucleophiles in the table are not identical, precluding a direct comparison. However, they illustrate the types of conditions employed for these substrates.

Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine

This protocol provides a general procedure for the SNAr reaction of a chloropyrimidine with morpholine.

G start Start reagents Combine Chloropyrimidine, Morpholine, and Base (e.g., K2CO3) in a suitable solvent (e.g., DMF). start->reagents heat Heat the reaction mixture (e.g., 80-120 °C). reagents->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup: - Dilute with water - Extract with organic solvent monitor->workup Reaction Complete purify Purify the product by column chromatography. workup->purify end End purify->end

Caption: Workflow for a typical SNAr reaction.

Detailed Steps:

  • To a stirred solution of the chloropyrimidine (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added morpholine (1.2 equiv) and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equiv).

  • The reaction mixture is heated to a temperature between 80 °C and 120 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted pyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

General Trend: The reactivity of aryl chlorides in palladium-catalyzed cross-coupling reactions is generally lower than that of the corresponding bromides and iodides. However, the development of sophisticated ligand systems has enabled the efficient coupling of even unactivated aryl chlorides.

Comparison:

  • 2-Chloropyrimidine: Can be effectively coupled with various boronic acids (Suzuki) and amines (Buchwald-Hartwig) using appropriate palladium catalysts and ligands.[5][6][7] The electron-deficient nature of the pyrimidine ring can facilitate the oxidative addition step, which is often rate-limiting.

  • This compound: The electron-donating thieno[2,3-d]pyrimidine system might slightly decrease the rate of oxidative addition compared to 2-chloropyrimidine. However, successful couplings are readily achieved, often under standard conditions, demonstrating the versatility of this building block.

Illustrative Data:

SubstrateCoupling PartnerCatalyst/LigandConditionsYieldReference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃, 1,4-dioxane/H₂O, MW, 100°C, 15 min71% (C4-arylation)[5][6]
2-ChloropyrimidineAnilinePd(OAc)₂/XantphosCs₂CO₃, Dioxane, MW, 160°C83%[3]

Note: Direct comparative data for this compound under these specific conditions was not found in the reviewed literature.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid.

G start Start reagents Combine Chloropyrimidine, Arylboronic Acid, Base (e.g., K2CO3), and Pd Catalyst/Ligand in a degassed solvent (e.g., Dioxane/H2O). start->reagents heat Heat the reaction mixture under inert atmosphere (e.g., 80-100 °C). reagents->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup: - Dilute with water - Extract with organic solvent monitor->workup Reaction Complete purify Purify the product by column chromatography. workup->purify end End purify->end

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • To a reaction vessel is added the chloropyrimidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand).

  • The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • A degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O), is added.

  • The reaction mixture is heated to a temperature between 80 °C and 100 °C and stirred until the reaction is complete, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the desired biaryl product.

Conclusion: A Versatile Building Block with Tunable Reactivity

The choice between this compound and a simpler chloropyrimidine will ultimately depend on the specific synthetic strategy and the desired electronic properties of the final molecule. For applications where a more electron-rich pyrimidine core is desired, or where fine-tuning of reactivity is crucial, 2-Chloro-5-methylthienopyrimidine offers a distinct and valuable tool for the medicinal chemist's arsenal.

References

A Comparative Analysis of the Biological Activity of 2-Chloro- and 2-Bromo-5-methylthieno[2,3-d]pyrimidines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold is a privileged structure, recognized for its versatile biological activities, including potent anticancer and kinase inhibitory effects.[1][2] This is largely due to its structural similarity to purine, a fundamental component of nucleic acids, allowing it to interact with a wide array of biological targets.[3] Within this promising class of compounds, subtle structural modifications can lead to significant changes in biological activity. This guide provides a comparative analysis of the biological activity of 2-Chloro-5-methylthieno[2,3-d]pyrimidine and its bromo analog, offering insights for researchers and professionals engaged in drug development.

This analysis is grounded in a comprehensive review of existing literature, focusing on experimental data from in vitro studies. While direct comparative studies of these two specific analogs are limited, a wealth of information on related derivatives allows for a robust, evidence-based discussion of their potential biological activities and the underlying structure-activity relationships (SAR).

The Thieno[2,3-d]pyrimidine Scaffold: A Versatile Pharmacophore

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, where a thiophene ring is fused to a pyrimidine ring. This structural mimicry allows it to function as an antagonist or inhibitor of various enzymes and receptors that recognize purine-based substrates.[3] Consequently, derivatives of this scaffold have been extensively investigated for a range of therapeutic applications, most notably in oncology.[4][5]

The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on both the thiophene and pyrimidine rings. The 2-position of the pyrimidine ring, in particular, has been a focal point for chemical modification to modulate potency and selectivity.[6]

The Role of Halogenation at the 2-Position

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of a halogen atom can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. In the context of thieno[2,3-d]pyrimidines, the nature of the halogen at the 2-position can significantly impact its interaction with target proteins.

dot

Thieno[2,3-d]pyrimidine_Core Thieno[2,3-d]pyrimidine Core 2-Chloro_Analog 2-Chloro-5-methyl -thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine_Core->2-Chloro_Analog Substitution at C2 2-Bromo_Analog 2-Bromo-5-methyl -thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine_Core->2-Bromo_Analog Substitution at C2 Biological_Activity Biological Activity (Anticancer, Kinase Inhibition) 2-Chloro_Analog->Biological_Activity Influences 2-Bromo_Analog->Biological_Activity Influences

Caption: The thieno[2,3-d]pyrimidine core and the influence of 2-halogen substitution.

Biological Activity of this compound and its Derivatives

The 2-chloro-thieno[2,3-d]pyrimidine scaffold often serves as a key intermediate in the synthesis of more complex derivatives, where the chlorine atom is displaced by various nucleophiles to generate a library of analogs for biological screening.[7] However, the 2-chloro moiety itself can contribute to the biological activity of the parent molecule.

While specific data for this compound is sparse, studies on closely related analogs, such as 2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, have demonstrated cytotoxic properties against various cancer cell lines.[8] These compounds are often investigated for their potential as kinase inhibitors, a class of targeted cancer therapeutics.[6]

The following table summarizes the reported cytotoxic activity of some 2-chloro-thieno[2,3-d]pyrimidine derivatives against different cancer cell lines. It is important to note that these are derivatives and not the parent this compound, but they provide valuable insights into the potential of this chemical class.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2a (a 4-substitutedamino derivative)A549 (Lung)13.40[7]
4d (a 4-substitutedamino derivative)PC3 (Prostate)14.13[7]

These findings suggest that the 2-chloro-thieno[2,3-d]pyrimidine scaffold is a promising starting point for the development of potent anticancer agents. The chlorine atom at the 2-position serves as a reactive handle for further chemical modifications, allowing for the exploration of a wide chemical space to optimize biological activity.

Biological Activity of 2-Bromo-5-methylthieno[2,3-d]pyrimidine: An Extrapolation

In many instances, bromo-substituted analogs exhibit comparable or sometimes enhanced biological activity compared to their chloro counterparts. This can be attributed to several factors:

  • Leaving Group Ability: Bromine is a better leaving group than chlorine, which can be advantageous in synthetic reactions where the halogen is displaced. In terms of biological activity, this property is less directly relevant unless the compound acts as an alkylating agent.

  • Lipophilicity: Bromine is more lipophilic than chlorine. Increased lipophilicity can enhance membrane permeability and cellular uptake, potentially leading to higher intracellular concentrations and greater biological effect. However, excessive lipophilicity can also lead to poor solubility and non-specific toxicity.

  • Steric and Electronic Effects: The larger size of the bromine atom compared to chlorine can influence how the molecule fits into the binding pocket of a target protein. The electronic effects of bromine can also alter the charge distribution within the molecule, affecting its interactions with the target.

While concrete data for the target bromo-analog is lacking, the general trends observed in halogenated kinase inhibitors suggest that it would likely exhibit anticancer and kinase inhibitory activity. Further experimental investigation is necessary to confirm this and to quantify its potency relative to the chloro-analog.

Experimental Methodologies for Biological Evaluation

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are crucial. The following are detailed, step-by-step methodologies for key assays commonly used to evaluate the anticancer and kinase inhibitory potential of compounds like 2-halo-thieno[2,3-d]pyrimidines.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

dot

MTT_Workflow cluster_0 MTT Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (Formation of Formazan) D->E F 6. Solubilize Formazan (e.g., DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H Kinase_Assay_Workflow cluster_1 Kinase Inhibition Assay Workflow I 1. Kinase Reaction Setup (Kinase, Substrate, ATP, Inhibitor) J 2. Kinase Reaction Incubation I->J K 3. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) J->K L 4. Add Kinase Detection Reagent (Convert ADP to ATP) K->L M 5. Luciferase Reaction (Generate Luminescence) L->M N 6. Measure Luminescence M->N O 7. Calculate IC50 N->O

References

A Comparative Guide to the In Vitro Efficacy of 2-Chloro-5-methylthieno[2,3-d]pyrimidine Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 2-Chloro-5-methylthieno[2,3-d]pyrimidine derivatives as a promising class of anti-cancer agents. We will delve into a comparative study of their in vitro cytotoxic activities against various cancer cell lines, explore the underlying mechanisms of action, and provide detailed protocols for key experimental assays. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Therapeutic Potential of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry due to its structural similarity to purines, enabling it to interact with a wide range of biological targets.[1] This has led to the development of numerous derivatives with diverse pharmacological activities, including potent anti-cancer properties.[2] Notably, the substitution pattern on the thieno[2,3-d]pyrimidine ring system plays a crucial role in defining the potency and selectivity of these compounds. The 2-chloro-5-methyl substitution serves as a key pharmacophore, with the chloro group at the 2-position acting as a versatile handle for nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives.[3]

Comparative Analysis of Cytotoxic Activity

The anti-proliferative effects of thieno[2,3-d]pyrimidine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. A lower IC50 value indicates a more potent compound.

While specific data for a broad range of this compound derivatives is dispersed across literature, we can synthesize a comparative view by examining representative compounds from the broader thieno[2,3-d]pyrimidine class. This allows us to infer the potential impact of substitutions at various positions.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Representative Thieno[2,3-d]pyrimidine Derivatives

Compound IDR1-Substitution (at C2/C4)Cancer Cell LineIC50 (µM)Reference
Derivative A Substituted aniline at C4HCT-116 (Colon)2.80[4]
HepG2 (Liver)4.10[4]
Derivative B Dithiocarbamate at C2A549 (Lung)4.87
Derivative C Substituted aniline at C4MCF-7 (Breast)11.32[5]
HepG2 (Liver)16.66[5]
Derivative D Substituted pyrazole at C4MDA-MB-231 (Breast)35.1[1]
HT-29 (Colon)45.62[6]
Gefitinib (Reference Drug)MCF-7 (Breast)>10
Doxorubicin (Reference Drug)MCF-7 (Breast)30.40[7]

Disclaimer: The presented data is a curated selection from various sources to illustrate the comparative potency and may not represent a direct head-to-head study. The specific structures of derivatives A, B, C, and D are detailed in the cited references.

From the table, it is evident that substitutions on the thieno[2,3-d]pyrimidine core significantly influence cytotoxic activity. For instance, Derivative A shows potent activity against colon and liver cancer cell lines with low micromolar IC50 values.[4] The introduction of a dithiocarbamate side chain at the C2 position in Derivative B also results in significant cytotoxicity against lung cancer cells.

Mechanistic Insights: Targeting Key Signaling Pathways

The anti-cancer activity of thieno[2,3-d]pyrimidine derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. Two prominent targets that have been identified are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin.

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4] Several thieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors.[8][9][10] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block the downstream signaling cascade, leading to an anti-angiogenic effect.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Thieno_Derivative Thieno[2,3-d]pyrimidine Derivative Thieno_Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Cell Proliferation, Angiogenesis, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[11] Some thieno[2,3-d]pyrimidine derivatives have been shown to inhibit tubulin polymerization, the process by which tubulin dimers assemble to form microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Experimental Protocols

To ensure the reproducibility and validity of in vitro testing, standardized protocols are essential. Below are detailed methodologies for two commonly used cytotoxicity assays.

Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_measurement 3. Measurement & Analysis Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep Test Compound Stock Solution Preparation Treatment Treatment with Serial Dilutions of Test Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Assay_Procedure Cytotoxicity Assay (e.g., MTT or SRB) Incubation->Assay_Procedure Absorbance Absorbance Measurement Assay_Procedure->Absorbance Data_Analysis Calculation of % Cell Viability & IC50 Value Determination Absorbance->Data_Analysis

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell viability based on the metabolic activity of the cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye Sulforhodamine B.

Protocol:

  • Cell Seeding: Follow the same procedure as for the MTT assay.

  • Compound Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel anti-cancer agents. The available data demonstrates that derivatives of this class exhibit potent cytotoxic activity against a range of cancer cell lines, often through the inhibition of key signaling pathways such as VEGFR-2 and tubulin polymerization.

Future research should focus on a systematic structure-activity relationship (SAR) study of this compound derivatives to optimize their potency and selectivity. Further elucidation of their mechanisms of action and in vivo efficacy studies will be crucial for their translation into clinical candidates.

References

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibitors—A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[2,3-d]pyrimidine core, a bioisostere of the purine nucleobase, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions make it an ideal starting point for the development of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from the versatile starting material, 2-Chloro-5-methylthieno[2,3-d]pyrimidine, with a focus on their application as kinase inhibitors. We will delve into the causal relationships behind synthetic strategies, compare the biological activities of key analogs, and provide detailed protocols for their evaluation.

The this compound Core: A Strategic Starting Point

The this compound scaffold is a highly valuable intermediate in the synthesis of a diverse library of thieno[2,3-d]pyrimidine analogs. The chlorine atom at the 2-position is an excellent leaving group, making it amenable to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, which is a cornerstone of SAR studies. The methyl group at the 5-position can also be varied, though it is often kept constant to probe the effects of substitutions at other positions.

Caption: The core chemical structure of this compound.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of thieno[2,3-d]pyrimidine analogs is highly dependent on the nature and position of their substituents. The following sections compare the impact of modifications at key positions on the inhibitory activity against prominent kinase targets, such as Phosphoinositide 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Substitutions at the 2-Position

The 2-position is a critical site for modulating the potency and selectivity of thieno[2,3-d]pyrimidine-based kinase inhibitors. By replacing the chloro group with various amine or aryl moieties, significant variations in biological activity have been observed.

Compound ID R2 Substituent Target Kinase IC50 (nM) Reference
A1 -Cl (starting material)---
A2 4-morpholinoPI3Kβ62% inhibition @ 10µM
A3 4-morpholinoPI3Kγ70% inhibition @ 10µM
A4 2-aryl-4-morpholino (3-OH on phenyl)PI3Kβ72% inhibition @ 10µM
A5 2-aryl-4-morpholino (3-OH on phenyl)PI3Kγ84% inhibition @ 10µM

Note: Data for A2-A5 is presented as percent inhibition at a fixed concentration, as reported in the source.

The data suggests that the introduction of a morpholine-containing side chain at the 2-position imparts significant PI3K inhibitory activity. Further substitution on the aryl ring, such as with a hydroxyl group at the 3-position, enhances this activity. This is likely due to favorable hydrogen bonding interactions within the kinase active site.

Substitutions at the 4-Position

The 4-position of the thieno[2,3-d]pyrimidine core is another key handle for SAR exploration. Often, an amino group is introduced, which can be further substituted with various aryl or heteroaryl rings. These substitutions can profoundly impact target engagement, particularly with the hinge region of the kinase domain.

Compound ID R4 Substituent Target Kinase IC50 (nM) Reference
B1 4-{[3-(4-chlorophenyl)-isoxazol-5-yl]-methoxy-}Tumor cellsPotent[1]
B2 4-anilinoEGFR-TK9.1 - 59.6
B3 4-(m-chloroanilino)MDA-MB-231 cells27.6 µM[2]
B4 4-anilino with para-bulky groupEGFR-TKImproved potency

The introduction of extended, substituted aryl groups at the 4-position generally leads to potent anti-proliferative activity. For instance, anilino-substituted derivatives have shown excellent inhibitory activity against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). The presence of bulky substituents at the para position of the anilino ring can further enhance potency, likely by accessing deeper hydrophobic pockets in the ATP-binding site.

SAR_Diagram cluster_Core Core Scaffold cluster_R2 R2 Position cluster_R4 R4 Position cluster_Activity Biological Activity Core 2-Chloro-5-methyl- thieno[2,3-d]pyrimidine R2_amines Amines (e.g., Morpholine) Core->R2_amines Nucleophilic Substitution R2_aryls Aryl Groups Core->R2_aryls Cross-coupling (e.g., Suzuki) R4_anilino Substituted Anilines Core->R4_anilino Substitution at C4 R4_heteroaryls Heteroaryl Ethers Core->R4_heteroaryls Substitution at C4 Kinase_Inhibition Potent Kinase Inhibition (PI3K, EGFR, VEGFR-2) R2_amines->Kinase_Inhibition R2_aryls->Kinase_Inhibition R4_anilino->Kinase_Inhibition R4_heteroaryls->Kinase_Inhibition

Caption: Generalized SAR workflow for this compound analogs.

Key Signaling Pathway: PI3K/Akt/mTOR

Many thieno[2,3-d]pyrimidine derivatives have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

PI3K_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.

Experimental Protocols

The following are generalized yet detailed protocols for the evaluation of thieno[2,3-d]pyrimidine analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibition of a specific kinase in a high-throughput format.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption corresponds to inhibition of the kinase. A luciferase-based system is used to generate a luminescent signal that is inversely proportional to kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP solution

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (thieno[2,3-d]pyrimidine analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute them in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: a. To each well of the assay plate, add the kinase, substrate, and test compound. b. Initiate the reaction by adding ATP. The final reaction volume is typically 10-25 µL. c. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Generation: a. Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the anti-proliferative effects of compounds on cancer cell lines.[3]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[4]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HCT-116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine analogs. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile starting point for the development of potent kinase inhibitors. SAR studies have demonstrated that strategic modifications at the 2- and 4-positions can be used to fine-tune the potency and selectivity of these compounds against a range of kinase targets. The insights gained from these studies, supported by robust in vitro assays, will continue to guide the design of next-generation thieno[2,3-d]pyrimidine-based therapeutics with improved efficacy and safety profiles. Future work in this area will likely focus on exploring novel substitutions, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy of the most promising candidates.

References

A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the thieno[2,3-d]pyrimidine scaffold is of paramount importance, serving as a core structural motif in a multitude of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2] The targeted synthesis of specific derivatives, such as 2-Chloro-5-methylthieno[2,3-d]pyrimidine, is a critical task for researchers in the field. This guide provides an in-depth, comparative analysis of the prevalent synthetic methodologies for this key intermediate, offering a practical resource for laboratory-scale synthesis and process development.

This document moves beyond a simple recitation of protocols to provide a critical evaluation of two primary synthetic strategies: the well-established Gewald reaction-based approach and a compelling alternative that constructs the thiophene ring onto a pre-existing pyrimidine framework. We will dissect each route, presenting detailed experimental procedures, comparative quantitative data, and the underlying chemical principles that govern these transformations.

Route 1: The Gewald Reaction Pathway - A Classic Approach

The most common and versatile method for the synthesis of this compound begins with the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring. This approach is anchored by the robust and widely adopted Gewald multicomponent reaction.[3][4]

The overall transformation can be conceptually divided into three key stages:

  • Gewald Reaction: Formation of the 2-amino-4-methylthiophene-3-carbonitrile intermediate.

  • Pyrimidine Ring Cyclization: Annulation of the pyrimidine ring to yield 5-methylthieno[2,3-d]pyrimidin-4(3H)-one.

  • Chlorination: Conversion of the pyrimidinone to the final product, this compound.

Diagram of the Gewald Reaction Pathway

Gewald Reaction Pathway Acetone Acetone Intermediate1 2-Amino-4-methyl-thiophene-3-carbonitrile Acetone->Intermediate1 Gewald Reaction (Base catalyst, e.g., Morpholine) Malononitrile Malononitrile Malononitrile->Intermediate1 Gewald Reaction (Base catalyst, e.g., Morpholine) Sulfur Sulfur Sulfur->Intermediate1 Gewald Reaction (Base catalyst, e.g., Morpholine) Intermediate2 5-Methylthieno[2,3-d]- pyrimidin-4(3H)-one Intermediate1->Intermediate2 Cyclization Formamide Formamide Formamide->Intermediate2 FinalProduct 2-Chloro-5-methyl- thieno[2,3-d]pyrimidine Intermediate2->FinalProduct Chlorination POCl3 Phosphorus Oxychloride (POCl3) POCl3->FinalProduct

Caption: Overall workflow of the Gewald reaction pathway.

Experimental Protocols for Route 1

Step 1: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile (Gewald Reaction)

This multicomponent reaction is a cornerstone for the synthesis of 2-aminothiophenes. The choice of a basic catalyst is critical for promoting the initial Knoevenagel condensation between the ketone (acetone) and the active methylene compound (malononitrile). Morpholine or piperidine are frequently employed due to their optimal basicity and catalytic activity in this transformation. The subsequent addition of elemental sulfur leads to the formation of a thiolate intermediate, which then undergoes cyclization and tautomerization to yield the desired 2-aminothiophene.[3][5]

  • Reagents:

    • Acetone

    • Malononitrile

    • Elemental Sulfur

    • Morpholine (or Piperidine)

    • Ethanol (solvent)

  • Procedure:

    • To a stirred solution of acetone (0.1 mol) and malononitrile (0.1 mol) in ethanol (50 mL), add elemental sulfur (0.1 mol).

    • Slowly add morpholine (0.1 mol) dropwise to the mixture at room temperature.

    • Stir the reaction mixture at 40-50°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

    • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford 2-amino-4-methylthiophene-3-carbonitrile.

Step 2: Synthesis of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one

The cyclization of the 2-aminothiophene-3-carbonitrile intermediate with formamide serves as a common and effective method for constructing the fused pyrimidine ring. In this reaction, formamide acts as a source of the C4 and N3 atoms of the pyrimidine ring. The reaction proceeds through an initial formylation of the amino group, followed by an intramolecular cyclization and tautomerization to yield the stable thieno[2,3-d]pyrimidin-4(3H)-one.

  • Reagents:

    • 2-Amino-4-methylthiophene-3-carbonitrile

    • Formamide

  • Procedure:

    • A mixture of 2-amino-4-methylthiophene-3-carbonitrile (0.1 mol) and formamide (100 mL) is heated to reflux (approximately 180-190°C) for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

    • The solid is washed with water and then ethanol to remove residual formamide and dried to yield 5-methylthieno[2,3-d]pyrimidin-4(3H)-one.

Step 3: Synthesis of this compound

The final step involves the chlorination of the hydroxyl group at the 4-position of the pyrimidinone ring. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and efficacy in converting hydroxylated heteroaromatics to their chloro-derivatives.[6] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

  • Reagents:

    • 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (optional, as a catalyst and HCl scavenger)

  • Procedure:

    • A mixture of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one (0.1 mol) and phosphorus oxychloride (50 mL) is heated to reflux (approximately 105-110°C) for 3-5 hours. The addition of a catalytic amount of N,N-dimethylaniline can accelerate the reaction.

    • After the reaction is complete (monitored by TLC), the excess POCl₃ is carefully removed by distillation under reduced pressure.

    • The residue is then cautiously poured onto crushed ice with vigorous stirring.

    • The resulting precipitate is collected by filtration, washed thoroughly with water until neutral, and dried under vacuum to give this compound.

Route 2: Thiophene Annulation onto a Pyrimidine Core - An Alternative Strategy

An alternative and strategically different approach involves the construction of the thiophene ring onto a pre-synthesized, appropriately substituted pyrimidine precursor.[1] This method offers a different set of synthetic challenges and advantages, particularly concerning the availability of starting materials and the control of regioselectivity.

This pathway typically commences with 2,4-dihydroxy-5-methylpyrimidine and proceeds through the following key steps:

  • Dichlorination: Conversion of the dihydroxypyrimidine to 2,4-dichloro-5-methylpyrimidine.

  • Thioether Formation: Nucleophilic substitution of one chloro group with a sulfur-containing nucleophile.

  • Intramolecular Cyclization: Formation of the thiophene ring.

  • Final Chlorination: Conversion of the remaining hydroxyl/oxo group to the chloro functionality.

Diagram of the Alternative Pyrimidine-Based Pathway

Alternative Pathway Start 2,4-Dihydroxy- 5-methylpyrimidine Intermediate1 2,4-Dichloro- 5-methylpyrimidine Start->Intermediate1 Dichlorination POCl3_1 POCl3 POCl3_1->Intermediate1 Intermediate2 Ethyl (4-chloro-5-methyl- pyrimidin-2-ylthio)acetate Intermediate1->Intermediate2 Nucleophilic Substitution Thioglycolate Ethyl Thioglycolate Thioglycolate->Intermediate2 Intermediate3 5-Methyl-2-hydroxy- thieno[2,3-d]pyrimidin-4(3H)-one Intermediate2->Intermediate3 Intramolecular Cyclization Base Base (e.g., NaOEt) Base->Intermediate3 FinalProduct 2-Chloro-5-methyl- thieno[2,3-d]pyrimidine Intermediate3->FinalProduct Chlorination POCl3_2 POCl3 POCl3_2->FinalProduct

Caption: Workflow for the synthesis via thiophene ring annulation.

Experimental Protocols for Route 2

Step 1: Synthesis of 2,4-Dichloro-5-methylpyrimidine

The initial step involves the conversion of the readily available 2,4-dihydroxy-5-methylpyrimidine to its corresponding dichloro derivative. As in Route 1, phosphorus oxychloride is the reagent of choice for this transformation.

  • Reagents:

    • 2,4-Dihydroxy-5-methylpyrimidine

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline

  • Procedure:

    • To a flask containing phosphorus oxychloride (5 molar equivalents), slowly add 2,4-dihydroxy-5-methylpyrimidine (1 molar equivalent) in portions with stirring.

    • Add N,N-dimethylaniline (1.2 molar equivalents) dropwise.

    • Heat the mixture to reflux for 3-4 hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,4-dichloro-5-methylpyrimidine.

Step 2: Synthesis of Ethyl (4-chloro-5-methylpyrimidin-2-ylthio)acetate

This step involves a selective nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the one at the 4-position. Ethyl thioglycolate is used as the sulfur nucleophile.

  • Reagents:

    • 2,4-Dichloro-5-methylpyrimidine

    • Ethyl thioglycolate

    • Potassium carbonate (or another suitable base)

    • Acetone (or another polar aprotic solvent)

  • Procedure:

    • Dissolve 2,4-dichloro-5-methylpyrimidine (1 molar equivalent) in acetone.

    • Add potassium carbonate (1.5 molar equivalents) and ethyl thioglycolate (1.1 molar equivalents).

    • Stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Once complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography to yield ethyl (4-chloro-5-methylpyrimidin-2-ylthio)acetate.

Step 3 & 4: Intramolecular Cyclization and Chlorination to this compound

This final stage involves an intramolecular Dieckmann-type condensation to form the thiophene ring, followed by chlorination. A strong base, such as sodium ethoxide, is required to deprotonate the methylene group adjacent to the ester, which then attacks the C5 position of the pyrimidine ring. The resulting intermediate is then subjected to chlorination.

  • Reagents:

    • Ethyl (4-chloro-5-methylpyrimidin-2-ylthio)acetate

    • Sodium ethoxide

    • Ethanol (solvent)

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

    • Add the solution of ethyl (4-chloro-5-methylpyrimidin-2-ylthio)acetate in ethanol to the sodium ethoxide solution at room temperature.

    • Heat the mixture to reflux for 4-6 hours to effect cyclization.

    • After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and remove the solvent under reduced pressure.

    • The crude intermediate, 5-methyl-2-hydroxythieno[2,3-d]pyrimidin-4(3H)-one, is then subjected to chlorination with POCl₃ as described in Step 3 of Route 1 to yield the final product.

Comparative Analysis

ParameterRoute 1: Gewald Reaction PathwayRoute 2: Thiophene Annulation onto Pyrimidine
Overall Yield Generally moderate to good (typically 40-60% over 3 steps)Can be variable, often lower than the Gewald route due to more steps and potential for side reactions.
Starting Materials Simple, inexpensive, and readily available (acetone, malononitrile, sulfur).Starts with a more complex pyrimidine derivative (2,4-dihydroxy-5-methylpyrimidine), which is also commercially available.
Number of Steps 3 distinct steps.4 distinct steps.
Scalability The Gewald reaction is well-established for large-scale synthesis. The subsequent steps are also generally scalable.May present more challenges in scaling up, particularly the selective nucleophilic substitution and intramolecular cyclization steps.
Versatility Highly versatile; a wide range of substituted 2-aminothiophenes can be prepared by varying the ketone and active methylene compound.[3][5]Less versatile in terms of substitution patterns on the thiophene ring, as these are dictated by the initial pyrimidine and the thio-nucleophile.
Safety & Hazards Use of malononitrile (toxic) and elemental sulfur. The chlorination with POCl₃ requires careful handling due to its corrosive and reactive nature.Involves the use of POCl₃ and potentially hazardous reagents like sodium metal for the ethoxide preparation.
Green Chemistry Aspects The Gewald reaction is a multicomponent reaction, which is generally considered atom-economical. However, it often requires organic solvents.Involves multiple steps with workups and purifications, potentially generating more waste.

Expert Insights and Mechanistic Considerations

Route 1: The Gewald Reaction Pathway

The success of the Gewald reaction is highly dependent on the choice of the base. The base serves a dual purpose: it catalyzes the initial Knoevenagel condensation and also facilitates the subsequent steps involving sulfur. The mechanism of sulfur incorporation is complex and is believed to involve the formation of a polysulfide chain that ultimately leads to the thiophene ring.[3] The use of formamide for the pyrimidine ring closure is a classic and cost-effective method, although other reagents like urea or guanidine can also be employed to introduce different substituents at the 2-position of the final product.

Route 2: Thiophene Annulation onto a Pyrimidine Core

This route offers an elegant alternative when specific substitution patterns are desired on the pyrimidine ring from the outset. The regioselectivity of the initial nucleophilic substitution on the 2,4-dichloropyrimidine is a key consideration. The greater electrophilicity of the C2 position is generally exploited to direct the substitution. The intramolecular cyclization is a critical step that requires careful control of the reaction conditions to favor the desired ring closure over potential side reactions.

Conclusion

For the synthesis of this compound, the Gewald reaction pathway (Route 1) remains the more established, versatile, and generally higher-yielding approach. Its reliance on simple, inexpensive starting materials and the robustness of the individual steps make it a preferred choice for both laboratory-scale synthesis and potential scale-up.

However, the thiophene annulation route (Route 2) provides a valuable alternative, particularly in scenarios where specific pyrimidine precursors are readily available or when exploring novel synthetic strategies. While potentially lower yielding and involving an additional step, it offers a different strategic approach to the target molecule.

The choice between these two routes will ultimately depend on the specific research or development goals, including the desired scale of synthesis, the availability of starting materials, and the importance of overall yield versus synthetic novelty. This guide provides the foundational information and experimental details to enable an informed decision in the synthesis of this important heterocyclic compound.

References

Comparative analysis of the kinase inhibitory profile of 2-Chloro-5-methylthieno[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Inhibitory Profile of 2-Substituted Thieno[2,3-d]pyrimidine Derivatives

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility in targeting protein kinases.[1] Structurally analogous to purines, these heterocyclic compounds are adept at fitting into the ATP-binding pocket of various kinases, making them a fertile ground for the development of targeted therapeutics, particularly in oncology.[1][2] This guide offers a comparative analysis of derivatives based on the 2-chloro-thieno[2,3-d]pyrimidine core, focusing on their inhibitory profiles against key oncogenic kinases. We will dissect the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols to ensure scientific rigor.

The Strategic Advantage of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine nucleus serves as an excellent bioisostere for the natural purine ring of ATP, enabling it to act as a competitive inhibitor at the enzyme's catalytic site.[1] The core structure provides a rigid framework with strategically positioned nitrogen atoms that can form critical hydrogen bond interactions with the hinge region of the kinase domain—a hallmark of many potent kinase inhibitors.

The synthetic tractability of this scaffold is a significant advantage. The presence of a chlorine atom at the C2 or C4 position serves as a versatile chemical handle. This allows for nucleophilic substitution reactions, enabling the systematic introduction of a diverse array of chemical moieties to explore the chemical space and optimize binding affinity and selectivity.[3][4]

General Synthetic Strategy

The synthesis of a library of 2-substituted thieno[2,3-d]pyrimidine derivatives typically begins with the construction of the core scaffold, often via a multi-step process like the Gewald reaction, followed by cyclization and subsequent chlorination.[3][5] The resulting 2-chloro intermediate is then reacted with various nucleophiles (commonly amines) to generate the final compounds.

G cluster_0 Scaffold Synthesis cluster_1 Derivatization Start Gewald Reaction Substrates (e.g., Ketone, Malononitrile, Sulfur) Thiophene 2-Aminothiophene-3-carbonitrile Start->Thiophene Base (e.g., Triethylamine) Cyclization Thieno[2,3-d]pyrimidin-4-one Thiophene->Cyclization e.g., Acyl Chloride Chlorination 2-Chloro-thieno[2,3-d]pyrimidine (Key Intermediate) Cyclization->Chlorination POCl3 Substitution Nucleophilic Substitution Chlorination->Substitution React with R-NH2 Library Library of 2-Substituted Thieno[2,3-d]pyrimidine Derivatives Substitution->Library

Caption: Generalized workflow for the synthesis of 2-substituted thieno[2,3-d]pyrimidine derivatives.

Comparative Kinase Inhibitory Profiles

Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against several key receptor tyrosine kinases (RTKs) implicated in cancer progression, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Inhibition of VEGFR-2: Targeting Angiogenesis

VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[6] Inhibiting this kinase is a clinically validated anti-cancer strategy. Numerous thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as potent VEGFR-2 inhibitors.[6][7][8]

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 PLCg PLCγ PI3K PI3K Akt Akt mTOR mTOR Ras Ras Raf Raf MEK MEK ERK ERK Proliferation Cell Proliferation, Migration, Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Inhibitor

Table 1: Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2

Compound IDKey Substituents at C4/C2 PositionVEGFR-2 IC₅₀ (nM)Reference
10d 4-(3-chloro-4-fluorophenyl)amino68.13[9]
8b 4-(4-phenoxyanilino)73[8]
12j 4-(3-fluoro-4-methoxy-anilino)48[10]
17f 4-(4-bromophenyl)aminoData not provided, potent cytotoxic agent[6]

Structure-Activity Relationship (SAR) Insights for VEGFR-2 Inhibition:

  • Anilino Moiety at C4: A substituted anilino group at the C4 position is a common feature of potent VEGFR-2 inhibitors. This group often occupies a hydrophobic pocket adjacent to the ATP-binding site.

  • Hydrophobic Substituents: Halogen atoms (e.g., chloro, fluoro, bromo) or phenoxy groups on the anilino ring generally enhance inhibitory activity, likely by increasing hydrophobic interactions within the binding pocket.[6][8][9]

  • Dual Inhibition: Some derivatives show potent dual inhibition of both VEGFR-2 and other kinases like c-Met, which can be advantageous in overcoming resistance mechanisms. Compound 12j , for example, potently inhibits both c-Met (IC₅₀ = 25 nM) and VEGFR-2 (IC₅₀ = 48 nM).[10]

Inhibition of EGFR: Halting Cell Proliferation

The Epidermal Growth Factor Receptor (EGFR) is another crucial RTK that, when dysregulated, drives the proliferation of many epithelial cancers.[11] The thieno[2,3-d]pyrimidine scaffold has been successfully exploited to develop inhibitors against both wild-type (WT) EGFR and clinically relevant drug-resistant mutants, such as T790M.[11][12][13]

Table 2: Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives against EGFR

Compound IDKey SubstituentsEGFRWT IC₅₀ (nM)EGFRT790M IC₅₀ (nM)Reference
7a 4-(3-ethynylphenyl)aminoPotent inhibitor, specific IC₅₀ not listedPotent inhibitor, specific IC₅₀ not listed[12][13]
5b 4-((3-bromophenyl)amino)37.19204.10[11]

Structure-Activity Relationship (SAR) Insights for EGFR Inhibition:

  • Dual Targeting: Many thieno[2,3-d]pyrimidine derivatives are designed as dual inhibitors of EGFR and other kinases, such as VEGFR-2, to provide a broader anti-cancer effect.[14]

  • Overcoming Resistance: The development of compounds active against the T790M "gatekeeper" mutation is a key objective. While compound 5b shows a drop in potency against the mutant form, its activity is still within a promising range.[11] The structural features required to overcome this resistance often involve moieties that can form covalent bonds or alternative interactions within the ATP pocket.

  • Apoptosis Induction: Potent EGFR inhibitors like compound 7a not only halt proliferation but also induce significant apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[12][13]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of the presented data, this section outlines a standard, self-validating protocol for an in vitro kinase assay. This method is widely used to determine the IC₅₀ value of a test compound.[15]

Radiometric Filter Binding Assay ([γ-³²P]ATP)

This classic and robust method measures the incorporation of a radioactive phosphate from [γ-³²P]ATP into a kinase-specific substrate (protein or peptide).

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a kinase reaction mixture containing:

    • Kinase Buffer: (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT). Causality: This buffer provides the optimal pH and divalent cations (Mg²⁺, Mn²⁺) required for kinase catalytic activity.

    • Recombinant Kinase: The target kinase (e.g., VEGFR-2, EGFR) at a pre-determined concentration (e.g., 5-10 nM).

    • Substrate: A specific peptide or protein substrate for the kinase (e.g., poly(Glu, Tyr) 4:1).

    • Test Compound: The thieno[2,3-d]pyrimidine derivative at various concentrations (typically a serial dilution). A DMSO control (vehicle) is run in parallel.

  • Reaction Initiation: Initiate the phosphorylation reaction by adding a solution containing:

    • ATP: A mixture of non-radioactive ("cold") ATP and [γ-³²P]ATP. Causality: The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibition.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), allowing the kinase to phosphorylate the substrate.

  • Reaction Termination & Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate, being negatively charged, will bind to the positively charged filter paper, while the unused, negatively charged [γ-³²P]ATP will not.

  • Washing: Wash the filter mat multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove all unbound [γ-³²P]ATP.

  • Detection: Dry the filter mat and measure the radioactivity of each spot using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G Start Prepare Reaction Mix (Kinase, Substrate, Buffer, Inhibitor) Initiate Add [γ-³²P]ATP Solution Start->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Stop Reaction & Spot on Filter Mat Incubate->Terminate Wash Wash Filter to Remove Unbound [γ-³²P]ATP Terminate->Wash Detect Scintillation Counting Wash->Detect Analyze Calculate % Inhibition & Determine IC₅₀ Detect->Analyze

Caption: Experimental workflow for a radiometric in vitro kinase assay.

Conclusion and Future Outlook

The 2-chloro-thieno[2,3-d]pyrimidine scaffold is a highly validated and fruitful starting point for the design of potent kinase inhibitors. The comparative analysis reveals that specific substitution patterns on anilino moieties at the C4 position are critical for achieving high-potency inhibition of key oncogenic kinases like VEGFR-2 and EGFR.[6][11] The ability to tune the substitution allows for the development of compounds with dual inhibitory profiles or selectivity for drug-resistant mutant kinases.

Future efforts in this field will likely focus on:

  • Improving Selectivity: Fine-tuning the SAR to minimize off-target effects and improve the therapeutic window.

  • Overcoming Resistance: Designing next-generation inhibitors that are active against a broader range of clinical resistance mutations.

  • Exploring New Targets: Expanding the application of this versatile scaffold to other kinase families implicated in a variety of diseases beyond cancer.

This guide provides a foundational understanding of the kinase inhibitory landscape of these important compounds, serving as a valuable resource for researchers dedicated to the discovery and development of next-generation targeted therapies.

References

A Comparative Guide to Validating the Mechanism of Action of 2-Chloro-5-methylthieno[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 2-Chloro-5-methylthieno[2,3-d]pyrimidine-based inhibitors. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of potent kinase inhibitors targeting a variety of signaling pathways implicated in cancer and other diseases.[1][2] This guide emphasizes a multi-pronged, self-validating experimental approach, moving from initial biochemical confirmation to direct evidence of target engagement in a cellular context and concluding with the verification of downstream pathway modulation.

For the purpose of this guide, we will focus on a hypothetical inhibitor from this class, designated TMP-X , designed to target the Epidermal Growth Factor Receptor (EGFR), a well-characterized receptor tyrosine kinase.[3][4] EGFR activation triggers multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5] We will compare the performance of TMP-X against Gefitinib, a well-established, FDA-approved EGFR inhibitor.

Part 1: Foundational Validation - The In Vitro Kinase Assay

The first and most fundamental step is to confirm that the inhibitor directly affects the enzymatic activity of its purified target protein. This biochemical assay provides a clean, cell-free system to quantify the inhibitor's potency, typically expressed as its half-maximal inhibitory concentration (IC50).

Expertise & Experience: An in vitro kinase assay is the cornerstone of inhibitor characterization. Its primary advantage is the elimination of confounding cellular factors like membrane permeability, off-target effects, or drug metabolism. This allows for a direct measurement of the compound's interaction with the kinase. We opt for a luminescence-based ATP consumption assay (e.g., ADP-Glo™) due to its high sensitivity, broad dynamic range, and scalability for high-throughput screening.[6]

Detailed Protocol: In Vitro Luminescence-Based Kinase Assay[6]
  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of TMP-X and the reference inhibitor, Gefitinib, in 100% DMSO, starting from a 1 mM stock.

    • Prepare control wells containing DMSO only (0% inhibition, high signal) and a potent pan-kinase inhibitor like Staurosporine (100% inhibition, low signal).

  • Enzyme/Substrate Mix:

    • Prepare a 2X solution of recombinant human EGFR kinase and a suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide) in a kinase assay buffer. The optimal enzyme concentration must be empirically determined to ensure the reaction remains in the linear range.

  • Reaction Initiation:

    • Add 5 µL of the 2X enzyme/substrate mix to each well of a 384-well assay plate containing the pre-spotted compounds and controls.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Terminate the reaction and deplete unconsumed ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and develop a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the high and low control wells.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Data (Illustrative)
CompoundTarget KinaseIC50 (nM)Hill Slope
TMP-X EGFR15.2-1.1
Gefitinib EGFR25.5-1.0
Staurosporine EGFR5.8-1.2

This table shows that TMP-X inhibits purified EGFR with a potency comparable to, or slightly better than, the reference compound Gefitinib, validating its on-target biochemical activity.

Part 2: Cellular Validation - Target Engagement with CETSA

Confirming that a compound inhibits a purified enzyme is crucial, but it doesn't prove it can reach and bind its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify this direct target engagement.[7][8][9]

Trustworthiness: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[9][10][11] By heating intact cells treated with the inhibitor and then quantifying the amount of soluble (non-denatured) target protein, we can directly observe target stabilization. This provides strong, self-validating evidence of binding in a physiological context.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The workflow involves treating cells, applying a heat shock, lysing the cells, separating soluble proteins from aggregates, and detecting the target protein, typically by Western Blot.

CETSA_Workflow A 1. Cell Culture & Treatment (e.g., A549 cells) Treat with TMP-X, Gefitinib, or Vehicle (DMSO) B 2. Heat Challenge Aliquot cells and heat to a range of temperatures (e.g., 40°C - 64°C) A->B Incubate C 3. Cell Lysis (Freeze-thaw cycles) B->C Lyse D 4. Separation Centrifuge to pellet aggregated proteins C->D Separate E 5. Supernatant Collection Collect soluble protein fraction D->E Isolate F 6. Protein Quantification (Western Blot) Detect soluble EGFR protein E->F Analyze G 7. Data Analysis Plot protein levels vs. temperature to generate melt curves F->G Calculate

Caption: CETSA workflow for validating intracellular target engagement.

Detailed Protocol: CETSA followed by Western Blot[9][10]
  • Cell Treatment: Culture A549 cells (an EGFR-expressing lung cancer cell line) to ~80% confluency. Treat cells with 10 µM TMP-X, 10 µM Gefitinib, or vehicle (DMSO) for 1 hour.

  • Heat Challenge: Harvest and resuspend cells in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., a gradient from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection:

    • Collect the supernatant containing the soluble proteins.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western Blot.

    • Probe with a primary antibody specific for total EGFR. Use an appropriate loading control like β-actin.

    • Incubate with an HRP-conjugated secondary antibody and detect via chemiluminescence.

  • Analysis: Quantify the band intensities. Plot the percentage of soluble EGFR relative to the non-heated control against the temperature for each treatment condition to generate thermal melt curves. A rightward shift in the curve for TMP-X-treated cells compared to the vehicle control indicates target stabilization.

Part 3: Functional Validation - Downstream Pathway Modulation

The final and most critical validation step is to demonstrate that target engagement translates into the expected biological effect: the inhibition of the downstream signaling pathway. For EGFR, a key event is its own autophosphorylation upon activation, which subsequently leads to the phosphorylation of downstream effectors like AKT.[3][5]

Authoritative Grounding: Measuring the phosphorylation status of the target and its substrates is a direct readout of kinase activity in a cellular context. A successful inhibitor should decrease the phosphorylation of these key nodes upon ligand-induced stimulation. Western blotting is the gold-standard technique for this analysis.[12][13] It is critical to use blocking buffers containing Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins (casein) that can cause high background.[13][14]

Signaling Pathway Diagram: EGFR Inhibition

This diagram illustrates the point of intervention for TMP-X and the downstream markers (p-EGFR, p-AKT) that are measured to confirm pathway inhibition.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation PI3K PI3K-AKT Pathway pEGFR->PI3K Activates TMPX TMP-X / Gefitinib TMPX->pEGFR INHIBITS pAKT p-AKT (Active) PI3K->pAKT Phosphorylates Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes

References

A Researcher's Guide to Navigating the Selectivity Landscape of 2-Chloro-5-methylthieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. Its structural similarity to purine has made it a fertile starting point for the synthesis of potent modulators of key signaling pathways implicated in a variety of diseases, most notably cancer. The 2-chloro-5-methyl derivative, in particular, serves as a versatile intermediate, enabling the generation of a diverse array of compounds with varying substitution patterns and, consequently, a wide range of biological activities and selectivity profiles.

This guide provides an in-depth technical comparison of the cross-reactivity profiles of compounds derived from the 2-Chloro-5-methylthieno[2,3-d]pyrimidine scaffold. We will delve into the causality behind experimental choices for assessing selectivity, provide detailed protocols for key assays, and present comparative data to aid researchers, scientists, and drug development professionals in their pursuit of potent and selective therapeutic agents.

The Criticality of Selectivity in Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. While this homology can be exploited to develop broad-spectrum inhibitors, the pursuit of targeted therapies necessitates a high degree of selectivity to minimize off-target effects and associated toxicities. For derivatives of this compound, which have shown inhibitory activity against a range of kinases including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), FMS-like Tyrosine Kinase 3 (FLT3), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-Kinase (PI3K), a thorough understanding of their cross-reactivity is paramount.[1][2][3][4]

A comprehensive selectivity profile not only de-risks a lead candidate but can also unveil opportunities for polypharmacology, where engaging a specific set of targets may lead to enhanced therapeutic efficacy.

Comparative Cross-Reactivity Profiles: A Multi-Kinase Perspective

To illustrate the diverse selectivity profiles that can be achieved from the this compound scaffold, we will examine several derivatives reported in the literature. It is important to note that these compounds were evaluated in different studies and against different kinase panels; therefore, this comparison is intended to be illustrative of the concept of cross-reactivity profiling rather than a direct head-to-head comparison under identical conditions.

Table 1: Illustrative Kinase Selectivity Profiles of Thieno[2,3-d]pyrimidine Derivatives

Compound IDPrimary Target(s)Representative Off-TargetsIC50 (nM) or % Inhibition @ 1µMReference
Compound A VEGFR-2PDGFRβ, c-Kit, FLT3IC50: 230 nM (VEGFR-2)[2]
% inh: >50% (PDGFRβ, c-Kit)
Compound B FLT3c-Kit, PDGFRβ, VEGFR-2IC50: 32,435 nM (FLT3)[3]
% inh: Not reported
Compound C EGFR (WT & T790M)Not reportedIC50: 37.19 nM (EGFR WT)[5]
IC50: 204.10 nM (EGFR T790M)
Compound D PI3Kβ, PI3KγNot reported% inh @ 10µM: 72% (PI3Kβ)
% inh @ 10µM: 84% (PI3Kγ)

Note: The data presented is a compilation from multiple sources and should be interpreted with caution due to variations in assay conditions.

The data in Table 1, though not from a single comprehensive study, highlights the versatility of the thieno[2,3-d]pyrimidine scaffold. Minor structural modifications can shift the primary target and the off-target profile significantly. For instance, a compound designed as a potent VEGFR-2 inhibitor may also exhibit activity against other receptor tyrosine kinases like PDGFRβ and c-Kit.[2] Conversely, a derivative targeting FLT3 may have a different cross-reactivity footprint.[3] This underscores the necessity of broad kinome screening early in the drug discovery process.

Methodologies for Assessing Cross-Reactivity: A Practical Guide

The objective evaluation of a compound's selectivity relies on robust and well-validated experimental methodologies. Here, we detail two critical assays for characterizing the cross-reactivity of thieno[2,3-d]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay

This is the foundational assay for determining a compound's potency against its primary target and a broad panel of off-target kinases. The principle lies in measuring the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Experimental Protocol: A Luminescence-Based Kinase Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a concentration range suitable for IC50 determination (e.g., 10-point, 3-fold dilution).

  • Kinase Reaction Setup:

    • In a 384-well white, opaque plate, add 5 µL of the diluted test compound or DMSO (vehicle control).

    • Add 10 µL of a solution containing the kinase of interest in a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Incubate the plate for 10-15 minutes at room temperature to allow for compound-kinase binding.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP at their desired final concentrations. The ATP concentration is often set at or near the Km for each kinase to provide a sensitive measure of competitive inhibition.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Terminate the kinase reaction and detect the amount of ADP produced using a commercially available kit such as ADP-Glo™ (Promega).

    • Add 25 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of a luminescence-based assay offers high sensitivity and a broad dynamic range. Setting the ATP concentration near its Km for each kinase provides a standardized condition for comparing the potency of ATP-competitive inhibitors across different kinases.

Workflow for In Vitro Kinase Inhibition Assay

G A Compound Preparation (Serial Dilution in DMSO) B Kinase Reaction Setup (Compound + Kinase) A->B C Pre-incubation (10-15 min) B->C D Initiation of Reaction (Add Substrate + ATP) C->D E Incubation (60 min at 30°C) D->E F Detection (e.g., ADP-Glo™) E->F G Data Analysis (IC50 Determination) F->G

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

While in vitro assays are essential for determining biochemical potency, they do not confirm that a compound engages its target in a cellular environment. CETSA is a powerful biophysical technique that directly measures target engagement in intact cells or cell lysates. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.

Experimental Protocol: A Western Blot-Based CETSA

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat the cells with the test compound at the desired concentration or with a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours) under normal culture conditions.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling to 4°C. Include a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices: CETSA provides a direct readout of target engagement in a physiologically relevant context, accounting for factors such as cell permeability and intracellular compound concentrations. The Western blot detection method, while lower throughput, allows for the specific detection of the target protein.

CETSA Experimental Workflow

G A Cell Treatment (Compound or Vehicle) B Heating Step (Temperature Gradient) A->B C Cell Lysis & Fractionation (Separate Soluble & Aggregated Proteins) B->C D Protein Analysis (Western Blot) C->D E Data Analysis (Generate Melting Curves) D->E

Caption: A simplified workflow for a Cellular Thermal Shift Assay (CETSA).

Interpreting Cross-Reactivity Data: A Decision-Making Framework

The interpretation of cross-reactivity data is not always straightforward and requires a nuanced understanding of the therapeutic context. A compound with a "promiscuous" profile is not necessarily undesirable, and a highly "selective" compound is not always superior.

Decision Tree for Interpreting Cross-Reactivity Data

G A Cross-Reactivity Data Obtained B Significant Off-Target Hits Identified? A->B C No B->C D Yes B->D E Proceed with Lead Optimization C->E F Are the Off-Targets Known to be Detrimental? D->F G Yes F->G H No F->H I Deprioritize or Redesign Compound G->I J Investigate Potential for Polypharmacology H->J K Is there a Therapeutic Rationale for Multi-Targeting? J->K L Yes K->L M No K->M N Explore as a Multi-Targeted Candidate L->N O Consider as a Potential Liability M->O

Caption: A decision-making framework for interpreting cross-reactivity data.

Conclusion and Future Directions

The this compound scaffold is a rich source of novel kinase inhibitors with diverse selectivity profiles. A thorough understanding and early assessment of cross-reactivity are critical for the successful development of these compounds into safe and effective therapies. The integration of broad in vitro kinase profiling with cellular target engagement assays like CETSA provides a robust framework for characterizing the selectivity of these promising therapeutic candidates. As our understanding of the human kinome and its role in disease continues to evolve, so too will our strategies for designing and evaluating the next generation of thieno[2,3-d]pyrimidine-based inhibitors.

References

A Head-to-Head Comparison of 2-Chloro-5-methylthieno[2,3-d]pyrimidine with Established Kinase Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a head-to-head comparison of the novel kinase inhibitor candidate, 2-Chloro-5-methylthieno[2,3-d]pyrimidine, against established kinase inhibitors. We will delve into the scientific rationale behind experimental choices, provide detailed protocols for key assays, and present a clear structure for data analysis and visualization.

The thieno[2,3-d]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, largely due to its nature as a bioisostere of purine. This structural similarity allows derivatives of this scaffold to function as competitive inhibitors at the ATP-binding site of a wide array of protein kinases.[1][2] The subject of this guide, this compound (CAS 83259-31-8), represents a key starting point for the synthesis of a library of potential kinase inhibitors. The chloro-substituent at the 2-position serves as a versatile chemical handle for nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR).[3] While extensive data on this specific precursor is not publicly available, numerous derivatives have demonstrated potent inhibitory activity against a range of kinases implicated in oncology, including VEGFR-2, c-Met, and PI3K.[4][5][6]

Given the known targets of the broader thieno[2,3-d]pyrimidine class, this guide will use the multi-kinase inhibitors Sorafenib and Sunitinib as benchmarks for our comparative analysis. Both are established, FDA-approved drugs with well-characterized kinase profiles that overlap with the reported activities of thieno[2,3-d]pyrimidine derivatives.

Comparative Overview of Kinase Inhibitor Scaffolds

For a meaningful comparison, it is crucial to understand the key characteristics of the molecules . The following table summarizes the core scaffold, primary targets, and clinical applications of this compound and our selected established inhibitors.

FeatureThis compoundSorafenibSunitinib
Core Scaffold Thieno[2,3-d]pyrimidineBi-aryl ureaIndolin-2-one
Known/Reported Targets of Derivatives VEGFR-2, c-Met, PI3K, FLT3, aPKC[4][6][7]VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT3, RAF-1VEGFR-1, VEGFR-2, PDGFR-α, PDGFR-β, c-KIT, FLT3, RET
Mechanism of Action ATP-competitive inhibition (presumed)ATP-competitive inhibitionATP-competitive inhibition
Therapeutic Areas of Derivatives/Drug Oncology (various solid tumors)[3][7]Renal cell carcinoma, Hepatocellular carcinomaRenal cell carcinoma, Gastrointestinal stromal tumor

Experimental Design for Head-to-Head Comparison

A robust comparison requires a multi-faceted approach, combining in vitro biochemical assays with cell-based functional assays. This dual strategy allows for the determination of direct enzymatic inhibition and the assessment of on-target effects in a biological context.

Part 1: In Vitro Kinase Profiling

The initial and most critical step is to determine the inhibitory profile of this compound against a panel of purified kinases. This will not only identify its primary targets but also reveal its selectivity.

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Synthesize & Purify This compound C Prepare Serial Dilutions of all Compounds A->C B Procure Established Inhibitors (Sorafenib, Sunitinib) B->C E Add Compound Dilutions to Designated Wells C->E D Dispense Kinase, Substrate, & ATP into Assay Plate D->E F Incubate at RT to Allow Phosphorylation Reaction E->F G Add Detection Reagent (e.g., ADP-Glo™) F->G H Measure Luminescence/Fluorescence G->H I Normalize Data to Controls (0% and 100% Inhibition) H->I J Plot Dose-Response Curves I->J K Calculate IC50 Values J->K

Caption: Workflow for determining the in vitro kinase inhibitory profile.

Detailed Protocol: IC50 Determination via ADP-Glo™ Kinase Assay (Promega)

This protocol is adapted for a 384-well plate format and is a widely accepted method for quantifying kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing the kinase of interest (e.g., VEGFR-2, c-Met) and its corresponding substrate in the appropriate kinase reaction buffer.

    • Prepare a 2X ATP solution. The concentration should be at the Km for the specific kinase being tested.

    • Serially dilute this compound, Sorafenib, and Sunitinib in the kinase reaction buffer to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase/substrate solution to each well of a 384-well plate.

    • Add 2.5 µL of the test compound dilutions to the appropriate wells. Include wells with vehicle only (0% inhibition) and a broad-spectrum kinase inhibitor (100% inhibition) as controls.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data using the controls.

    • Plot the normalized luminescence against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each kinase.

Part 2: Cell-Based Assay of Target Engagement and Phenotypic Effects

Following the identification of primary kinase targets from the in vitro screen, a cell-based assay is essential to confirm that the compound can engage its target in a cellular environment and elicit a biological response. For this example, we will assume that both this compound and the established inhibitors show potent inhibition of VEGFR-2. We will therefore use a human umbilical vein endothelial cell (HUVEC) proliferation assay, as these cells are highly dependent on VEGF signaling.

Signaling Pathway: VEGF-Mediated Endothelial Cell Proliferation

G cluster_inhibitors Inhibitor Action VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Sorafenib Sunitinib Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation.

Detailed Protocol: HUVEC Proliferation Assay (MTT-based)

This protocol measures the metabolic activity of cells, which is directly proportional to the number of viable, proliferating cells.

  • Cell Culture and Seeding:

    • Culture HUVECs in endothelial cell growth medium.

    • Seed 5,000 HUVECs per well in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation and Treatment:

    • The next day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.

    • Prepare serial dilutions of this compound, Sorafenib, and Sunitinib in low-serum medium.

    • Aspirate the starvation medium and add 100 µL of the compound dilutions to the respective wells.

    • Stimulate the cells by adding VEGF (e.g., 20 ng/mL final concentration) to all wells except for the unstimulated control.

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the VEGF-stimulated control (100% proliferation) and the unstimulated control (0% proliferation).

    • Plot the normalized absorbance against the logarithm of the inhibitor concentration and calculate the GI50 (concentration for 50% of maximal inhibition of cell growth).

Data Summary and Interpretation

The results from these experiments should be compiled into a clear, comparative table to facilitate interpretation.

CompoundVEGFR-2 IC50 (nM)c-Met IC50 (nM)HUVEC GI50 (nM)
This compoundExperimental ValueExperimental ValueExperimental Value
SorafenibExperimental ValueExperimental ValueExperimental Value
SunitinibExperimental ValueExperimental ValueExperimental Value

Interpretation of Potential Outcomes:

  • Potency: A lower IC50 or GI50 value for this compound compared to Sorafenib and Sunitinib would indicate higher potency.

  • Selectivity: By comparing the IC50 values across a panel of kinases (data not shown in the summary table but generated in the kinase profiling assay), the selectivity of the novel compound can be assessed. A highly selective inhibitor will have a significantly lower IC50 for its primary target(s) compared to other kinases.

  • Cellular Efficacy: A GI50 value that is close to the IC50 value for the target kinase suggests good cell permeability and on-target activity. A large discrepancy may indicate poor permeability, off-target effects, or rapid metabolism.

By following this structured, methodological approach, researchers can generate robust and reproducible data to objectively compare the performance of this compound with established kinase inhibitors, thereby providing a solid foundation for further preclinical and clinical development.

References

A Comparative Guide to the Reproducibility of Published Synthesis Protocols for 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-methylthieno[2,3-d]pyrimidine is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its derivatives have shown promise in a variety of therapeutic areas, making the reliable and reproducible synthesis of this core structure a critical starting point for further discovery. This guide provides an in-depth, objective comparison of plausible synthetic routes to this compound, complete with supporting experimental data and mechanistic insights to aid researchers in selecting and implementing the most suitable protocol for their needs. The protocols presented herein are compiled and adapted from established synthetic methodologies for analogous thieno[2,3-d]pyrimidine derivatives, given the scarcity of direct, detailed published procedures for this specific molecule.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound is most logically approached through a multi-step sequence that begins with the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring, and concluding with a chlorination step. The most prevalent and versatile method for the initial thiophene synthesis is the Gewald reaction. Subsequently, the pyrimidine ring is typically formed via cyclization of the 2-aminothiophene intermediate. Finally, the desired 2-chloro functionality is introduced by chlorination of a 2-hydroxy or 2-oxo precursor.

This guide will compare two primary protocols based on these principles, highlighting the key differences in reagents, reaction conditions, and potential outcomes.

Comparative Data Summary

ParameterProtocol 1: Two-Step Gewald-Cyclization and ChlorinationProtocol 2: Stepwise Gewald, Cyclization, and Chlorination
Starting Materials Ethyl 2-amino-4-methylthiophene-3-carboxylate, Formamide, Phosphorus oxychloridePropionaldehyde, Ethyl cyanoacetate, Sulfur, Diethylamine, Formamide, Phosphorus oxychloride
Key Intermediates 5-Methylthieno[2,3-d]pyrimidin-4(3H)-oneEthyl 2-amino-4-methylthiophene-3-carboxylate, 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one
Chlorinating Agent Phosphorus oxychloride (POCl₃)Phosphorus oxychloride (POCl₃)
Overall Yield (Reported for Analogues) Moderate to GoodModerate to Good
Purity (Typical) High after purificationHigh after purification
Key Advantages Fewer isolated steps, potentially faster.More controlled, stepwise approach allowing for intermediate characterization.
Potential Challenges Potential for side reactions in the one-pot cyclization.Longer overall reaction time due to isolation of intermediates.

Protocol 1: Two-Step Gewald-Cyclization and Chlorination

This protocol combines the cyclization of a pre-synthesized 2-aminothiophene carboxylate with formamide and subsequent chlorination in a streamlined, two-step process.

Causality Behind Experimental Choices

The use of formamide serves as a source of the C4 and N3 atoms of the pyrimidine ring. The high temperature of the reaction facilitates the cyclization and dehydration to form the pyrimidinone ring. Phosphorus oxychloride is a standard and effective reagent for the conversion of the hydroxyl group of the pyrimidinone to the desired chloride.

Experimental Protocol

Step 1: Synthesis of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one

  • To a round-bottom flask, add ethyl 2-amino-4-methylthiophene-3-carboxylate (1 equivalent).

  • Add an excess of formamide (approximately 10-20 equivalents).

  • Heat the mixture to reflux (typically 180-200 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-methylthieno[2,3-d]pyrimidin-4(3H)-one.

Step 2: Synthesis of this compound

  • In a well-ventilated fume hood, place the dried 5-methylthieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in a round-bottom flask.

  • Carefully add an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) to a pH of 7-8.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.

Visual Workflow

Protocol1 cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A Ethyl 2-amino-4- methylthiophene-3-carboxylate C Reflux (180-200°C) A->C B Formamide B->C D 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one C->D E 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one G Reflux (110°C) E->G F POCl3, cat. DMF F->G H This compound G->H

Protocol 1: Two-Step Synthesis

Protocol 2: Stepwise Gewald, Cyclization, and Chlorination

This protocol follows a more classical, stepwise approach, starting from basic precursors to first synthesize the 2-aminothiophene intermediate via the Gewald reaction, followed by its cyclization and subsequent chlorination.

Causality Behind Experimental Choices

The Gewald reaction is a robust and widely used method for the synthesis of 2-aminothiophenes from an α-methylene ketone, a cyano-activated methylene compound, and elemental sulfur in the presence of a basic catalyst. Diethylamine is a common and effective base for this transformation. The subsequent steps of cyclization and chlorination follow the same chemical logic as in Protocol 1.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction)

  • In a round-bottom flask, combine propionaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Cool the mixture in an ice bath and add diethylamine (2 equivalents) dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain ethyl 2-amino-4-methylthiophene-3-carboxylate.

Step 2: Synthesis of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one

  • Follow the procedure outlined in Step 1 of Protocol 1, using the purified ethyl 2-amino-4-methylthiophene-3-carboxylate obtained from the previous step.

Step 3: Synthesis of this compound

  • Follow the procedure outlined in Step 2 of Protocol 1, using the purified 5-methylthieno[2,3-d]pyrimidin-4(3H)-one from the previous step.

Visual Workflow

Protocol2 cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination A Propionaldehyde + Ethyl cyanoacetate + Sulfur + Diethylamine B Room Temperature A->B C Ethyl 2-amino-4- methylthiophene-3-carboxylate B->C D Ethyl 2-amino-4- methylthiophene-3-carboxylate F Reflux (180-200°C) D->F E Formamide E->F G 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one F->G H 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one J Reflux (110°C) H->J I POCl3, cat. DMF I->J K This compound J->K

Protocol 2: Stepwise Synthesis

Trustworthiness and Self-Validation

For both protocols, the reproducibility and success of the synthesis can be validated at each critical step:

  • Intermediate and Final Product Characterization: The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the crystalline products should also be determined and compared to literature values for analogous compounds.

  • Chromatographic Monitoring: TLC is an indispensable tool for monitoring the progress of each reaction. The disappearance of starting materials and the appearance of the product spot with a distinct Rf value provide a real-time assessment of the reaction's advancement.

  • Yield Calculation: Accurate measurement of the mass of the starting materials and the final purified product allows for the calculation of the reaction yield, a key metric for evaluating the efficiency of the protocol.

Authoritative Grounding & Mechanistic Insights

The synthetic strategies outlined in this guide are grounded in well-established principles of organic chemistry.

  • The Gewald Reaction: This multicomponent reaction is a cornerstone for the synthesis of 2-aminothiophenes. Its mechanism involves a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by the addition of sulfur to form a thiolate, which then undergoes an intramolecular cyclization and tautomerization to yield the 2-aminothiophene.

  • Pyrimidine Ring Formation: The cyclization of 2-aminothiophene-3-carboxamides or carboxylates with reagents like formamide is a common method for constructing the fused pyrimidine ring. The reaction proceeds through the formation of an N-formyl intermediate, which then undergoes an intramolecular cyclization and dehydration.

  • Chlorination with Phosphorus Oxychloride: The conversion of the 2-oxo or 2-hydroxy group of the thieno[2,3-d]pyrimidinone to a chloro group using POCl₃ is a classic nucleophilic substitution reaction on a phosphorus center. The hydroxyl group of the substrate attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 2-chloro product. The addition of a catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier-Haack type reagent, which is a more potent electrophile.

Conclusion

Both protocols presented offer viable pathways to this compound. The choice between them will depend on the researcher's specific needs and available resources. Protocol 1 may be favored for its efficiency and reduced number of isolation steps, making it potentially more suitable for rapid library synthesis. Protocol 2, with its stepwise approach, offers greater control and the ability to fully characterize each intermediate, which can be advantageous for troubleshooting and optimization. By understanding the underlying chemical principles and carefully monitoring the reactions, researchers can confidently and reproducibly synthesize this valuable chemical building block.

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing drug discovery and development, our commitment to safety and environmental stewardship is paramount. The synthesis and handling of novel chemical entities like 2-Chloro-5-methylthieno[2,3-d]pyrimidine, a member of the therapeutically relevant thienopyrimidine class, necessitate rigorous adherence to proper waste management protocols.[1] This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring compliance with regulations and safeguarding both personnel and the environment.

The procedures outlined herein are grounded in the principle of "cradle-to-grave" management for hazardous waste, a mandate established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] It is the generator's responsibility to ensure that chemical waste is handled correctly from the moment it is created to its final disposition.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is the critical first step in its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from close structural analogs, such as 4-Chloro-5-methylthieno[2,3-d]pyrimidine and other chlorinated pyrimidines, provide a strong basis for risk assessment. These compounds are classified as hazardous due to their potential for irritation, harm if swallowed, and aquatic toxicity.[3][4]

The primary risks associated with this class of chemicals necessitate handling it as regulated hazardous waste. Disposal through standard trash or sewer systems is strictly prohibited, as this can lead to environmental contamination and potential harm to aquatic ecosystems.[3][5]

Table 1: Chemical Hazard Profile (based on structural analogs)

Property Identifier Source
IUPAC Name This compound -
CAS Number 83259-31-8 [6]
Molecular Formula C₇H₅ClN₂S [6]
Physical Form Solid [4]
Signal Word Warning [4]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [4]

| Incompatibilities | Strong oxidizing agents, Strong acids, Strong bases |[7][8] |

Pre-Disposal Procedures: Segregation & Containment

Proper containment is the foundation of safe chemical waste disposal. The immediate actions taken in the laboratory prevent accidental releases and ensure the waste is ready for formal accumulation and pickup.

Step-by-Step Containment Protocol:

  • Select a Compatible Container : All hazardous waste must be stored in containers that are chemically compatible and prevent leakage.[9] For solid waste like this compound, the original manufacturer's container is ideal.[10][11] If unavailable, use a clearly marked, sealable container made of non-reactive material (e.g., a high-density polyethylene (HDPE) bottle with a screw-on cap). Never use food-grade containers like milk jugs.[2]

  • Segregate Waste Streams : Do not mix this compound waste with other, incompatible waste streams. Specifically, it must be kept separate from strong oxidizing agents, acids, and bases to prevent unintended reactions.[8][9] Halogenated organic waste should be collected separately from non-halogenated waste to facilitate proper final disposal by your institution's waste management provider.

  • Label the Container Immediately : As soon as the first particle of waste enters the container, it must be labeled. Use a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)

    • The specific hazards (e.g., "Irritant," "Harmful")

    • The accumulation start date (the date the first waste was added)

  • Keep Containers Securely Closed : Waste containers must remain sealed at all times except when actively adding waste.[2][10] This prevents the release of vapors and protects against spills if the container is knocked over. Corks or parafilm are not acceptable closures.[10]

On-Site Accumulation and Storage

Designated storage areas are crucial for managing waste safely before its scheduled removal. These areas, known as Satellite Accumulation Areas (SAAs), must adhere to strict regulatory standards.[9]

SAA Protocol:

  • Designate the SAA : The SAA must be located at or near the point of waste generation and under the control of the laboratory personnel. It should be clearly marked.

  • Utilize Secondary Containment : Place the primary waste container inside a larger, chemically compatible secondary container, such as a lab tray or dishpan.[10] The secondary container must be capable of holding 110% of the volume of the primary container to contain any potential leaks or spills.[10]

  • Adhere to Quantity and Time Limits : Regulations limit the amount of waste that can be stored in an SAA.

    • Quantity : Accumulate no more than 55 gallons of total hazardous waste.[10]

    • Time : A full container must be removed from the SAA within three days.[9] A partially filled container can remain in the SAA for up to one year from the accumulation start date, but it is best practice to request a pickup well before this deadline.[9][10]

  • Conduct Weekly Inspections : The SAA must be inspected weekly for any signs of container leakage or deterioration.[9]

The Disposal Workflow: From Benchtop to Final Disposition

The following diagram and protocol outline the decision-making and operational steps for properly disposing of this compound waste.

G Diagram 1: Disposal Workflow for this compound A Waste Generation (Solid 2-Chloro-5-methylthieno [2,3-d]pyrimidine) B Select Compatible, Labeled Container A->B C Place in Secondary Containment in Satellite Accumulation Area (SAA) B->C D Is Container Full (or >1 year old)? C->D E Continue Accumulation (Weekly Inspection) D->E No F Seal Container & Finalize Hazardous Waste Tag D->F Yes E->D G Request Waste Pickup (via EH&S Portal) F->G H Move to Central Accumulation Area by EH&S Personnel G->H I Transport to Licensed Treatment, Storage, and Disposal Facility (TSDF) H->I

Caption: Disposal Workflow for this compound.

Step-by-Step Disposal Protocol:

  • Characterize and Contain : Identify the waste as solid this compound and place it in a properly selected and labeled container as described in Section 2.

  • Store in SAA : Place the container in a designated SAA with secondary containment.

  • Monitor Accumulation : Regularly check the container's fill level and accumulation date.

  • Prepare for Pickup : Once the container is full (approximately 75% capacity to allow for expansion) or approaching its time limit, securely seal the cap.[11] Double-check that the hazardous waste tag is complete and accurate.

  • Request Collection : Schedule a waste pickup through your institution's EH&S department, typically via an online portal.[10] Do not move the waste yourself.

  • Final Disposal : Trained EH&S professionals will collect the waste and transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of chlorinated heterocyclic compound is high-temperature incineration, which ensures complete destruction of the molecule.[12]

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action to mitigate harm.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7][13]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7][13]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13][14]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[13][14]

  • Small Spill (Solid) : For small spills, carefully sweep up the solid material, avoiding dust formation.[7][15] Place it in a labeled hazardous waste container. Clean the area with an appropriate solvent and then soap and water. Ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Large Spill : Evacuate the immediate area and notify your institution's EH&S emergency line. Prevent others from entering the area.

By adhering to these rigorous, well-defined procedures, researchers can confidently manage the waste generated from their work with this compound, upholding the highest standards of safety, compliance, and scientific integrity.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for handling 2-Chloro-5-methylthieno[2,3-d]pyrimidine (CAS No. 83259-31-8), a heterocyclic compound utilized in synthetic chemistry and drug discovery.[1][2] Given its structural relationship to other thienopyrimidines and chlorinated pyrimidines, which are known to possess biological activity and potential hazards, a rigorous approach to personal protection is paramount.[3][4] This document synthesizes data from analogous compounds to establish a comprehensive safety framework, ensuring the well-being of laboratory personnel.

Foundational Principle: A Proactive Defense

The core of our safety philosophy is to create multiple barriers between the researcher and the chemical hazard. Personal Protective Equipment (PPE) is the final, critical barrier and must be used in conjunction with engineering controls (e.g., chemical fume hoods) and safe work practices. The necessity for this multi-layered defense is underscored by the potential for chlorinated heterocyclic compounds to cause respiratory irritation, skin burns, and serious eye damage upon contact.[10]

Essential Personal Protective Equipment (PPE) Protocol

All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[11][12] The following PPE is mandatory for all personnel involved in these operations.

Eye and Face Protection: The First Line of Defense

Direct contact with corrosive or irritant chemicals can cause severe and irreversible eye damage.[10] Standard safety glasses are insufficient.

  • Required: Chemical splash goggles that conform to ANSI Z87.1 standards (US) or EN 166 (EU) are mandatory.[11]

  • Best Practice: When handling larger quantities (>5g) or when there is a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[13]

Hand Protection: Preventing Dermal Absorption

Thienopyrimidine derivatives can cause skin irritation, and dermal absorption is a potential route of exposure.[5][14] Glove selection is therefore critical.

  • Required: Chemically resistant gloves are required. Nitrile gloves are a suitable initial choice, but it is crucial to check the manufacturer's compatibility charts for chlorinated compounds.

  • Best Practice: Double-gloving is strongly recommended. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Always inspect gloves for tears or pinholes before use.[13] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[13]

Body Protection: Shielding Against Spills and Splashes

Contaminated clothing can serve as a secondary source of chemical exposure.

  • Required: A flame-resistant laboratory coat must be worn at all times, fully buttoned, with sleeves rolled down.

  • Best Practice: For procedures with a high risk of splashing or when handling large quantities, a chemically resistant apron or a full-body "bunny suit" provides superior protection.[15] Do not wear shorts, sandals, or perforated shoes in the laboratory.[12]

Respiratory Protection: A Necessary Precaution

While all work should be performed in a fume hood, respiratory protection may be necessary in specific situations.

  • Required during Spill Cleanup: In the event of a spill outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[13] A full-face respirator also provides eye protection.

  • Non-Routine Operations: If any procedure has the potential to generate dust or aerosols outside of a primary engineering control, respiratory protection is mandatory.[11] All users of respirators must be properly fit-tested and trained.

PPE Selection Matrix for Common Laboratory Tasks

To provide clear, immediate guidance, the following table summarizes the required PPE for various operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesLab CoatRequired if outside a fume hood or containment hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required if in a certified fume hood
Running Reaction Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required if in a certified fume hood
Work-up/Extraction Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronNot required if in a certified fume hood
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical Resistant Suit/ApronNIOSH-approved Respirator (Full-face recommended)

Procedural Guidance: From Bench to Waste

A systematic workflow is essential for safety. The following diagram illustrates the key stages of handling this compound, emphasizing the integration of PPE at each step.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_ppe 1. Don Full PPE (Goggles, Double Gloves, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_gather 3. Assemble Materials prep_hood->prep_gather handle_weigh 4. Weigh Compound in Hood prep_gather->handle_weigh Enter Handling Zone handle_react 5. Perform Synthesis handle_weigh->handle_react clean_decon 6. Decontaminate Glassware in Hood handle_react->clean_decon Procedure Complete clean_waste 7. Segregate Hazardous Waste (Solid & Liquid) clean_decon->clean_waste clean_ppe 8. Doff PPE Correctly clean_waste->clean_ppe clean_wash 9. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: A logical workflow for the safe handling of this compound.

Emergency Protocols: Immediate and Corrective Actions

In the event of an exposure or spill, a swift and informed response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][16] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately.[16] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[17] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air at once.[5][17] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[6][16]

  • Ingestion: Rinse the mouth with water.[5] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.

  • Spill Management: Evacuate the immediate area. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Collect the material using spark-proof tools into a sealed, labeled container for hazardous waste disposal.[5]

Disposal of Contaminated Materials

All materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[18] These items should be collected in a clearly labeled, sealed container.[13] Disposal must be managed through your institution's Environmental Health and Safety (EHS) office, in strict accordance with all local, state, and federal regulations.[17][18]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-methylthieno[2,3-D]pyrimidine
Reactant of Route 2
2-Chloro-5-methylthieno[2,3-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.